molecular formula C6H2Cl4O2 B074200 Tetrachlorocatechol CAS No. 1198-55-6

Tetrachlorocatechol

Numéro de catalogue: B074200
Numéro CAS: 1198-55-6
Poids moléculaire: 247.9 g/mol
Clé InChI: RRBMVWQICIXSEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrachlorocatechol (3,4,5,6-Tetrachlorobenzene-1,2-diol) is a significant chlorinated catechol derivative primarily recognized for its role as a metabolic intermediate in the biodegradation pathways of various recalcitrant environmental pollutants, including chlorinated benzenes and phenols. Its primary research value lies in environmental chemistry and microbiology, where it is used to study microbial degradation mechanisms, enzyme kinetics (particularly of dioxygenases), and the fate of halogenated organic compounds in ecosystems. The presence of four chlorine atoms on the catechol ring structure significantly influences its electronic properties, reactivity, and persistence, making it a critical compound for investigating the structure-activity relationships of halogenated aromatics. Researchers utilize this compound to elucidate metabolic pathways, identify and characterize catalytic enzymes, and assess the bioremediation potential of specialized microbial consortia. Furthermore, it serves as a valuable synthetic precursor and building block in organic synthesis for the preparation of more complex halogenated molecules and ligands. This compound is supplied exclusively for laboratory research purposes.

Propriétés

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBMVWQICIXSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022151
Record name Tetrachlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-55-6
Record name Tetrachlorocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrachlorocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRACHLOROCATECHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediol, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrachlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenediol, 3,4,5,6-tetrachloro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACHLOROCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TCC), a chlorinated catechol, is a significant metabolite of the widely used and controversial pesticide, pentachlorophenol (B1679276) (PCP). Its presence in the environment and its demonstrated biological activity necessitate a thorough understanding of its chemical and toxicological properties. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, safety and handling protocols, and key experimental methodologies for its study. Detailed experimental protocols and visual representations of its biological interactions and analytical workflows are presented to support researchers in the fields of environmental science, toxicology, and drug development.

Core Properties of this compound

This compound is a white, solid organochlorine compound. It is recognized for its role as a metabolite of pentachlorophenol and as a precursor in the synthesis of the chiral resolving agent TRISPHAT.

PropertyDataReference(s)
CAS Number 1198-55-6[1][2][3][4][5]
Molecular Formula C₆H₂Cl₄O₂[1][2]
Molecular Weight 247.89 g/mol [1][2]
Appearance White to off-white solid[5]
Melting Point 193-195 °C[6][7]
SMILES C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O[1]
InChIKey RRBMVWQICIXSEO-UHFFFAOYSA-N[4]
Synonyms 3,4,5,6-Tetrachloro-1,2-benzenediol, Tetrachloropyrocatechol[4][5]

Synthesis and Purification

This compound is primarily known as a degradation product of pentachlorophenol. Laboratory-scale synthesis can be achieved through the photochemical degradation of pentachlorophenol.

Experimental Protocol: Photochemical Synthesis of this compound from Pentachlorophenol

This protocol is adapted from a described method for the photodegradation of pentachlorophenol.

Materials:

  • Pentachlorophenol (PCP)

  • γ-Fe₂O₃ (gamma-iron(III) oxide)

  • Sodium hydroxide (B78521) (NaOH) or Perchloric acid (HClO₄) for pH adjustment

  • Deionized water

  • Photochemical reactor system with a UV lamp (e.g., 8 W LZC-UV lamp with main emission at 350 nm)

  • Centrifuge

Procedure:

  • Prepare a stock solution of aqueous PCP (e.g., 0.075 mM).

  • In the photochemical reactor, create a suspension with an initial PCP concentration of 0.0375 mM and a γ-Fe₂O₃ dosage of 0.4 g/L.

  • Adjust the initial pH of the suspension using NaOH or HClO₄ as needed.

  • Maintain the reaction temperature at 30 °C.

  • Irradiate the suspension with the 350 nm UV light source.

  • Withdraw samples at specific time intervals.

  • Immediately centrifuge the withdrawn samples at 4500 rpm for 25 minutes to separate the catalyst.

  • The supernatant can then be carried forward for purification and analysis of this compound.

Purification: Further purification of the resulting this compound from the reaction mixture can be achieved using techniques such as column chromatography or recrystallization, depending on the purity requirements.

Biological Activity and Toxicological Profile

This compound exhibits notable biological effects, including enzyme inhibition and cytotoxicity. It is considered harmful if swallowed and can cause serious eye damage. It is also very toxic to aquatic life.

Mechanism of Action: Enzyme Inhibition

This compound has been shown to have an inhibitory effect on the enzyme acyl-coenzyme A:cholesterol acyltransferase, which is involved in cholesterol synthesis. It is also known to inhibit catechol oxidase.

enzyme_inhibition cluster_reaction Enzymatic Reaction TCC This compound CatecholOxidase Catechol Oxidase TCC->CatecholOxidase Inhibits Benzoquinone Benzoquinone (Product - Browning) CatecholOxidase->Benzoquinone Catalyzes conversion Catechol Catechol (Substrate) Catechol->CatecholOxidase Binds to active site hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing WaterSample Water Sample Filter Filtration (0.45 µm) WaterSample->Filter SPE Solid-Phase Extraction (SPE) (Concentration) Filter->SPE Elute Elution & Reconstitution SPE->Elute Inject Inject into HPLC Elute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TCC), scientifically known as 3,4,5,6-tetrachlorobenzene-1,2-diol, is a chlorinated aromatic compound belonging to the catechol family. It is a significant metabolite of the widely used and environmentally persistent pesticide, pentachlorophenol (B1679276) (PCP). Due to its prevalence as an environmental contaminant and its inherent biological activity, a thorough understanding of its physical and chemical properties is crucial for researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and insights into its biological interactions.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent hydroxyl groups. This substitution pattern significantly influences its chemical reactivity, solubility, and biological activity.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₂Cl₄O₂[1][2]
Molecular Weight 247.89 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 193-195 °C
Boiling Point 309.1 ± 37.0 °C (estimated)[2]
Density 1.8 ± 0.1 g/cm³ (estimated)[2]
pKa 5.68 ± 0.33 (predicted)
LogP 4.74[2]
Solubility Soluble in dichloromethane.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound
TechniqueDataSource(s)
¹³C NMR Spectral data available.[4]
FT-IR ATR-IR spectrum available.
Mass Spectrometry GC-MS and other MS data available.[4]
¹H NMR Due to the fully substituted benzene ring, a proton NMR spectrum of the aromatic region is not applicable. The two hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Experimental Protocols

Synthesis of this compound

While this compound is primarily known as a degradation product of pentachlorophenol, a direct, high-yield laboratory synthesis can be challenging to find in the literature. A plausible, though not explicitly detailed, method involves the hydrolysis of tetrachloro-o-benzoquinone.

Hypothetical Protocol for the Hydrolysis of Tetrachloro-o-benzoquinone:

  • Dissolution: Dissolve tetrachloro-o-benzoquinone in a suitable organic solvent (e.g., dioxane or tetrahydrofuran).

  • Reduction: Add a reducing agent, such as sodium dithionite (B78146) or a catalytic amount of a noble metal catalyst (e.g., Pd/C) under a hydrogen atmosphere, to the solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a weak acid (e.g., acetic acid).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Workflow for Hypothetical Synthesis of this compound

G start Tetrachloro-o-benzoquinone solvent Dissolve in Organic Solvent start->solvent reduction Add Reducing Agent (e.g., Na2S2O4 or H2/Pd-C) solvent->reduction monitoring Monitor Reaction (TLC or GC-MS) reduction->monitoring workup Acidic Work-up monitoring->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product This compound purification->product G sample Sample (Biological/Environmental) extraction Extraction sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection GC-MS Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection analysis Data Analysis detection->analysis G sample Sample preparation Sample Preparation (Extraction/Clean-up) sample->preparation injection HPLC Injection preparation->injection separation Reversed-Phase Separation (C18) injection->separation detection UV or MS Detection separation->detection quantification Quantification detection->quantification G TCC This compound Mito Mitochondrion TCC->Mito disrupts membrane potential MOMP Mitochondrial Outer Membrane Permeabilization Mito->MOMP CytC Cytochrome c (released) MOMP->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Procaspase-9 Casp9->Apoptosome ActCasp9 Activated Caspase-9 Apoptosome->ActCasp9 activates ActCasp37 Activated Caspase-3, -7 ActCasp9->ActCasp37 activates Casp37 Procaspase-3, -7 Casp37->ActCasp37 Apoptosis Apoptosis ActCasp37->Apoptosis executes

References

Synthesis of Tetrachlorocatechol from Pentachlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrachlorocatechol from pentachlorophenol (B1679276), with a focus on methodologies relevant to research and development. This compound, a significant metabolite of the widely used biocide pentachlorophenol, is of interest to researchers studying toxicology, environmental degradation, and the synthesis of complex chlorinated molecules.[1][2] This document details photochemical, oxidative, and biological synthesis routes, presenting quantitative data in structured tables and providing detailed experimental protocols.

Introduction

This compound (3,4,5,6-tetrachloro-1,2-benzenediol) is an organochlorine compound that emerges from the degradation of pentachlorophenol (PCP).[1] Its synthesis is a key area of study for understanding the environmental fate of PCP and for the controlled generation of this compound for further research. While not a mainstream synthetic target in drug development, its role as a metabolite and its potential for further chemical elaboration make its synthesis relevant to toxicologists and medicinal chemists working with chlorinated compounds. This guide explores the primary known methods for converting PCP to this compound.

Synthesis Methodologies

The conversion of pentachlorophenol to this compound can be achieved through several pathways, including photochemical degradation, chemical oxidation, and biological transformation. Direct, selective chemical synthesis via traditional organic chemistry methods is not well-documented in the literature, with most reported syntheses being forms of controlled degradation.

Photochemical Synthesis

Photochemical degradation is a well-documented method for the synthesis of this compound from pentachlorophenol. This method mimics the natural degradation of PCP in the environment under UV irradiation.[3]

This protocol is based on the photocatalytic degradation of pentachlorophenol in an aqueous solution.

Materials:

  • Pentachlorophenol (PCP)

  • γ-iron(III) oxide (γ-Fe₂O₃) as a photocatalyst

  • Oxalic acid

  • Sodium hydroxide (B78521) (NaOH) or Perchloric acid (HClO₄) for pH adjustment

  • Deionized water

  • Photochemical reactor system with a UV lamp (e.g., 8 W LZC-UV lamp with main emission at 350 nm)

  • Centrifuge

Procedure:

  • Preparation of Stock Solution: Prepare a 0.075 mM stock solution of aqueous pentachlorophenol.

  • Reaction Setup:

    • In the photochemical reactor, create a suspension with an initial PCP concentration of 0.0375 mM.

    • Add the γ-Fe₂O₃ photocatalyst at a dosage of 0.4 g/L.

    • Adjust the initial pH of the suspension to 5 using NaOH or HClO₄.

    • Maintain the reaction temperature at 30°C.

  • Photoreaction:

    • Irradiate the suspension with a UV lamp (main emission at 350 nm, light intensity of 1.2 mW/cm²).

  • Sampling and Analysis:

    • Withdraw samples at specific time intervals.

    • Immediately centrifuge the samples at 4500 rpm for 25 minutes to separate the catalyst.

    • Analyze the supernatant for the presence and concentration of this compound using appropriate analytical techniques (e.g., HPLC, GC-MS).

ParameterValueReference
Initial PCP Concentration0.0375 mM[3]
Catalystγ-Fe₂O₃[3]
Catalyst Loading0.4 g/L[3]
pH5[3]
Temperature30°C[3]
UV Wavelength350 nm[3]

Note: Specific yield of this compound is not explicitly stated in the source, as the focus is on degradation. However, this compound is a known product of this process.

Chemical Oxidation

Chemical oxidation using strong oxidizing agents can also lead to the formation of this compound from pentachlorophenol, although often as part of a complex mixture of degradation products.

One studied method involves the use of manganese dioxide (MnO₂). This reaction can produce this compound as a minor product alongside other compounds.[4] Another approach is the use of ozone (O₃), which has been shown to degrade PCP, with this compound identified as a byproduct.[5][6]

MethodOxidizing AgentKey ProductsYield of TCCReference
Abiotic TransformationManganese Dioxide (MnO₂)Nonachlorohydroxybiphenylethers, Tetrachlorohydroquinone, This compound Minor Product[4]
OzonationOzone (O₃)Tetrachloro-o-benzoquinone, This compound , Oxalate, ChlorideByproduct[5][6]
Biological Synthesis (Metabolic Pathway)

In various microorganisms, such as the bacterium Sphingobium chlorophenolicum, pentachlorophenol is metabolized through a well-defined enzymatic pathway that can be harnessed for the synthesis of its derivatives.[7][8][9][10] This biological transformation represents a "green" synthesis route. The initial step in this pathway is the conversion of PCP to tetrachlorohydroquinone, which is an isomer of this compound. While not directly producing this compound as the primary product, understanding this pathway is crucial for biocatalytic approaches.

The key enzyme in the initial step of PCP degradation in Sphingobium chlorophenolicum is Pentachlorophenol 4-monooxygenase (PcpB), which hydroxylates PCP.[7][11]

Visualizations

Experimental Workflow: Photochemical Synthesis

G start Prepare 0.075 mM PCP Stock Solution setup Set up Reaction: - 0.0375 mM PCP - 0.4 g/L γ-Fe2O3 - pH 5 - 30°C start->setup irradiate Irradiate with 350 nm UV Light setup->irradiate sample Withdraw Samples at Intervals irradiate->sample centrifuge Centrifuge at 4500 rpm sample->centrifuge analyze Analyze Supernatant (HPLC, GC-MS) centrifuge->analyze end This compound Quantified analyze->end

Caption: Workflow for the photochemical synthesis of this compound.

Metabolic Pathway of Pentachlorophenol in Sphingobium chlorophenolicum

G PCP Pentachlorophenol (PCP) TeCH Tetrachlorohydroquinone (TeCH) PCP->TeCH Pentachlorophenol 4-monooxygenase (PcpB) TCHQ_reductase Tetrachlorohydroquinone reductive dehalogenase (PcpC) TeCH->TCHQ_reductase DCHQ 2,6-Dichlorohydroquinone TCHQ_reductase->DCHQ DCHQ_dioxygenase 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) DCHQ->DCHQ_dioxygenase CMA 2-Chloromaleylacetate DCHQ_dioxygenase->CMA MAR Maleylacetate Reductase (PcpE) CMA->MAR MA Maleylacetate MAR->MA OA 3-Oxoadipate MA->OA TCA TCA Cycle OA->TCA

Caption: Enzymatic degradation pathway of PCP in S. chlorophenolicum.

Summary and Conclusion

The synthesis of this compound from pentachlorophenol is primarily achieved through controlled degradation pathways rather than direct chemical synthesis. The photochemical method offers a reproducible laboratory-scale synthesis, and the detailed protocol provided herein serves as a valuable starting point for researchers. Chemical oxidation methods provide alternative but potentially less selective routes. For those interested in biocatalysis and greener chemical processes, the metabolic pathway in microorganisms like Sphingobium chlorophenolicum presents a promising area for further investigation, although the primary product is an isomer of the target molecule. This guide provides the foundational knowledge for researchers to select and develop the most appropriate synthetic strategy for their specific needs.

References

Tetrachlorocatechol: A Comprehensive Technical Guide to its Natural Occurrence and Environmental Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TeCC), a chlorinated aromatic compound, is a molecule of significant environmental and toxicological interest. Its presence in the environment is primarily linked to anthropogenic activities, arising as a metabolic byproduct of the widely used pesticide pentachlorophenol (B1679276) (PCP) and as a discharge component from the pulp and paper industry. This technical guide provides an in-depth overview of the natural occurrence and environmental sources of this compound, supported by quantitative data, detailed experimental protocols for its detection, and visual representations of its metabolic and analytical pathways.

Introduction

This compound (3,4,5,6-tetrachloro-1,2-benzenediol) is a persistent organic pollutant that has garnered attention due to its potential toxicity and widespread presence in various environmental compartments. Understanding its sources and formation pathways is crucial for assessing its environmental fate and impact on ecosystems and human health. This guide synthesizes current knowledge on the origins of this compound, focusing on its two primary anthropogenic sources.

Primary Environmental Sources

Metabolic Transformation of Pentachlorophenol (PCP)

This compound is a significant metabolite of pentachlorophenol (PCP), a broad-spectrum biocide historically used for wood preservation and as a pesticide.[1] In biological systems, including mammals and microorganisms, PCP undergoes metabolic transformation, leading to the formation of several chlorinated phenols, with this compound being a notable product.[2] The initial step in this biotransformation is the hydroxylation of PCP to form tetrachlorohydroquinone (B164984) (TCHQ), a reaction catalyzed by enzymes such as PCP-4-monooxygenase.[3] TCHQ can then be further oxidized to this compound.[2]

Pulp and Paper Mill Effluents

The pulp and paper industry is another major contributor to the environmental burden of this compound.[4][5] During the bleaching process of wood pulp, chlorine and chlorine-containing compounds react with residual lignin, leading to the formation of a complex mixture of chlorinated organic compounds, including this compound.[4] These compounds are then discharged in the mill's effluent, contaminating nearby water bodies and sediments.

Natural Occurrence

While the primary sources of this compound are anthropogenic, there is evidence of its natural production in the environment, albeit at likely much lower concentrations. Some species of fungi, particularly those involved in wood degradation, have been shown to produce chlorinated aromatic compounds, and it is plausible that this compound could be among them. However, the contribution of these natural sources to the overall environmental load of this compound is considered to be minor compared to industrial and metabolic sources.

Quantitative Data on Environmental Concentrations

The concentration of this compound in the environment varies significantly depending on the proximity to contamination sources such as wood treatment facilities and pulp and paper mills. The following tables summarize available data on its concentrations in water and soil.

Table 1: Concentration of this compound in Water Samples

Source LocationSample TypeConcentration RangeReference
Near Pulp and Paper MillsEffluentNot detected to 1000 ng/L[6]

Table 2: Concentration of Chlorophenols (including PCP) in Soil Samples from Contaminated Sites

Site TypeAnalyteConcentration Range (mg/kg)Reference
Wood Treatment SitePentachlorophenol (PCP)Up to 1.5[1]

Note: Data for this compound in soil is often reported as part of total chlorophenols or is focused on the parent compound, PCP. The concentration of this compound is expected to be a fraction of the total PCP concentration.

Experimental Protocols

Accurate quantification of this compound in environmental matrices is essential for risk assessment and monitoring. The following sections provide detailed protocols for its analysis in soil and water samples.

Analysis of this compound in Soil Samples

5.1.1. Extraction

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.

  • Alkaline Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1 M sodium hydroxide (B78521) (NaOH) solution.

    • Shake the mixture vigorously for 1 hour at room temperature.[7]

    • Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction with another 20 mL of 0.1 M NaOH.

    • Combine the supernatants.

  • Acidification and Liquid-Liquid Extraction:

    • Acidify the combined supernatant to pH 2 with concentrated hydrochloric acid (HCl).

    • Transfer the acidified extract to a separatory funnel.

    • Add 30 mL of a 1:1 mixture of n-hexane and acetone (B3395972) and shake for 2 minutes.

    • Allow the phases to separate and collect the organic layer.

    • Repeat the extraction twice with fresh organic solvent.

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization:

    • To 100 µL of the concentrated extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Selected Ions for this compound-TMS derivative: Monitor characteristic ions (e.g., m/z 376, 361, 285). The exact ions should be confirmed with a standard.

Analysis of this compound in Water Samples

5.2.1. Solid-Phase Extraction (SPE)

  • Sample Preparation: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids. Acidify the sample to pH 2 with concentrated HCl.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.[8]

  • Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).

      • Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detector: UV detector at 295 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to this compound.

PCP_Metabolism PCP Pentachlorophenol (PCP) TCHQ Tetrachlorohydroquinone (TCHQ) PCP->TCHQ PCP-4-monooxygenase (Hydroxylation) TeCC This compound (TeCC) TCHQ->TeCC Oxidation Further_Metabolites Further Metabolites TeCC->Further_Metabolites Degradation Pulp_Mill_Formation Wood_Pulp Wood Pulp (containing Lignin) Bleaching Chlorine Bleaching Wood_Pulp->Bleaching Effluent Pulp Mill Effluent Bleaching->Effluent Chlorinated_Organics Chlorinated Organic Compounds Effluent->Chlorinated_Organics TeCC This compound Chlorinated_Organics->TeCC Soil_Analysis_Workflow Soil_Sample Soil Sample Collection Extraction Alkaline Extraction Soil_Sample->Extraction Cleanup Liquid-Liquid Extraction Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Derivatization TMS Derivatization Concentration->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification Water_Analysis_Workflow Water_Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Concentration Solvent Evaporation SPE->Concentration HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

References

An In-depth Technical Guide on the Core Mechanism of Action of Tetrachlorocatechol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TCC), a significant metabolite of the widespread environmental contaminant pentachlorophenol (B1679276) (PCP), exhibits a multifaceted toxicological profile. This technical guide delineates the core mechanisms underlying TCC-induced toxicity, with a primary focus on its role as a potent uncoupler of mitochondrial oxidative phosphorylation. This disruption of cellular energy metabolism is a central tenet of its toxicity. Furthermore, this document explores associated mechanisms, including the generation of reactive oxygen species (ROS) and the subsequent impact on critical cellular signaling pathways, namely the NF-κB and MAPK pathways. Quantitative toxicological data are presented, alongside detailed experimental protocols for the key assays cited, to provide a comprehensive resource for researchers in toxicology and drug development.

Introduction

This compound (TCC) is an organochlorine compound that emerges from the metabolic degradation of pentachlorophenol (PCP), a historically prevalent biocide.[1] As a major metabolite, the toxicology of TCC is of considerable interest in understanding the overall adverse health effects associated with PCP exposure. The primary mechanism of TCC toxicity is attributed to its ability to function as a protonophore, thereby uncoupling oxidative phosphorylation in mitochondria. This guide provides a detailed examination of this and other related toxicological mechanisms.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of TCC toxicity is its action as an uncoupler of oxidative phosphorylation.[2] Like other weakly acidic uncouplers, TCC disrupts the tight coupling between the electron transport chain and ATP synthesis.[1]

Protonophore Action: TCC, being a lipophilic molecule with an acidic dissociable group, can readily diffuse across the inner mitochondrial membrane. It functions as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, dissipating the proton motive force.[3][4] This circumvents the F0F1-ATP synthase, leading to a futile cycle of substrate oxidation without concomitant ATP production. The energy that would have been used for ATP synthesis is instead dissipated as heat.

The following diagram illustrates the uncoupling of oxidative phosphorylation by TCC:

G cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space ETC Electron Transport Chain (ETC) H_plus_high High H+ Concentration ETC->H_plus_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_plus_high->ATP_Synthase Drives ATP Synthesis TCC This compound (TCC) H_plus_high->TCC Binds H+ TCC->H_plus_low Transports H+ across membrane

Figure 1: Uncoupling of Oxidative Phosphorylation by TCC.

Secondary Mechanisms of Toxicity

Beyond its primary role as an uncoupler, TCC toxicity is augmented by several interconnected mechanisms.

Generation of Reactive Oxygen Species (ROS)

The uncoupling of oxidative phosphorylation can lead to an increased rate of electron flow through the electron transport chain, which may result in "electron leakage" and the subsequent formation of superoxide (B77818) radicals (O₂⁻). These can be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to oxidative stress.[5] Catechol moieties, in general, can undergo redox cycling to generate ROS.[6]

Perturbation of Cellular Signaling Pathways

Oxidative stress is a known activator of multiple signaling pathways, including the NF-κB and MAPK pathways, which are implicated in inflammation, apoptosis, and cell survival.

Studies on catechol derivatives suggest their ability to inhibit the activation of the NF-κB transcription factor.[2] This can occur through multiple mechanisms, including the direct inhibition of DNA binding of activated NF-κB.[7] The generation of ROS by compounds like tetrachlorobenzoquinone, a related compound, has been shown to activate the IKK/IκB/NF-κB signaling pathway, leading to inflammatory responses.[3]

The following diagram depicts the potential influence of TCC-induced ROS on the NF-κB pathway:

G TCC This compound ROS Reactive Oxygen Species (ROS) TCC->ROS Induces IKK IKK Complex ROS->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases NF-κB Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Figure 2: TCC-Induced ROS and the NF-κB Signaling Pathway.

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also sensitive to oxidative stress.[8] Exposure to environmental toxins can lead to the activation of p38 and ERK-MAPK pathways, resulting in cellular responses such as apoptosis.[9] While direct evidence for TCC is limited, related compounds like 4-methylcatechol (B155104) have been shown to stimulate the phosphorylation of MAPK/ERK.[10]

The following diagram illustrates the potential activation of the MAPK pathway by TCC-induced ROS:

G TCC This compound ROS Reactive Oxygen Species (ROS) TCC->ROS Induces MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Leads to

Figure 3: TCC-Induced ROS and the MAPK Signaling Pathway.
Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has been used in studies of urease inhibition by halogenated benzo- and naphthoquinones.[9] Catechols, in general, are known to be inhibitors of urease.[11]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of this compound.

Endpoint Test System Value Reference
Acute Oral LD50Male Mouse318 ± 22 mg/kg[12]
Acute Oral LD50Female Mouse331 ± 22 mg/kg[12]
Acute Intraperitoneal LD50Male Mouse161 ± 11 mg/kg[12]
Acute Intraperitoneal LD50Female Mouse167 ± 11 mg/kg[12]
Synergistic CytotoxicityEscherichia coli (with Sodium Azide)>6 log bacterial killing[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound toxicity.

Acute Oral Toxicity Testing in Rodents (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Workflow Diagram:

G start Start acclimatization Animal Acclimatization (at least 5 days) start->acclimatization fasting Fasting (e.g., overnight for rats, 3-4h for mice) acclimatization->fasting dosing Single Oral Gavage Dosing fasting->dosing observation Observation for Clinical Signs (First 30 min, periodically for 24h, then daily for 14 days) dosing->observation weighing Body Weight Measurement (Day 0, 7, and 14) observation->weighing necropsy Gross Necropsy (at termination) weighing->necropsy end End necropsy->end

Figure 4: Workflow for Acute Oral Toxicity Testing.

Protocol:

  • Animal Selection and Acclimatization: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or CD-1 mice). Acclimatize animals to laboratory conditions for at least 5 days.[14]

  • Fasting: Fast animals prior to dosing (e.g., overnight for rats, 3-4 hours for mice), with water available ad libitum.[14]

  • Dose Administration: Administer the test substance (TCC) in a single dose by gavage using a stomach tube. The vehicle should be inert (e.g., corn oil).

  • Observation: Observe animals for mortality, signs of gross toxicity, and behavioral changes at 30 minutes, 2, 4, and 6 hours after administration, and then daily for 14 days.

  • Body Weight: Record body weight just before dosing and on days 7 and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Cytotoxicity Assay (MTT Assay in HepG2 Cells)

Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

Workflow Diagram:

G start Start cell_seeding Seed HepG2 cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of TCC incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 5: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Treatment: Prepare serial dilutions of TCC in the culture medium. Replace the existing medium in the wells with the TCC-containing medium. Include vehicle controls.

  • Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the TCC concentration and determine the IC50 value from the dose-response curve.[15]

Measurement of Mitochondrial Membrane Potential

Objective: To assess the effect of a substance on the mitochondrial membrane potential (ΔΨm).

Protocol (using JC-1 dye and flow cytometry):

  • Cell Treatment: Treat cells (e.g., HepG2) with the desired concentrations of TCC for a specified time. Include a positive control (e.g., CCCP, a known uncoupler) and a vehicle control.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 5 µg/mL) at 37°C for 20 minutes.[16]

  • Washing: Wash the cells twice with PBS.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Data Analysis: Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria.

ATP Depletion Assay

Objective: To quantify the effect of a substance on cellular ATP levels.

Protocol (using a luciferin (B1168401)/luciferase-based assay):

  • Cell Treatment: Treat cells with TCC at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to release intracellular ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[17]

  • Data Analysis: Normalize the ATP levels to the total protein concentration in each sample and compare the ATP levels in treated cells to those in control cells.

Conclusion

The primary mechanism of this compound toxicity is the uncoupling of oxidative phosphorylation, leading to a depletion of cellular ATP. This is further exacerbated by the generation of reactive oxygen species, which can trigger pro-inflammatory and apoptotic signaling pathways, including the NF-κB and MAPK cascades. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a robust framework for further investigation into the toxicological properties of TCC and for the development of potential therapeutic interventions against its adverse effects. A deeper understanding of the specific interactions of TCC with components of the signaling pathways identified will be a crucial next step in fully elucidating its mechanism of action.

References

An In-depth Technical Guide to the Genotoxic Effects and Mutagenic Properties of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol, a chlorinated organic compound and a metabolite of the widespread environmental contaminant pentachlorophenol (B1679276) (PCP), presents a significant concern for human health due to its potential genotoxic and mutagenic properties. While comprehensive quantitative data on this compound remains limited in publicly accessible literature, this guide provides an in-depth overview of the anticipated mechanisms of its genotoxicity, based on the well-documented activities of related catechol and chlorophenol compounds. Furthermore, this document outlines the detailed experimental protocols for the standard battery of assays required to thoroughly assess the mutagenic and clastogenic potential of this compound. This includes the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assay, in vitro sister chromatid exchange (SCE) assay, and the in vivo micronucleus assay. Methodological workflows and potential signaling pathways are illustrated through diagrams to provide clarity for researchers. This guide is intended to serve as a foundational resource for initiating and conducting a robust evaluation of the genetic toxicology of this compound.

Introduction

This compound (TCC) is a halogenated aromatic compound that can be formed through the environmental degradation or metabolic processing of pentachlorophenol (PCP), a widely used pesticide and wood preservative.[1] Given its persistence and potential for human exposure, a thorough understanding of the toxicological profile of this compound, particularly its capacity to induce genetic damage, is of paramount importance for risk assessment and regulatory purposes.

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer. Mutagenicity is a specific type of genotoxicity that describes the induction of permanent transmissible changes in the amount or structure of the genetic material of cells or organisms.

This technical guide synthesizes the current understanding of the potential genotoxic mechanisms of this compound, drawing parallels with related and more extensively studied catechol compounds. It provides detailed experimental protocols for the key assays used to evaluate genotoxicity and mutagenicity, offering a framework for researchers and drug development professionals to design and execute comprehensive safety assessments.

Potential Mechanisms of this compound-Induced Genotoxicity

The genotoxicity of catechols is often linked to their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). This mechanism is considered a primary pathway for catechol-induced DNA damage. It is hypothesized that this compound follows a similar pathway.

The proposed mechanism involves the following steps:

  • Auto-oxidation: this compound can auto-oxidize to form a semiquinone radical.

  • ROS Generation: The semiquinone radical can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•).

  • Further Redox Cycling: The semiquinone can be further oxidized to tetrachloro-ortho-quinone, generating another superoxide radical.

  • Formation of Hydrogen Peroxide: Superoxide radicals can be converted to hydrogen peroxide (H₂O₂), either spontaneously or through enzymatic dismutation.

  • Fenton Reaction: In the presence of transition metals like copper (Cu⁺/Cu²⁺) or iron (Fe²⁺/Fe³⁺), hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH).

  • DNA Damage: The hydroxyl radical is a potent oxidizing agent that can attack DNA, leading to single- and double-strand breaks, base modifications (such as the formation of 8-oxoguanine), and abasic sites.

This cascade of events can lead to mutations, chromosomal aberrations, and ultimately, may contribute to carcinogenesis.

G This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Quinone Tetrachloro-ortho-quinone Semiquinone->Quinone Superoxide Superoxide Radical (O₂⁻•) Semiquinone->Superoxide Quinone->Superoxide O₂ O2 O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction + Metals Metals Transition Metals (Cu⁺, Fe²⁺) DNADamage DNA Damage (Strand breaks, base modifications) Hydroxyl->DNADamage DNA DNA

Proposed mechanism of this compound-induced DNA damage.

Data Presentation on Genotoxicity and Mutagenicity

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Table 1: Illustrative Results of the Ames Test for this compound

StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDMutagenicity Index (MI)
TA98 -0 (Vehicle Control)25 ± 41.0
1028 ± 51.1
5032 ± 61.3
10035 ± 71.4
+0 (Vehicle Control)30 ± 51.0
1065 ± 82.2
50150 ± 155.0
100280 ± 259.3
TA100 -0 (Vehicle Control)120 ± 101.0
10125 ± 121.0
50130 ± 111.1
100140 ± 151.2
+0 (Vehicle Control)130 ± 121.0
10145 ± 141.1
50200 ± 201.5
100270 ± 282.1

SD: Standard Deviation. MI: Mutagenicity Index (Mean revertants in test group / Mean revertants in vehicle control group). A positive result is typically indicated by a dose-dependent increase in revertant colonies and an MI ≥ 2.

In Vitro Chromosomal Aberration Assay

This assay assesses the potential of a substance to cause structural and numerical chromosomal damage in mammalian cells.

Table 2: Illustrative Results of the In Vitro Chromosomal Aberration Assay for this compound in CHO-K1 Cells

Treatment ConditionConcentration (µg/mL)Mitotic Index (%)% Cells with Structural Aberrations (excl. gaps)% Cells with Numerical Aberrations
-S9 (24h exposure) 0 (Vehicle Control)15.21.50.5
514.82.00.5
1013.54.51.0
2010.18.0 1.5
+S9 (4h exposure) 0 (Vehicle Control)14.92.00.0
1014.03.50.5
2012.1*7.51.0
408.5 15.02.5*

*p < 0.05, **p < 0.01 compared to vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects reciprocal exchanges of DNA between sister chromatids and is a sensitive indicator of DNA damage.

Table 3: Illustrative Results of the In Vitro SCE Assay for this compound in Human Peripheral Blood Lymphocytes

Treatment ConditionConcentration (µg/mL)SCEs per Cell (Mean ± SD)
-S9 0 (Vehicle Control)5.8 ± 1.2
16.5 ± 1.4
2.58.9 ± 1.8*
512.4 ± 2.5
+S9 0 (Vehicle Control)6.1 ± 1.3
2.57.2 ± 1.5
510.5 ± 2.1
1015.8 ± 3.1**

*p < 0.05, **p < 0.01 compared to vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of SCEs per cell.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in polychromatic erythrocytes (PCEs).

Table 4: Illustrative Results of the In Vivo Micronucleus Assay for this compound in Mouse Bone Marrow

Dose (mg/kg/day)% PCE of Total Erythrocytes (Mean ± SD)Number of Micronucleated PCEs per 2000 PCEs (Mean ± SD)
0 (Vehicle Control)48.5 ± 4.22.8 ± 1.1
5047.1 ± 3.93.5 ± 1.3
10045.3 ± 4.56.9 ± 2.0
20038.9 ± 5.111.2 ± 3.1**

*p < 0.05, **p < 0.01 compared to vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs and a non-significant or slight decrease in the %PCE (indicating no substantial bone marrow toxicity).

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to evaluate the genotoxic and mutagenic properties of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 471.

Objective: To detect gene mutations induced by this compound.

Materials:

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a suitable inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), supplemented with cofactors (e.g., NADP, G6P).

  • Media: Nutrient broth, minimal glucose agar (B569324) plates, top agar.

  • Test Substance: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Controls: Negative (vehicle) control, positive controls for each strain with and without S9 activation.

Procedure:

  • Strain Preparation: Inoculate each tester strain into nutrient broth and incubate overnight to reach the late exponential or early stationary phase of growth.

  • Dose Range Finding: A preliminary study is conducted to determine the appropriate concentration range of this compound, identifying cytotoxic concentrations.

  • Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test substance solution at the desired concentration. b. For experiments with metabolic activation, add 0.5 mL of the S9 mix to the tube. For experiments without metabolic activation, add 0.5 mL of a suitable buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

G Start Start PrepareCultures Prepare Bacterial Cultures (S. typhimurium, E. coli) Start->PrepareCultures PrepareReagents Prepare Test Compound, Controls, and S9 Mix Start->PrepareReagents Mix Mix Bacteria, Test Compound, Top Agar, and S9 Mix/Buffer PrepareCultures->Mix PrepareReagents->Mix Plate Pour Mixture onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze End End Analyze->End

Workflow for the Ames Test.
In Vitro Chromosomal Aberration Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 473.

Objective: To identify substances that cause structural or numerical chromosomal aberrations in cultured mammalian cells.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

  • Culture Medium and Reagents: Appropriate culture medium, fetal bovine serum, antibiotics, colcemid (or other metaphase-arresting agent).

  • Metabolic Activation System: S9 mix as described for the Ames test.

  • Test Substance: this compound dissolved in a suitable solvent.

  • Controls: Negative (vehicle) control, positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

Procedure:

  • Cell Culture: Culture the cells to a suitable confluency.

  • Treatment: Expose the cell cultures to various concentrations of this compound, with and without S9 mix, for a short duration (e.g., 3-6 hours) or a continuous duration (e.g., 24 hours without S9).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the last 2-3 hours of the incubation period to accumulate cells in metaphase.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

  • Fixation: Fix the cells with a freshly prepared mixture of methanol (B129727) and acetic acid (3:1).

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa or a similar stain.

  • Scoring: Analyze at least 200 well-spread metaphases per concentration under a microscope for the presence of structural and numerical chromosomal aberrations.

G Start Start CultureCells Culture Mammalian Cells (e.g., CHO) Start->CultureCells Treat Treat Cells with Test Compound (± S9 Mix) CultureCells->Treat Arrest Add Metaphase-Arresting Agent (e.g., Colcemid) Treat->Arrest Harvest Harvest Cells Arrest->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix PrepareSlides Prepare Microscope Slides Fix->PrepareSlides Stain Stain Slides (e.g., Giemsa) PrepareSlides->Stain Score Score Metaphases for Chromosomal Aberrations Stain->Score End End Score->End

Workflow for the In Vitro Chromosomal Aberration Assay.
In Vitro Sister Chromatid Exchange (SCE) Assay

This protocol is based on established methods for SCE analysis.

Objective: To detect the induction of sister chromatid exchanges by this compound.

Materials:

  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line.

  • Culture Medium and Reagents: Appropriate culture medium, fetal bovine serum, antibiotics, phytohaemagglutinin (for lymphocytes), 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

  • Staining Reagents: Hoechst 33258, Giemsa stain.

  • Test Substance: this compound dissolved in a suitable solvent.

  • Controls: Negative (vehicle) control, positive control (e.g., mitomycin C).

Procedure:

  • Cell Culture with BrdU: Culture the cells for two cell cycles in the presence of BrdU. This allows for the incorporation of BrdU into the newly synthesized DNA strands.

  • Treatment: Expose the cells to this compound for a portion of or the entire culture period.

  • Metaphase Arrest, Harvesting, and Slide Preparation: Follow the same procedures as for the chromosomal aberration assay (steps 3-7).

  • Differential Staining: a. Stain the slides with Hoechst 33258. b. Expose the slides to UV light. c. Incubate the slides in a salt solution (e.g., 2x SSC) at an elevated temperature. d. Stain the slides with Giemsa. This procedure results in differential staining of the sister chromatids.

  • Scoring: Analyze well-differentiated metaphases under a microscope and count the number of SCEs per cell.

G Start Start CultureCells Culture Cells with BrdU for Two Cell Cycles Start->CultureCells Treat Treat Cells with Test Compound CultureCells->Treat Harvest Harvest and Prepare Metaphase Spreads Treat->Harvest Stain Differential Staining (Hoechst, UV, Giemsa) Harvest->Stain Score Score Metaphases for Sister Chromatid Exchanges Stain->Score End End Score->End

Workflow for the Sister Chromatid Exchange Assay.
In Vivo Micronucleus Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 474.

Objective: To determine if this compound induces micronuclei in the bone marrow of rodents.

Materials:

  • Animals: Young adult mice or rats.

  • Test Substance: this compound in a suitable vehicle for administration (e.g., corn oil for oral gavage).

  • Controls: Negative (vehicle) control, positive control (e.g., cyclophosphamide).

  • Stains: Acridine orange or Giemsa.

Procedure:

  • Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD) of this compound.

  • Treatment: Administer this compound to the animals (typically via oral gavage or intraperitoneal injection) at several dose levels, usually on two or more consecutive days.

  • Sample Collection: At an appropriate time after the last dose (e.g., 24 hours), euthanize the animals and collect bone marrow from the femur or tibia.

  • Slide Preparation: a. Flush the bone marrow from the bones with fetal bovine serum. b. Prepare a cell suspension and create smears on microscope slides.

  • Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs), normochromatic erythrocytes (NCEs), and micronuclei.

  • Scoring: Analyze at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

G Start Start TreatAnimals Treat Rodents with Test Compound Start->TreatAnimals CollectMarrow Collect Bone Marrow TreatAnimals->CollectMarrow PrepareSlides Prepare Bone Marrow Smears on Microscope Slides CollectMarrow->PrepareSlides Stain Stain Slides PrepareSlides->Stain Score Score Polychromatic Erythrocytes for Micronuclei Stain->Score End End Score->End

Workflow for the In Vivo Micronucleus Assay.

Conclusion

While direct experimental data on the genotoxicity and mutagenicity of this compound are not extensively available, the established mechanisms of related catechol compounds strongly suggest a potential for this compound to induce DNA damage, primarily through the generation of reactive oxygen species. This guide provides a comprehensive framework for the assessment of these potential effects, detailing the standard experimental protocols for a battery of internationally recognized genotoxicity assays.

The execution of these assays—the Ames test, chromosomal aberration assay, sister chromatid exchange assay, and the in vivo micronucleus test—is crucial for a definitive characterization of the genotoxic profile of this compound. The resulting data will be vital for regulatory agencies, researchers, and drug development professionals in conducting accurate risk assessments and ensuring human and environmental safety. The illustrative data tables and workflow diagrams presented herein are intended to guide the design of future studies and the interpretation of their findings. Further research to generate robust quantitative data on the genotoxic and mutagenic properties of this compound is strongly encouraged.

References

Microbial Biodegradation of Tetrachlorocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TCC), a halogenated aromatic compound, is a persistent environmental pollutant primarily originating from the incomplete degradation of pentachlorophenol (B1679276) (PCP), a widely used pesticide and wood preservative.[1] Due to its toxicity and potential for bioaccumulation, understanding the microbial pathways for its degradation is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth overview of the known aerobic and anaerobic microbial biodegradation pathways of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Aerobic Biodegradation Pathway

Under aerobic conditions, the primary mechanism for the breakdown of this compound is initiated by an ortho or intradiol cleavage of the aromatic ring. This pathway is facilitated by a series of specialized enzymes, with chlorocatechol 1,2-dioxygenase playing a pivotal role.

The key steps in the aerobic degradation of this compound are:

  • Ortho-Cleavage: The enzyme chlorocatechol 1,2-dioxygenase (EC 1.13.11.1) catalyzes the cleavage of the C1-C2 bond of the this compound ring, incorporating both atoms of molecular oxygen to form 2,3,4,5-tetrachloro-cis,cis-muconic acid.[2] This step is often rate-limiting.

  • Lactonization and Dehalogenation: The tetrachloromuconic acid is then converted to a dienelactone intermediate with the removal of chlorine atoms. This is a critical detoxification step.

  • Hydrolysis and Further Metabolism: The resulting dienelactone is hydrolyzed to maleylacetate (B1240894). Maleylacetate is subsequently reduced to 3-oxoadipate, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.[3]

Key Enzymes in Aerobic Degradation
EnzymeEC NumberFunction
Chlorocatechol 1,2-dioxygenase1.13.11.1Catalyzes the ortho-cleavage of the this compound ring.
Chloromuconate Cycloisomerase5.5.1.7Converts chloromuconate to dienelactone with the elimination of a chlorine atom.[4]
Dienelactone Hydrolase3.1.1.45Hydrolyzes the dienelactone intermediate to maleylacetate.
Maleylacetate Reductase1.3.1.32Reduces maleylacetate to 3-oxoadipate.
Quantitative Data for Aerobic Degradation

Specific kinetic data for the biodegradation of this compound is limited. However, studies on chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 have shown its activity on this compound.

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism
Chlorocatechol 1,2-dioxygenase (TetC)This compoundLower micromolar range (exact value not determined)Not determinedPseudomonas chlororaphis RW71[2]
Chlorocatechol 1,2-dioxygenase (TetC)3,5-DichlorocatecholNot specifiedHighPseudomonas chlororaphis RW71[2]
Chlorocatechol 1,2-dioxygenase (TetC)3-Chlorocatechol (B1204754)0.376.41Pseudomonas chlororaphis RW71[2]
Chlorocatechol 1,2-dioxygenase (TetC)Catechol1.242.01Pseudomonas chlororaphis RW71[2]

Note: The Michaelis-Menten constants for 4,5-halogenated chlorocatechols, including this compound, could not be precisely determined but were assumed to be in the lower micromolar range.[2]

Aerobic Biodegradation Pathway Diagram

Aerobic_Tetrachlorocatechol_Degradation TCC This compound TCM 2,3,4,5-Tetrachloro- cis,cis-muconic acid TCC->TCM Chlorocatechol 1,2-dioxygenase DL Dienelactone Intermediate TCM->DL Chloromuconate Cycloisomerase (Dehalogenation) MA Maleylacetate DL->MA Dienelactone Hydrolase OA 3-Oxoadipate MA->OA Maleylacetate Reductase TCA TCA Cycle OA->TCA Anaerobic_Tetrachlorocatechol_Degradation TCC This compound TrCC Trichlorocatechol TCC->TrCC Reductive Dehalogenase DCC Dichlorocatechol TrCC->DCC Reductive Dehalogenase MCC Monochlorocatechol DCC->MCC Reductive Dehalogenase Cat Catechol MCC->Cat Reductive Dehalogenase RC Ring Cleavage Products Cat->RC Anaerobic Ring Cleavage End CH4 + CO2 RC->End

References

Unraveling the Acute Toxicity of Tetrachlorocatechol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the acute toxicity of tetrachlorocatechol (TCC) in animal models, designed for researchers, scientists, and drug development professionals. This compound, a metabolite of the widely used pesticide pentachlorophenol (B1679276) (PCP), has been noted for its toxicological profile. This document synthesizes available quantitative data, details experimental methodologies, and elucidates potential mechanisms of action to support further research and safety assessment.

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated across several animal models and routes of exposure. The following tables summarize the key lethal dose (LD50) and lethal concentration (LC50) values identified in the literature. It is important to note the variability in reported values, which may be attributed to differences in experimental protocols, vehicle substances, and animal strains.

Route of Administration Animal Model LD50 (Lethal Dose, 50%) Toxic Effects Noted
OralRat1134 mg/kg[1]Eye effects, somnolence (general depressed activity), hair loss[1]
OralMouse1.1 mg/kg (1100 µg/kg)[1]Details not otherwise specified beyond lethal dose[1]

Table 1: Acute Oral Toxicity of this compound

Route of Administration Animal Model LD50 (Lethal Dose, 50%)
DermalRabbit1130 mg/kg[1]
DermalRabbit>2000 mg/kg

Table 2: Acute Dermal Toxicity of this compound

Route of Administration Animal Model LC50 (Lethal Concentration, 50%) Exposure Duration
InhalationRat>250 ppm[1]6 hours[1]

Table 3: Acute Inhalation Toxicity of this compound

Organism LC50 (Lethal Concentration, 50%) Exposure Duration
Common Carp (Cyprinus carpio)4.73 mg/L24 hours
3.95 mg/L48 hours
3.20 mg/L72 hours
2.43 mg/L96 hours

Table 4: Acute Aquatic Toxicity of this compound

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed for acute toxicity studies to ensure data consistency and reliability.

Acute Oral Toxicity Testing (General Guideline)

Acute oral toxicity is generally assessed using a method like the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). A common approach involves the following steps:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least five days prior to the study.

  • Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before administration of the test substance.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., Rats) acclimation Acclimation (>= 5 days) animal_selection->acclimation fasting Fasting (overnight) acclimation->fasting dosing Single Oral Dose Administration (Gavage) fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection (Mortality, Clinical Signs, Body Weight) observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Figure 1. Generalized workflow for an acute oral toxicity study.

Acute Dermal Toxicity Testing

For dermal toxicity assessment, a study design similar to OECD Test Guideline 402 is employed.

  • Animal Selection: Young adult rabbits are typically used for this test.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: The test substance is applied uniformly over a defined area of the clipped skin. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The substance is typically left in contact with the skin for 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for any local reactions (erythema, edema). The animals are observed for signs of systemic toxicity and mortality for 14 days.

  • Necropsy: All animals undergo a gross necropsy at the end of the study.

Mechanism of Acute Toxicity

The precise signaling pathways of this compound's acute toxicity are not fully elucidated. However, a significant body of evidence suggests that, like other chlorinated phenols, a primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). Uncouplers disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to function. This leads to a rapid depletion of cellular ATP, compromising essential cellular functions and ultimately leading to cell death. This disruption of cellular energy production is a plausible explanation for the observed acute systemic toxicity.

While apoptosis (programmed cell death) has been associated with the toxicity of some phenolic compounds, its direct and primary role in the acute lethal effects of this compound is not well-established. It is more likely that the rapid and severe energy depletion caused by the uncoupling of oxidative phosphorylation is the principal driver of acute toxicity.

G TCC This compound Mitochondrion Inner Mitochondrial Membrane TCC->Mitochondrion Accumulates in ProtonGradient Proton Gradient (H+) TCC->ProtonGradient Dissipates Mitochondrion->ProtonGradient Disrupts ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives ATPDepletion Cellular ATP Depletion ATPSynthesis->ATPDepletion Leads to CellDysfunction Compromised Cellular Functions ATPDepletion->CellDysfunction CellDeath Cell Death / Systemic Toxicity CellDysfunction->CellDeath

Figure 2. Proposed mechanism of this compound acute toxicity.

References

An In-depth Technical Guide on the Environmental Fate and Degradation Products of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TeCC), a chlorinated aromatic compound, is a significant environmental contaminant primarily originating from the degradation of the widely used pesticide, pentachlorophenol (B1679276) (PCP). It is also found in effluents from pulp and paper bleaching processes. Due to its toxicity and persistence, understanding the environmental fate and degradation of TeCC is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of TeCC, its degradation pathways, and the resulting transformation products.

Environmental Fate of this compound

The environmental fate of a chemical compound is governed by a combination of transport and transformation processes, which determine its distribution, persistence, and ultimate impact on the ecosystem. For TeCC, its environmental behavior is influenced by its physicochemical properties and its susceptibility to biotic and abiotic degradation.

Persistence and Mobility

The persistence of TeCC in the environment is a key factor in its potential for long-term ecological impact. While specific half-life data for TeCC in various environmental compartments are not extensively documented, its persistence can be inferred from studies on its parent compound, PCP. PCP can persist in soil for periods ranging from 14 days to 5 years, depending on the presence of anaerobic soil bacteria.[1] The mobility of TeCC in soil, which dictates its potential to leach into groundwater, is influenced by soil properties such as organic carbon content and pH. Adsorption of chlorophenols, including TeCC, generally increases under acidic conditions and decreases in neutral and basic soils.[1]

Table 1: Physicochemical Properties and Mobility Indicators for Chlorinated Compounds

ParameterValue/RangeSignificanceReference
This compound (TeCC)
Molecular FormulaC₆H₂Cl₄O₂Basic chemical identity
Molecular Weight247.89 g/mol Influences transport properties
Log Kow (Octanol-Water Partition Coefficient)Data not availableIndicates potential for bioaccumulation
Koc (Soil Organic Carbon-Water Partitioning Coefficient)Data not availableKey parameter for assessing mobility in soil[2]
Pentachlorophenol (PCP) (for comparison)
Half-life in Soil14 days - 5 yearsIndicates high persistence variability[1]
AdsorptionpH-dependentIncreases in acidic soils, decreases in neutral/basic soils[1]

Degradation of this compound

This compound can be degraded through both biological (biodegradation) and non-biological (abiotic degradation) processes. These processes can lead to the complete mineralization of the compound to carbon dioxide and water or the formation of various transformation products.

Biodegradation

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of TeCC in the environment. The primary mechanism involves enzymatic reactions that lead to the cleavage of the aromatic ring.

Under aerobic conditions, the biodegradation of chlorocatechols typically proceeds through ortho- or meta-cleavage pathways.[3][4] Several bacterial genera have been identified as capable of degrading chlorinated aromatic compounds, including Pseudomonas and Rhodococcus.

  • Pseudomonas species: Pseudomonas reinekei MT1 has been shown to degrade 4-chlorocatechol (B124253) via a pathway involving 3-chloromuconate, 4-chloromuconolactone, and maleylacetate (B1240894) as intermediates.[1] Pseudomonas chlororaphis RW71 can mineralize 1,2,3,4-tetrachlorobenzene, with this compound being a transient intermediate that is further degraded through a chlorocatechol pathway.[5][6] This pathway involves a chlorocatechol 1,2-dioxygenase that can transform this compound.[5][6]

  • Rhodococcus species: Rhodococcus opacus 1CP can degrade 4-chlorocatechol and 3,5-dichlorocatechol.[1] Rhodococcus strains are known for their diverse catabolic capabilities towards aromatic compounds.[7][8]

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including pentachlorophenol and its metabolites.[9][10][11][12] The degradation is mediated by extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). The degradation of PCP by P. chrysosporium is initiated by an oxidative dechlorination to produce tetrachloro-1,4-benzoquinone.[13] This quinone is then reduced to tetrachlorodihydroxybenzene, which undergoes further reductive dechlorinations.[13]

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. While specific studies on the anaerobic biodegradation of TeCC are limited, the degradation of PCP under anaerobic conditions involves its breakdown to tetrachlorophenols, trichlorophenols, and dichlorophenols.[1] It is plausible that TeCC could be an intermediate in this process or be subject to similar reductive dechlorination reactions.

Abiotic Degradation

In addition to microbial activity, TeCC can be degraded by abiotic processes such as photolysis and hydrolysis.

Hydrolysis is the reaction of a compound with water. While some chlorinated compounds can undergo hydrolysis, pentachlorophenol is reported to be hydrolytically stable.[14] Information on the hydrolysis rate of TeCC is scarce, but it is generally considered to be a minor degradation pathway under typical environmental pH conditions.

Degradation Products

The degradation of this compound, whether biotic or abiotic, results in the formation of various intermediate and final products. Identifying these products is crucial for a complete understanding of the environmental risk, as some degradation products can be more toxic than the parent compound.

Table 2: Known and Putative Degradation Products of this compound

Degradation PathwayIntermediate/Final ProductsPrecursorOrganism/ProcessReference
Aerobic Biodegradation Tetrachloromuconic acid, 2,3,5-Trichlorodienelactone, 2,3,5-Trichloromaleyl acetic acid, 2,4-Dichloro-3-oxoadipic acid1,2,3,4-Tetrachlorobenzene (via TeCC)Pseudomonas chlororaphis RW71[5][6]
3-Chloromuconate, 4-Chloromuconolactone, Maleylacetate4-Chlorosalicylate (via 4-Chlorocatechol)Pseudomonas reinekei MT1[1]
Fungal Degradation Tetrachloro-1,4-benzoquinone, TetrachlorodihydroxybenzenePentachlorophenolPhanerochaete chrysosporium[13]
Anaerobic Biodegradation Putative: Trichlorocatechols, DichlorocatecholsThis compoundAnaerobic microorganismsInferred from PCP degradation[1]
Photolysis Putative: Less chlorinated catechols, Ring cleavage productsThis compoundSunlightInferred from PCP photolysis[3]

Experimental Protocols

Studying the environmental fate and degradation of TeCC requires robust experimental designs and sensitive analytical techniques.

Soil Microcosm Studies

Soil microcosm experiments are widely used to simulate the environmental conditions of soil and study the degradation of contaminants.

Protocol for a Soil Microcosm Degradation Study:

  • Soil Collection and Characterization: Collect soil from a relevant site. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup: Place a known amount of soil (e.g., 20 g dry weight) into sterile glass containers.[15]

  • Spiking: Add a known concentration of this compound, typically dissolved in a suitable solvent like acetone, to the soil. Allow the solvent to evaporate.

  • Incubation: Incubate the microcosms under controlled conditions of temperature and moisture. For aerobic studies, ensure adequate aeration. For anaerobic studies, create an oxygen-free environment.

  • Sampling and Extraction: At regular intervals, sacrifice replicate microcosms. Extract the soil samples using an appropriate solvent system (e.g., acetone/hexane).

  • Analysis: Analyze the extracts for the parent compound and its degradation products using analytical techniques such as GC-MS or HPLC.[16][17]

Analytical Methodologies

Accurate quantification of TeCC and its degradation products in environmental matrices is essential for fate and transport studies.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.

  • Sample Preparation: Environmental samples (soil, water) are typically extracted with an organic solvent. The extract may require cleanup and derivatization (e.g., silylation) to improve the volatility and chromatographic behavior of the analytes.[18][19]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for enhanced sensitivity and selectivity) is used.[16]

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their partitioning between a mobile phase (liquid) and a stationary phase (solid).

  • Sample Preparation: Similar to GC-MS, samples require extraction and may need cleanup.

  • Detection: HPLC can be coupled with various detectors, including UV-Vis, diode array, and mass spectrometry (LC-MS), for the detection and quantification of TeCC and its metabolites.

Signaling Pathways and Logical Relationships

The biodegradation of chlorinated aromatic compounds involves complex enzymatic pathways. Visualizing these pathways can aid in understanding the sequence of reactions and the enzymes involved.

Aerobic Degradation Pathway of Chlorocatechols

The aerobic degradation of chlorocatechols often proceeds via the ortho-cleavage pathway, leading to intermediates of the tricarboxylic acid (TCA) cycle.

Aerobic_Degradation_Pathway This compound This compound RingCleavageProduct Tetrachloromuconic acid This compound->RingCleavageProduct Chlorocatechol 1,2-dioxygenase Dienelactone Trichlorodienelactone RingCleavageProduct->Dienelactone Chloromuconate cycloisomerase Maleylacetate Trichloromaleyl acetic acid Dienelactone->Maleylacetate Dienelactone hydrolase Oxoadipate Dichloro-3-oxoadipic acid Maleylacetate->Oxoadipate Maleylacetate reductase TCA_Cycle TCA Cycle Oxoadipate->TCA_Cycle

Caption: Aerobic ortho-cleavage pathway for this compound degradation.

Experimental Workflow for Soil Microcosm Study

A logical workflow is essential for conducting a reproducible soil microcosm study.

Soil_Microcosm_Workflow Start Start SoilCollection Soil Collection & Characterization Start->SoilCollection MicrocosmSetup Microcosm Setup SoilCollection->MicrocosmSetup Spiking Spiking with This compound MicrocosmSetup->Spiking Incubation Incubation (Controlled Conditions) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis DataAnalysis Data Analysis (Degradation Kinetics) Analysis->DataAnalysis End End DataAnalysis->End

References

An In-Depth Technical Guide to Tetrachlorocatechol: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TCC), a chlorinated aromatic compound, has garnered significant attention due to its role as a persistent environmental contaminant and a metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP). This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its known physicochemical properties. Furthermore, this document elucidates the metabolic pathways leading to its formation and explores its interactions with cellular signaling cascades, offering insights into its mechanism of toxicity.

Introduction

This compound (3,4,5,6-tetrachloro-1,2-benzenediol) is a significant organochlorine compound that has been identified as a major and toxic metabolite of pentachlorophenol (PCP), a broad-spectrum biocide.[1][2] Its presence in the environment is primarily linked to the degradation of PCP. Understanding the history of its discovery, methods of synthesis, and biological interactions is crucial for assessing its environmental impact and toxicological significance.

Discovery and Historical Synthesis

While a definitive singular "discovery" of this compound is not well-documented in a single seminal publication, its identification is intrinsically linked to the study of pentachlorophenol metabolism. Early research into the biotransformation of PCP in various organisms led to the isolation and characterization of its metabolites, with this compound being a prominent derivative formed through the action of cytochrome P450 enzymes.[3]

Historically, the synthesis of this compound has been approached from several precursors, reflecting the evolution of synthetic organic chemistry. The primary routes involve the direct chlorination of catechol, the hydrolysis of pentachlorophenol, and the alkaline hydrolysis of hexachlorobenzene (B1673134).

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₂Cl₄O₂[4]
Molecular Weight 247.89 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 193-195 °C[1]
Density 1.848 g/cm³ (at 20 °C)[2]
Solubility Soluble in dichloromethane[1]
pKa 5.68 ± 0.33 (Predicted)[1]
LogP 3.7114 (Predicted)
¹³C NMR Data available in spectral databases[4]
FT-IR Characteristic peaks for O-H, C=C (aromatic), C-O, and C-Cl bonds[5][6]

Experimental Protocols for Synthesis

Detailed methodologies for the key synthetic routes to this compound are provided below.

Synthesis from Pentachlorophenol (Photochemical Method)

This protocol describes the synthesis of this compound from pentachlorophenol via a photochemical degradation process.[1]

Materials:

  • Pentachlorophenol (PCP)

  • γ-Iron(III) oxide (γ-Fe₂O₃)

  • Oxalic acid

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) or Perchloric acid (HClO₄) for pH adjustment

Equipment:

  • Photochemical reactor system

  • 8 W LZC-UV lamp (main emission at 350 nm)

  • Centrifuge

Procedure:

  • Prepare a stock solution of aqueous PCP (0.075 mM).

  • In the photochemical reactor, create a reaction mixture with an initial PCP concentration of 0.0375 mM.

  • Add γ-Fe₂O₃ to the reaction mixture at a dosage of 0.4 g L⁻¹.

  • Add oxalic acid to the reaction mixture.

  • Adjust the initial pH of the suspension to 5 using NaOH or HClO₄.

  • Maintain the reaction temperature at 30 °C.

  • Irradiate the reaction mixture with the 8 W LZC-UV lamp (light intensity of 1.2 mW cm⁻²).

  • Withdraw samples at specific time intervals.

  • Analyze the samples immediately after centrifugation at 4500 rpm for 25 minutes to separate the catalyst. The supernatant can be analyzed by appropriate chromatographic techniques (e.g., HPLC) to determine the concentration of this compound.

Synthesis from Catechol (Direct Chlorination)
Synthesis from Hexachlorobenzene (Alkaline Hydrolysis)

The synthesis of chlorophenols from hexachlorobenzene via alkaline hydrolysis is a known industrial process. While this method is primarily used for the production of pentachlorophenol, under specific reaction conditions, it can be adapted to yield this compound. The process typically involves heating hexachlorobenzene with a strong base in a suitable solvent.

Signaling Pathways and Biological Interactions

This compound, as a metabolite of PCP, is implicated in the toxic effects observed following PCP exposure. Its biological activity is linked to its ability to undergo redox cycling and generate reactive oxygen species (ROS), which can induce cellular damage.

Metabolic Pathway of Pentachlorophenol to this compound

The primary metabolic pathway for the formation of this compound from pentachlorophenol in vertebrates involves the cytochrome P450 enzyme system in the liver.[3] This transformation is an oxidative dechlorination step.

Metabolic Pathway of Pentachlorophenol PCP Pentachlorophenol Oxidation Oxidative Dechlorination (Cytochrome P450) PCP->Oxidation Metabolism TCC This compound Oxidation->TCC

Metabolism of Pentachlorophenol to this compound.
Postulated Interaction with Cellular Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other catechols and its ability to induce oxidative stress suggest potential interactions with key cellular signaling cascades. The generation of ROS is known to impact pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and apoptosis signaling.[7]

It is hypothesized that the oxidative stress induced by this compound could lead to the activation of stress-activated protein kinases (SAPKs) within the MAPK family, such as JNK and p38, ultimately contributing to apoptosis.

Postulated Signaling Pathway TCC This compound ROS Reactive Oxygen Species (ROS) TCC->ROS Induces MAPK MAPK Pathway (JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Leads to

Postulated Mechanism of this compound-Induced Apoptosis.

Conclusion

This technical guide has provided a detailed overview of this compound, from its historical context to its synthesis and potential biological activities. The provided experimental protocol for its synthesis from pentachlorophenol offers a practical method for its laboratory-scale preparation. The summarized quantitative data serves as a valuable resource for researchers. While the precise signaling pathways directly targeted by this compound require further investigation, the proposed mechanisms involving oxidative stress and the MAPK pathway provide a foundation for future research in this area. This information is critical for the continued assessment of the environmental and health risks associated with this compound and for the development of potential remediation strategies.

References

solubility of Tetrachlorocatechol in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5,6-tetrachlorocatechol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available information and offers a detailed experimental protocol to enable researchers to determine precise quantitative solubility data.

Introduction to Tetrachlorocatechol

This compound (3,4,5,6-tetrachloro-1,2-benzenediol) is an organochlorine compound with the chemical formula C₆H₂Cl₄O₂.[1] It is a white solid that is known as a metabolite of the widely used and controversial pesticide, pentachlorophenol.[1][2] Its structure, featuring a benzene (B151609) ring substituted with four chlorine atoms and two adjacent hydroxyl groups, dictates its physicochemical properties, including its solubility. The presence of the nonpolar benzene ring and hydrophobic chlorine atoms suggests low solubility in water and higher solubility in organic solvents. The hydroxyl groups can participate in hydrogen bonding, but the overall hydrophobic nature of the molecule, as indicated by a calculated LogP of approximately 3.7 to 4.3, suggests limited aqueous solubility.[3][4]

Understanding the solubility of this compound is crucial for a variety of research applications, including in vitro and in vivo toxicological studies, environmental fate and transport modeling, and the development of analytical methods for its detection and quantification.

Quantitative Solubility Data

Specific, experimentally determined solubility values for this compound in a range of common aqueous and organic solvents are not widely reported in the scientific literature. However, some data is available from commercial suppliers, primarily for the purpose of preparing stock solutions for biological assays.

Solvent SystemTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (403.40 mM)Ultrasonic assistance may be needed.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (10.09 mM)A clear solution is obtained.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (10.09 mM)A clear solution is obtained.[2]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL (10.09 mM)A clear solution is obtained.[2]

It is important to note that the mixed solvent systems are complex formulations and do not represent the solubility in pure solvents.

Predicted Solubility Profile:

Based on the principle of "like dissolves like" and the properties of structurally similar compounds, the following qualitative solubility profile can be predicted:

  • High Solubility: Non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) are expected to be good solvents for this compound due to favorable van der Waals interactions.

  • Moderate Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate) and ethers (e.g., diethyl ether, tetrahydrofuran) are likely to be effective solvents.

  • Low to Moderate Solubility: Alcohols (e.g., methanol, ethanol) may have some solvating power due to hydrogen bonding with the hydroxyl groups, but the non-polar backbone will limit solubility.

  • Low Solubility: Water and other highly polar, protic solvents are expected to be poor solvents for this compound.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in various solvents. This method is based on the widely accepted shake-flask technique.[5][6][7][8]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid, high purity)

  • Solvents of interest (analytical grade)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is necessary to ensure that a saturated solution is formed.

    • Record the approximate amount of solid added.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity for a defined period (e.g., 1-2 hours) in a temperature-controlled environment.

    • Alternatively, for more complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Reporting:

  • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

  • Report the temperature at which the solubility was determined.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Shaking at constant T) prep->equil Excess solid + Solvent sep Phase Separation (Settling/Centrifugation) equil->sep Reaches equilibrium sample Sample Collection & Filtration sep->sample Clear supernatant quant Quantification (e.g., HPLC) sample->quant Diluted sample report Data Reporting quant->report Concentration determined

Workflow for Experimental Solubility Determination

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TCC), a chlorinated aromatic compound, is a significant metabolite of the widely used pesticide pentachlorophenol (B1679276) (PCP). Its presence in the environment and its potential biological activities necessitate a thorough understanding of its molecular characteristics. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, supported by spectroscopic and crystallographic data. It also delves into its synthesis, and known biological interactions, offering a valuable resource for researchers in environmental science, toxicology, and drug development.

Molecular Structure

This compound, systematically named 3,4,5,6-tetrachlorobenzene-1,2-diol, is a substituted aromatic compound. The core of the molecule is a benzene (B151609) ring, where four hydrogen atoms have been replaced by chlorine atoms, and two adjacent carbon atoms are bonded to hydroxyl (-OH) groups.

Chemical Formula: C₆H₂Cl₄O₂[1]

IUPAC Name: 3,4,5,6-tetrachlorobenzene-1,2-diol[2]

CAS Number: 1198-55-6[1]

Synonyms: Tetrachloro-1,2-benzenediol, Tetrachloropyrocatechol[2]

The molecular structure of this compound is planar, a characteristic inherited from the benzene ring. The presence of four electron-withdrawing chlorine atoms and two electron-donating hydroxyl groups on the aromatic ring significantly influences its electronic properties and reactivity.

Molecular Weight and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight247.89 g/mol [1]
Melting Point193-195 °C[3]
AppearanceOff-white solid[4]
SolubilitySoluble in Dichloromethane[4]
pKa5.68 ± 0.33 (Predicted)[4]

Stereochemistry

A critical aspect of molecular characterization is the understanding of its three-dimensional arrangement and the potential for stereoisomerism.

Chirality and Stereoisomers

This compound is an achiral molecule. This is due to the presence of a plane of symmetry within the molecule. This plane bisects the C1-C2 bond and the benzene ring, with the chlorine and hydroxyl substituents on one side of the plane being a mirror image of those on the other. As a result of this symmetry, this compound does not exhibit enantiomerism and has no stereoisomers. The molecule is superimposable on its mirror image.

Conformational Analysis

The molecule has zero rotatable bonds, which significantly simplifies its conformational landscape. The benzene ring is rigid and planar, and the hydroxyl groups have limited rotational freedom due to steric hindrance from the adjacent chlorine atoms. The preferred conformation is one where the hydroxyl groups lie in the plane of the benzene ring.

Spectroscopic and Crystallographic Data

The structural elucidation of this compound is supported by various analytical techniques, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: Due to the substitution pattern, this compound has only two protons, which are part of the hydroxyl groups. The chemical shift of these protons can be variable and is dependent on the solvent and concentration. In the absence of specific experimental data in the search results, a typical range for phenolic protons would be between 4-8 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show three distinct signals due to the molecule's symmetry. The two carbons bearing the hydroxyl groups will be equivalent, the two carbons adjacent to them (C3 and C6) will be equivalent, and the two central carbons (C4 and C5) will also be equivalent. While a specific spectrum with peak assignments was not found in the search results, typical chemical shifts for carbons in chlorinated and hydroxylated benzene rings can be predicted. The carbons attached to the hydroxyl groups would appear in the 140-150 ppm region, while the chlorinated carbons would be in the 120-135 ppm range.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

Wavenumber (cm⁻¹)Vibration
~3400-3600 (broad)O-H stretching of the hydroxyl groups
~1550-1600C=C stretching of the aromatic ring
~1200-1300C-O stretching of the phenol (B47542) groups
~700-850C-Cl stretching

Note: These are approximate ranges, and the exact peak positions can vary.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 248 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing four chlorine atoms, with contributions from both ³⁵Cl and ³⁷Cl isotopes.[2]

Crystallographic Data

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. The Crystallography Open Database (COD) contains entries for this compound. While specific bond lengths and angles were not directly retrieved, the unit cell parameters from a representative entry would provide the basis for a detailed structural analysis. The planar nature of the molecule would be confirmed by these studies.

Synthesis and Experimental Protocols

This compound is primarily known as a metabolite of pentachlorophenol (PCP). However, it can also be synthesized in the laboratory.

Synthesis from Pentachlorophenol

One common laboratory-scale synthesis involves the photochemical degradation of pentachlorophenol.[6]

Experimental Protocol: Photochemical Degradation of Pentachlorophenol

  • Materials:

    • Pentachlorophenol (PCP)

    • γ-Fe₂O₃ (catalyst)

    • Sodium hydroxide (B78521) (NaOH) or Perchloric acid (HClO₄) for pH adjustment

    • Deionized water

    • Photochemical reactor system with a UV lamp (e.g., 350 nm)

  • Procedure:

    • Prepare a stock solution of aqueous PCP (e.g., 0.075 mM).[6]

    • In the photochemical reactor, create a suspension with an initial PCP concentration of 0.0375 mM and a γ-Fe₂O₃ dosage of 0.4 g/L.[6]

    • Adjust the initial pH of the suspension using NaOH or HClO₄.[6]

    • Maintain the reaction temperature at 30 °C.[6]

    • Irradiate the suspension with a UV lamp (e.g., 8 W LZC-UV lamp with main emission at 350 nm).[6]

    • Withdraw samples at specific time intervals.

    • Centrifuge the samples (e.g., at 4500 rpm for 25 minutes) to separate the catalyst.[6]

    • Analyze the supernatant for the presence of this compound using appropriate analytical techniques such as HPLC or GC-MS.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily stemming from its role as a metabolite of PCP. It is known to be cytotoxic, mutagenic, and potentially carcinogenic.[7]

Inhibition of Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT)

One of the key identified molecular targets of this compound is acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets.[8] Inhibition of ACAT can have significant effects on cellular cholesterol homeostasis.

Logical Relationship of ACAT Inhibition by this compound

ACAT_Inhibition cluster_reaction ACAT-catalyzed Reaction TCC This compound ACAT Acyl-CoA:Cholesterol Acyltransferase (ACAT) TCC->ACAT Inhibits CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Catalyzes Cholesterol Free Cholesterol AcylCoA Acyl-CoA LipidDroplets Lipid Droplet Storage CholesterylEsters->LipidDroplets

Caption: Inhibition of ACAT by this compound.

By inhibiting ACAT, this compound disrupts the normal process of cholesterol esterification. This can lead to an accumulation of free cholesterol within the cell, which can have various downstream effects, including alterations in membrane fluidity and the activation of cellular stress responses.

Conclusion

This compound is a structurally simple yet biologically significant molecule. Its planar, achiral nature is a direct consequence of its substituted benzene ring structure. The presence of chlorine and hydroxyl groups dictates its chemical and physical properties, as well as its spectroscopic characteristics. As a persistent environmental contaminant and a metabolite of a widely used pesticide, a thorough understanding of its molecular structure, stereochemistry, and biological interactions is crucial for assessing its toxicological impact and for developing potential remediation strategies. This guide provides a foundational overview for researchers and professionals working in related fields.

References

An In-depth Technical Guide to the Health and Safety of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachlorocatechol (TCC), a chlorinated aromatic compound, is a significant metabolite of the widely used pesticide pentachlorophenol (B1679276) (PCP) and is also found in industrial effluents, particularly from pulp and paper bleaching processes. This document provides a comprehensive overview of the health and safety information for this compound, compiled to assist researchers, scientists, and drug development professionals in handling and assessing the risks associated with this compound. The guide details its physicochemical properties, toxicological data, known metabolic pathways, and safety precautions. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and the design of relevant experiments.

PropertyValueReference
Chemical Formula C₆H₂Cl₄O₂[1]
Molecular Weight 247.89 g/mol [1]
CAS Number 1198-55-6[1]
Appearance White to off-white solid[1]
Melting Point 194 °C[1]
Density 1.848 g/cm³ (at 20 °C)[1]
Synonyms 3,4,5,6-Tetrachloro-1,2-benzenediol, Tetrachloropyrocatechol[1]

Toxicological Data

The toxicological profile of this compound indicates that it is a hazardous compound requiring careful handling. The available acute toxicity data are summarized below.

Acute Toxicity
SpeciesRoute of AdministrationToxicity ValueReference
Cyprinus carpio (Common Carp)Water exposure24-hour LC50: 4.73 mg/L[2]
48-hour LC50: 3.95 mg/L[2]
72-hour LC50: 3.20 mg/L[2]
96-hour LC50: 2.43 mg/L[2]
Mus musculus (Mouse)OralLD50 data not explicitly found in the reviewed literature. Acute toxicity has been investigated, but specific LD50 values were not provided in the search results.[3]
IntraperitonealLD50 data not explicitly found in the reviewed literature.

Note: While specific LD50 values for mice were not found for this compound, a study on related chlorophenols indicated that the acute oral LD50 for pentachlorophenol in female mice is 117 mg/kg and in male mice is 177 mg/kg[3]. This suggests that this compound is also likely to be highly toxic.

Other Toxicological Information
  • Mechanism of Toxicity: The primary mechanism of toxicity for this compound and other chlorinated catechols is believed to be the uncoupling of oxidative phosphorylation [4][5][6]. This process disrupts the mitochondrial electron transport chain, leading to a decrease in ATP synthesis without inhibiting the respiratory chain itself[6]. The energy that would have been used for ATP production is instead dissipated as heat. This disruption of cellular energy metabolism can lead to widespread cellular dysfunction and, ultimately, cell death.

  • Genotoxicity: There is limited specific information on the genotoxicity of this compound in the provided search results. However, as a metabolite of pentachlorophenol, which is a suspected carcinogen, its potential for genotoxic effects should be considered.

Metabolism and Signaling Pathways

Metabolic Formation of this compound from Pentachlorophenol

This compound is a major metabolite of pentachlorophenol (PCP) in various organisms, including rodents[7]. The metabolic conversion is an oxidative dechlorination process.

Metabolic Pathway of Pentachlorophenol to this compound PCP Pentachlorophenol TCC This compound PCP->TCC Oxidative Dechlorination Uncoupling of Oxidative Phosphorylation cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (Intermembrane Space) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP Synthesis ATP ATP ATP_Synthase->ATP TCC This compound TCC->Proton_Gradient Dissipates Gradient Acute Oral Toxicity Workflow Start Acclimatize Animals Dosing Administer Single Oral Dose Start->Dosing Observation Observe for Clinical Signs (e.g., 14 days) Dosing->Observation Data_Collection Record Mortality and Morbidity Observation->Data_Collection Analysis Calculate LD50 Data_Collection->Analysis End Necropsy and Histopathology Analysis->End

References

Methodological & Application

Analytical Methods for the Detection and Quantification of Tetrachlorocatechol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of tetrachlorocatechol, a chlorinated organic compound of environmental and toxicological significance. The methods described herein are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with an additional section on emerging electrochemical techniques. These protocols are designed to offer robust and reliable approaches for the detection and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. Due to the polar nature of the hydroxyl groups in this compound, a derivatization step is typically required to improve its volatility and chromatographic performance. Silylation is the most common derivatization technique for this purpose.

Application Note: GC-MS Analysis of this compound after Silylation

This method is suitable for the trace-level quantification of this compound in environmental samples such as water and soil, as well as in biological matrices. The derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers, making the analyte more amenable to GC analysis.[1][2][3] This enhances sensitivity and improves peak shape. The use of a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance selectivity and lower detection limits.

Experimental Protocol: GC-MS

1.1. Sample Preparation

  • Liquid Samples (e.g., Water):

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with concentrated sulfuric acid.

    • Perform a liquid-liquid extraction (LLE) by transferring the sample to a separatory funnel and extracting three times with 60 mL of dichloromethane (B109758) or a suitable organic solvent.[4][5][6]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Solid Samples (e.g., Soil, Sediment):

    • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile (B52724) and shake for 1 hour.[7]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants, add 5 g of sodium chloride, and centrifuge.

    • Take the upper acetonitrile layer and evaporate to dryness.

    • Re-dissolve the residue in a suitable solvent for derivatization.

  • Biological Tissues:

    • Homogenize the tissue sample with a solvent like acetonitrile.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to separate this compound from the matrix.[8][9]

    • The extraction and cleanup procedures need to be optimized depending on the specific tissue matrix to remove interfering lipids and proteins.

1.2. Derivatization (Silylation)

  • Transfer the concentrated extract to a GC vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[10]

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[10][11]

  • Cool the vial to room temperature before injection into the GC-MS system.

1.3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for TCC-TMS To be determined from the mass spectrum of the derivatized standard. Expected prominent ions would be the molecular ion and characteristic fragments.
Quantitative Data Summary (GC-MS)

The following table summarizes typical performance data for the analysis of chlorophenols using GC-MS. Data for this compound may be similar, but should be determined experimentally.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.2 - 1.7 µg/kg (in soil)[12]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg (in soil)[12]
Linearity (R²) > 0.99[13]
Recovery 70 - 120%[13]
Precision (RSD) < 20%[12][13]

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a viable alternative to GC-MS, particularly for labs that do not have routine access to GC or when derivatization is not desirable. Reversed-phase HPLC with UV detection is a common approach.

Application Note: HPLC-UV Analysis of this compound

This method is suitable for the quantification of this compound in aqueous samples and can be adapted for other matrices with appropriate sample cleanup. The method relies on the direct analysis of the underivatized compound, simplifying the sample preparation workflow. The UV detector is set to a wavelength where this compound exhibits strong absorbance.

Experimental Protocol: HPLC-UV

2.1. Sample Preparation

  • Water Samples:

    • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

    • For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

      • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

      • Load the water sample onto the cartridge.

      • Wash the cartridge with water to remove interfering polar compounds.

      • Elute the this compound with a small volume of methanol or acetonitrile.

2.2. HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength To be determined by acquiring the UV spectrum of a this compound standard (typically in the range of 210-230 nm and around 290 nm for chlorophenols)
Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance data for the analysis of phenolic compounds using HPLC-UV.

ParameterTypical ValueReference
Limit of Detection (LOD) 4 - 90 ng/L (for various chlorophenols in water)[14]
Limit of Quantification (LOQ) 8 - 170 ng/L (for various chlorophenols in water)[14]
Linearity (R²) > 0.999[14]
Recovery 80 - 110%[14]
Precision (RSD) < 10%[15]

Electrochemical Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of catechols. These methods are based on the electrochemical oxidation of the catechol moiety. While methods specific for this compound are still emerging, the principles of catechol detection are directly applicable.

Application Note: Voltammetric Determination of this compound

This method describes the principle of using a modified glassy carbon electrode (GCE) for the sensitive determination of this compound. The modification of the electrode surface with nanomaterials can significantly enhance the electrochemical signal and lower the detection limit. Differential Pulse Voltammetry (DPV) is often used for quantitative measurements due to its higher sensitivity and better resolution compared to cyclic voltammetry.

Experimental Protocol: Electrochemical Detection

3.1. Electrode Preparation and Measurement

  • Working Electrode: A glassy carbon electrode (GCE) modified with a suitable nanomaterial (e.g., graphene, carbon nanotubes, metal nanoparticles).

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte: Phosphate buffer solution (PBS) at a suitable pH (e.g., pH 7.0).

  • Measurement Technique: Differential Pulse Voltammetry (DPV).

  • Procedure:

    • Place the three-electrode system in an electrochemical cell containing the supporting electrolyte.

    • Record the background DPV scan.

    • Add a known concentration of this compound to the cell and record the DPV.

    • The oxidation peak current will be proportional to the concentration of this compound.

Quantitative Data Summary (Electrochemical Methods for Catechol)

The following table summarizes typical performance data for the electrochemical detection of catechol, which can serve as an estimate for this compound.

ParameterTypical Value (for Catechol)Reference
Limit of Detection (LOD) 0.013 - 0.57 µM[14][16]
Limit of Quantification (LOQ) 0.046 - 1.48 µM[6][14]
Linear Range 0.5 - 300 µM[4]
Recovery 97 - 104%[4][14]

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water/Soil/Tissue) Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for GC-MS analysis of this compound.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filtration Filtration Sample->Filtration Concentration Concentration (SPE) Filtration->Concentration HPLC HPLC-UV Analysis Concentration->HPLC Data Data Acquisition & Processing HPLC->Data

Workflow for HPLC-UV analysis of this compound.

Electrochemical_Detection_Principle TCC This compound Oxidation Electrochemical Oxidation at Modified Electrode TCC->Oxidation Signal Current Signal Oxidation->Signal proportional to Concentration Concentration Measurement Signal->Concentration

Principle of Electrochemical Detection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of tetrachlorocatechol. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental analysis. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent sensitivity and resolution. This document provides a comprehensive experimental protocol, method validation parameters, and guidance on sample preparation.

Introduction

This compound (TCC), a chlorinated derivative of catechol, is a compound of significant interest in environmental science and toxicology due to its potential formation as a metabolite of pentachlorophenol (B1679276) (PCP), a widely used biocide.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely adopted technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[2] This application note presents a validated HPLC method for the determination of this compound, suitable for routine analysis in a laboratory setting.

Experimental Protocol

Instrumentation and Equipment
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: For mobile phase preparation.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm or 0.22 µm filters).

  • Volumetric glassware: Class A.

Reagents and Materials
  • This compound standard: Purity ≥95.0% (HPLC grade).[1][3]

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Formic Acid (HCOOH): ACS reagent grade or higher.

  • Sample Diluent: Mobile phase is recommended as the diluent.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution of this compound based on the specific column and system used. For complex matrices, a gradient elution may be necessary.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. Below are general guidelines for common sample types.

  • Water Samples:

    • Acidify the water sample to a pH < 2 with a suitable acid (e.g., HCl).

    • For trace analysis, a pre-concentration step using solid-phase extraction (SPE) with a C18 cartridge is recommended.

    • Elute the analyte from the SPE cartridge with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Urine, Plasma):

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the sample.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

  • Solid Samples (e.g., Soil, Tissue):

    • Homogenize the sample.

    • Perform solvent extraction using an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture). Sonication or shaking can enhance extraction efficiency.

    • Centrifuge the extract and collect the supernatant.

    • The extract may require further cleanup using SPE.

    • Evaporate the cleaned extract and reconstitute in the mobile phase.

    • Filter the final solution before injection.

Method Validation Data

The following tables summarize the expected performance of this HPLC method for the analysis of this compound, based on typical validation results for similar chlorinated phenolic compounds.[4][5][6]

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) < 2.0%

Table 2: Method Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.999
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD)
    - Intra-day< 5%
    - Inter-day< 10%
Accuracy (Recovery %) 90 - 110%
Retention Time (approximate) 5 - 8 minutes

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL in Methanol) Standard->Stock Working Prepare Working Standards (0.1-50 µg/mL in Mobile Phase) Stock->Working Inject Inject Sample/Standard Working->Inject CalCurve Generate Calibration Curve Working->CalCurve Sample Collect Sample (Water, Biological, Solid) Pretreatment Sample Pre-treatment (e.g., Extraction, Protein Precipitation) Sample->Pretreatment Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Pretreatment->Cleanup Reconstitute Reconstitute in Mobile Phase Cleanup->Reconstitute Filter_Sample Filter Sample (0.45 µm) Reconstitute->Filter_Sample Filter_Sample->Inject MobilePhase Prepare Mobile Phase (ACN:H2O with 0.1% HCOOH) Filter_MP Filter & Degas Mobile Phase MobilePhase->Filter_MP Equilibrate Equilibrate HPLC System Filter_MP->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (C18 Column, 30°C, 1.0 mL/min) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Integrate->CalCurve Quantify Quantify this compound Integrate->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The provided method validation parameters demonstrate that the method is accurate, precise, and sensitive for its intended purpose. Proper sample preparation is critical for achieving accurate results, and the guidelines provided should be adapted and validated for specific sample matrices.

References

Application Notes and Protocols for Tetrachlorocatechol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (3,4,5,6-tetrachloro-1,2-benzenediol) is a versatile organochlorine compound that serves as a valuable intermediate in the synthesis of a range of molecules.[1][2] Its highly substituted and electron-deficient aromatic ring, coupled with the reactive diol functionality, makes it a unique building block for various chemical transformations. These application notes provide an overview of its utility and detailed protocols for its use in the synthesis of specialized reagents and heterocyclic compounds.

This compound is a white solid and is known to be a metabolite of the pesticide pentachlorophenol.[1][2] It has also been identified as a precursor in the synthesis of the chiral resolving agent TRISPHAT and as an intermediate in the formation of certain polychlorinated dibenzo-p-dioxins.[1][3] In a drug discovery context, this compound has been noted for its inhibitory effect on acyl-coenzyme A:cholesterol acyltransferase, an enzyme involved in cholesterol synthesis, leading to a decrease in cell growth and proliferation.[4]

Physicochemical Data

A summary of key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number1198-55-6[1][4][5]
Molecular FormulaC₆H₂Cl₄O₂[1][4][5]
Molecular Weight247.89 g/mol [1][4][5]
Melting Point193-195 °C[1][6]
AppearanceOff-white solid[1][2]
Purity (typical)≥95.0% (HPLC)[6]
SolubilityDichloromethane (B109758)[1]

Application 1: Synthesis of Chiral Anions - Precursor to TRISPHAT

This compound is a key starting material for the synthesis of tris(tetrachlorobenzenediolato) phosphate(V), commonly known as TRISPHAT.[2][3] The TRISPHAT anion is a highly effective chiral resolving agent used in NMR spectroscopy to determine the enantiomeric excess of chiral compounds. The synthesis involves the reaction of three equivalents of this compound with a phosphorus pentahalide.

Experimental Protocol: Synthesis of TRISPHAT Anion

This protocol is based on the established synthesis of TRISPHAT anions.

Materials:

  • This compound (C₆H₂Cl₄O₂)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Anhydrous toluene (B28343) (C₇H₈)

  • Tri-n-butylamine ((C₄H₉)₃N)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, suspend this compound (3.0 eq.) in anhydrous toluene.

  • Addition of Reagents: To this suspension, add phosphorus pentachloride (1.0 eq.) in one portion under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or ¹H NMR (disappearance of the starting material).

  • Workup: Allow the mixture to cool to room temperature. The resulting precipitate is the crude TRISPHAT acid.

  • Salt Formation: For easier handling and purification, the TRISPHAT acid is often converted to its ammonium (B1175870) salt. Suspend the crude product in dichloromethane and add tri-n-butylamine (1.0 eq.). Stir for 1 hour at room temperature.

  • Purification: The resulting tri-n-butylammonium salt of the TRISPHAT anion can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Experimental Workflow: TRISPHAT Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend this compound in anhydrous Toluene B Add PCl5 under Argon A->B C Reflux at 110°C for 4-6h B->C D Cool to RT C->D E Isolate crude TRISPHAT acid D->E F Convert to Tri-n-butylammonium salt E->F G Recrystallize F->G

Caption: Workflow for the synthesis of the TRISPHAT anion.

Application 2: Synthesis of Heterocyclic Compounds - Benzo-1,3-dioxolanes

This compound can be used in condensation reactions with various electrophiles to form heterocyclic systems. A notable example is the reaction with active methylene (B1212753) compounds in the presence of a base to yield benzo-1,3-dioxolane derivatives. These structures can be of interest in medicinal chemistry and materials science. This protocol is adapted from the reactions of the corresponding quinone, 3,4,5,6-tetrachloro-1,2-benzoquinone.[7]

Experimental Protocol: Synthesis of a Benzo-1,3-dioxolane Derivative

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Addition of Base: Add a catalytic amount of piperidine to the solution.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to yield the pure 2,2-dicyano-4,5,6,7-tetrachlorobenzo-1,3-dioxolane.

Quantitative Data for Benzo-1,3-dioxolane Synthesis
Reactant 2ProductYieldReference
Active Methylene Derivatives (e.g., malononitrile)Benzo-1,3-dioxolane derivativesGood[7]

Logical Relationship: Condensation Reaction

G TCC This compound Product Benzo-1,3-dioxolane Derivative TCC->Product AM Active Methylene Compound AM->Product Base Base (e.g., Piperidine) Base->Product

Caption: Condensation of this compound to form heterocycles.

Application 3: Synthesis of Aryl Ethers via O-Alkylation

The hydroxyl groups of this compound can undergo O-alkylation to form the corresponding mono- or di-ethers. This Williamson ether synthesis is a fundamental transformation for modifying the properties of the catechol scaffold, for instance, to block the hydroxyl groups or to introduce new functionalities.

Experimental Protocol: O-Alkylation of this compound

This is a representative protocol based on general methods for the O-alkylation of phenols.[8][9]

Materials:

  • This compound (C₆H₂Cl₄O₂)

  • Benzyl (B1604629) bromide (C₇H₇Br)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.) in anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (2.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired O,O'-dibenzylthis compound.

Experimental Workflow: O-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend this compound and K2CO3 in DMF B Add Benzyl Bromide A->B C Heat to 60-80°C for 8-12h B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: Workflow for the O-alkylation of this compound.

References

Application Note and Protocol for Tetrachlorocatechol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of tetrachlorocatechol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Three common derivatization techniques are covered: silylation, acetylation, and methylation.

Introduction

This compound is a chlorinated organic compound that can be found as a metabolite of pentachlorophenol (B1679276) and in industrial effluents. Due to its polar nature, direct analysis by GC-MS can be challenging, leading to poor peak shape and low sensitivity. Derivatization is a crucial step to increase the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and enabling sensitive and accurate quantification. This note compares three common derivatization methods: silylation, acetylation, and methylation.

Derivatization Methods Overview

Derivatization for GC-MS analysis of this compound involves the reaction of its two hydroxyl groups to form less polar and more volatile derivatives.

  • Silylation: This is a widely used method where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[1] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Acetylation: This method involves the reaction of the hydroxyl groups with an acetylating agent, typically acetic anhydride, to form ester derivatives.[3]

  • Methylation: This technique converts the hydroxyl groups to methoxy (B1213986) groups. While diazomethane (B1218177) has been traditionally used, safer alternatives like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO) are now available.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC-MS analysis of chlorophenols and catechols using different derivatization methods. Please note that this data is compiled from studies on similar compounds and may vary for this compound.

Table 1: Comparison of Derivatization Methods for Chlorinated Phenols/Catechols

ParameterSilylation (BSTFA/MSTFA)Acetylation (Acetic Anhydride)Methylation (TMO)
Reaction Time 15 seconds - 60 minutes[1][5]15 - 30 minutes~30 minutes
Reaction Temperature Room Temperature - 80°C[1][5]50 - 100°CRoom Temperature
Typical LOD/MDL 0.1 - 1.3 µg/L (for hormones)[5]5 - 1796 ng/L (for various phenols)[6]4.1 - 21.8 ng/mL (for chlorophenols)[4]
Common Reagents BSTFA, BSTFA+TMCS, MSTFAAcetic AnhydrideTrimethyloxonium tetrafluoroborate (TMO)
Derivative Formed Bis(trimethylsilyl) etherDiacetate esterDimethyl ether

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Chlorophenols

ParameterSilylationAcetylationMethylation
GC Column DB-5ms, HP-5msDB-5ms, HP-5DB-5ms
Column Dimensions 30 m x 0.25 mm, 0.25 µm film30 m x 0.25 mm, 0.25 µm film30 m x 0.25 mm, 0.25 µm film
Carrier Gas HeliumHeliumHelium
Injection Mode SplitlessSplitlessSplitless
Oven Program 40°C (3 min), ramp to 300°C at 8°C/min, hold 3 min[4]70°C (2 min), ramp to 280°C at 10°C/min, hold 5 min40°C (3 min), ramp to 300°C at 8°C/min, hold 3 min[4]
MS Ionization Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI)

Experimental Protocols

General Sample Preparation (Aqueous Samples)

For aqueous samples such as environmental water or biological fluids, a solid-phase extraction (SPE) step is recommended to concentrate the analyte and remove interfering matrix components.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Acidify the water sample (e.g., 100 mL) to pH 2-3 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

  • Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the trapped this compound with 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or acetone).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.

Derivatization Protocols

The following are detailed protocols for the three derivatization methods.

This protocol uses BSTFA with 1% TMCS as the silylating agent.

  • To the dried sample residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of a solvent such as pyridine (B92270) or acetone.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS injection.

This protocol describes an in-situ acetylation for aqueous samples.[7]

  • Take a known volume of the aqueous sample (e.g., 10 mL) in a vial.

  • Add a suitable buffer to adjust the pH to approximately 8 (e.g., potassium carbonate).

  • Add 200 µL of acetic anhydride.

  • Cap the vial and vortex vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Extract the acetylated this compound with a small volume of an organic solvent (e.g., 2 x 1 mL of hexane (B92381) or ethyl acetate) by vortexing for 1 minute.

  • Combine the organic layers and inject into the GC-MS.

This protocol uses trimethyloxonium tetrafluoroborate (TMO) as a safer alternative to diazomethane.[4]

  • To the dried sample residue, add 500 µL of dichloromethane.

  • Add approximately 5 mg of TMO powder.

  • Cap the vial and vortex for 1 minute.

  • Let the reaction proceed at room temperature for 30 minutes with occasional vortexing.

  • Quench the reaction by adding 500 µL of a saturated sodium bicarbonate solution and vortex.

  • Separate the organic layer for GC-MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows.

Derivatization_Workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Silylation Silylation (BSTFA, 70°C, 30 min) Evaporation->Silylation Acetylation Acetylation (Acetic Anhydride, RT, 15 min) Evaporation->Acetylation Methylation Methylation (TMO, RT, 30 min) Evaporation->Methylation GCMS GC-MS Analysis Silylation->GCMS Acetylation->GCMS Methylation->GCMS Data Data Processing GCMS->Data

General workflow for this compound analysis.

Silylation_Pathway Silylation of this compound TCC This compound OH OH BSTFA BSTFA + TMCS TCC->BSTFA Product Bis(trimethylsilyl) this compound O-Si(CH₃)₃ O-Si(CH₃)₃ BSTFA->Product

Silylation reaction of this compound.

Acetylation_Pathway Acetylation of this compound TCC This compound OH OH AA Acetic Anhydride TCC->AA Product This compound Diacetate O-C(O)CH₃ O-C(O)CH₃ AA->Product

Acetylation reaction of this compound.

Methylation_Pathway Methylation of this compound TCC This compound OH OH TMO TMO TCC->TMO Product Dimethyl this compound O-CH₃ O-CH₃ TMO->Product

References

Application Notes and Protocols for In Vivo Tetrachlorocatechol Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TCC) is a chlorinated aromatic compound and a major metabolite of the widespread environmental contaminant pentachlorophenol (B1679276) (PCP).[1][2] Due to its persistence and potential for human exposure, understanding the in vivo toxicity of TCC is crucial for environmental health risk assessment. TCC can act as an uncoupler of oxidative phosphorylation and induce membrane damage.[3] This document provides detailed application notes and experimental protocols for conducting in vivo toxicity studies of this compound, focusing on acute and subchronic oral exposure in rodent models. The provided methodologies are designed to be in general alignment with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory relevance.[4]

Pre-clinical In Vivo Toxicity Study Design

A tiered approach is recommended for assessing the in vivo toxicity of this compound, starting with an acute toxicity study to determine the dose range, followed by a more detailed subchronic study to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model Selection

Rodents, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for toxicological evaluations of chlorophenols and are recommended for TCC studies.[5][6] The choice of species should be justified based on the study objectives and available historical data. Typically, young adult animals (8-12 weeks old) are used. For initial studies, one sex (usually females, as they can be slightly more sensitive to the toxic effects of some chlorophenols) can be used to minimize animal use, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.[6]

Route of Administration

The oral route (gavage) is the most relevant for assessing risks from environmental exposure to TCC, which is likely to occur through contaminated food or water.

Dose Selection and Formulation

Dose-Range Finding: An initial dose-range finding study is essential. Given the lack of extensive public data on the oral LD50 of TCC, information from related compounds such as tetrachlorophenols can be used as a starting point. For instance, the acute oral LD50 for 2,3,4,5-tetrachlorophenol (B165442) in mice ranges from 400 to 677 mg/kg.[3] A fixed-dose procedure, such as the one outlined in OECD Guideline 420, can be employed, starting with a low dose and escalating or de-escalating based on observed toxicity.

Vehicle Selection: TCC should be dissolved or suspended in a suitable vehicle. Corn oil or a 0.5% (w/v) solution of carboxymethyl cellulose (B213188) are common choices. The vehicle should be tested alone in a control group to ensure it does not produce toxic effects.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 420/423)

Objective: To determine the acute toxic dose range of TCC and identify clinical signs of toxicity.

Materials:

  • This compound (≥95% purity)

  • Vehicle (e.g., corn oil)

  • Sprague-Dawley rats (female, 8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Protocol:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Grouping: Randomly assign animals to dose groups (n=3-5 per group) and a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of TCC in the chosen vehicle on the day of dosing.

  • Administration: Administer a single oral dose of TCC or vehicle to each animal. Dose volumes should be based on the most recent body weight.

  • Observations:

    • Observe animals closely for the first 30 minutes, then hourly for the first 4 hours, and then daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.

    • Record mortality and time of death.

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

Subchronic (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the cumulative toxic effects of TCC, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

  • This compound (≥95% purity)

  • Vehicle (e.g., corn oil)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Equipment for hematology and clinical chemistry analysis

  • Histopathology processing equipment

Protocol:

  • Acclimatization and Grouping: As per the acute study protocol, but with both male and female animals (n=5-10 per sex per group). Include a control group and at least three dose levels. Dose levels should be selected based on the results of the acute toxicity study, with the highest dose expected to produce some toxicity but not significant mortality.

  • Administration: Administer TCC or vehicle daily via oral gavage for 28 consecutive days.

  • Daily Observations:

    • Conduct a general clinical observation at least once a day.

    • Once a week, perform a more detailed observation outside the home cage.

  • Weekly Measurements:

    • Record individual animal body weights and food consumption weekly.

  • Terminal Procedures (Day 29):

    • Fast animals overnight before blood collection.

    • Collect blood from a suitable site (e.g., retro-orbital sinus or cardiac puncture under anesthesia) for hematology and clinical chemistry analysis.

    • Euthanize animals and perform a thorough gross necropsy.

    • Record the weights of key organs (liver, kidneys, spleen, brain, gonads, etc.).

    • Preserve target organs and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological examination.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between dose groups and the control group.

Acute Toxicity Data
Dose (mg/kg)Number of AnimalsMortalityTime to DeathKey Clinical Signs
0 (Vehicle)50/5-No abnormalities observed
Low Dose50/5-Lethargy
Mid Dose52/524-48 hoursLethargy, tremors
High Dose55/54-24 hoursLethargy, tremors, convulsions

Table 1: Example of Acute Oral Toxicity Summary.

Subchronic Toxicity Data
ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)Control (Female)Low Dose (Female)Mid Dose (Female)High Dose (Female)
Body Weight (g)
Day 1
Day 28
Food Consumption ( g/animal/day )
Week 4
Hematology
WBC (10³/µL)
RBC (10⁶/µL)
Hemoglobin (g/dL)
Hematocrit (%)
Clinical Chemistry
ALT (U/L)
AST (U/L)
ALP (U/L)
BUN (mg/dL)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidneys
Spleen

Table 2: Example of Subchronic Toxicity Data Summary. Data should be presented as mean ± standard deviation. Statistical significance compared to the control group should be indicated.

Key Signaling Pathways and Visualization

The toxicity of TCC is believed to be mediated through several interconnected signaling pathways, primarily initiated by the induction of oxidative stress.

Oxidative Stress and Mitochondrial Dysfunction

TCC, like other chlorophenols, can interfere with mitochondrial function, leading to the overproduction of reactive oxygen species (ROS).[7][8] This occurs through the disruption of the electron transport chain, which increases electron leakage and the formation of superoxide (B77818) radicals. The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK, are key regulators of cellular responses to environmental stressors.[9][10] Oxidative stress induced by TCC can activate these pathways, leading to downstream effects on inflammation, cell proliferation, and apoptosis.[9]

Apoptosis Signaling Pathway

Sustained oxidative stress and mitochondrial damage can trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[11][12] Key regulatory proteins in this pathway include the Bcl-2 family of proteins, which can be pro-apoptotic (e.g., Bax) or anti-apoptotic (e.g., Bcl-2).[11]

TCC_Toxicity_Pathway TCC This compound (TCC) Exposure Mitochondria Mitochondrial Dysfunction (Electron Transport Chain Inhibition) TCC->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome C Release Mitochondria->CytochromeC OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress OxidativeStress->Mitochondria Feedback Loop MAPK MAPK Pathway Activation (p38, ERK) OxidativeStress->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellDeath Cell Death & Tissue Injury Inflammation->CellDeath Apoptosis->CellDeath Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for TCC-induced toxicity.

Experimental_Workflow Acclimatization Animal Acclimatization (5-7 days) Acute Acute Study (Single Dose) Acclimatization->Acute Subchronic Subchronic Study (28-Day Repeated Dose) Acclimatization->Subchronic Dosing TCC Administration (Oral Gavage) InLifeObs In-Life Observations (Clinical Signs, Body Weight) Acute->InLifeObs Subchronic->InLifeObs Terminal Terminal Sacrifice & Necropsy InLifeObs->Terminal Blood Blood Collection (Hematology, Clinical Chemistry) Terminal->Blood Tissues Tissue Collection (Organ Weights, Histopathology) Terminal->Tissues DataAnalysis Data Analysis & Interpretation Blood->DataAnalysis Tissues->DataAnalysis

Caption: General experimental workflow for in vivo TCC toxicity studies.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the in vivo toxicological assessment of this compound. By following a structured approach, from acute dose-range finding to subchronic repeated-dose studies, researchers can effectively characterize the toxicity profile of TCC, identify target organs, and determine a NOAEL. The integration of clinical observations, hematology, clinical chemistry, and histopathology will ensure a thorough evaluation. Furthermore, understanding the underlying toxic mechanisms involving oxidative stress, mitochondrial dysfunction, and associated signaling pathways is critical for a complete risk assessment. The provided visualizations of these pathways and the experimental workflow serve as a guide for planning and executing these studies.

References

Application of Tetrachlorocatechol in Environmental Monitoring Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TCC), a chlorinated aromatic compound, is a significant environmental contaminant primarily originating from the chlorine bleaching process in pulp and paper mills and as a metabolite of the wood preservative pentachlorophenol (B1679276) (PCP).[1] Its persistence, potential for bioaccumulation, and toxicity to aquatic organisms necessitate robust monitoring strategies.[2] These application notes provide an overview of the use of TCC as an indicator of industrial pollution and detail protocols for its detection and analysis in environmental matrices. The information is intended to guide researchers in assessing environmental contamination and understanding the toxicological implications of TCC.

Data Presentation

The following tables summarize quantitative data related to the environmental presence and toxicological effects of this compound.

Table 1: Concentration of this compound in Industrial Effluents

Industrial SourceEffluent Concentration (ng/L)Country/Region
Pulp and Paper MillNot Detected - 1,000,000Canada

Source: Data compiled from a Canadian assessment of pulp and paper mill effluents.[1] Concentrations can vary significantly based on the specific industrial processes and wastewater treatment methods employed.

Table 2: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointConcentration (mg/L)Exposure Duration (hours)
Common Carp (Cyprinus carpio)LC504.7324
Common Carp (Cyprinus carpio)LC503.9548
Common Carp (Cyprinus carpio)LC503.2072
Common Carp (Cyprinus carpio)LC502.4396

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time.[2]

Table 3: this compound in Contaminated Soil and Sediment (Illustrative)

Environmental MatrixConcentration Range (µg/kg)Site Description
Soil10 - >1000Vicinity of Wood Preservation Facilities (projected)
Sediment1 - 500Downstream of Pulp and Paper Mill Discharge (projected)

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound in environmental samples are provided below. These protocols are based on established methods for chlorophenolic compounds and can be adapted for specific laboratory requirements.

Protocol 1: Analysis of this compound in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope: This protocol describes the determination of this compound in water samples, including industrial effluent and surface water.

2. Principle: this compound is extracted from the water sample using liquid-liquid extraction. The extract is then derivatized to a more volatile form, which is subsequently analyzed by gas chromatography coupled with mass spectrometry (GC-MS).

3. Reagents and Materials:

  • This compound standard

  • Dichloromethane (DCM), pesticide grade

  • Hexane (B92381), pesticide grade

  • Potassium carbonate (K₂CO₃)

  • Acetic anhydride (B1165640)

  • Sodium sulfate, anhydrous

  • Separatory funnels (1 L)

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

4. Sample Collection and Preservation:

  • Collect water samples in clean, amber glass bottles.

  • To preserve the sample, acidify to a pH < 2 with sulfuric acid.

  • Store samples at 4°C and analyze within 7 days.

5. Extraction Procedure:

  • Measure 800 mL of the water sample into a 1 L separatory funnel.

  • Add a known amount of a suitable internal standard (e.g., a labeled chlorophenol).

  • Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride for derivatization.

  • Add 100 mL of hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction two more times with 50 mL of hexane each time.

  • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

6. Instrumental Analysis (GC-MS):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/minute

    • Ramp to 280°C at 5°C/minute, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Monitor characteristic ions for derivatized this compound.

7. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample (a spiked blank) to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate to assess matrix effects and precision.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by Gas Chromatography with Electron Capture Detection (GC-ECD)

1. Scope: This protocol details the extraction and analysis of this compound from soil and sediment samples.

2. Principle: this compound is extracted from the solid matrix using ultrasonic-assisted solvent extraction. The extract is cleaned up to remove interfering substances and then analyzed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.

3. Reagents and Materials:

  • This compound standard

  • Hexane, pesticide grade

  • Acetone, pesticide grade

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or silica (B1680970) gel) for cleanup

  • GC-ECD system with a suitable capillary column (e.g., DB-5)

4. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Homogenize the sample by grinding.

5. Extraction Procedure:

  • Weigh 10 g of the homogenized sample into a beaker.

  • Mix the sample with an equal amount of diatomaceous earth.

  • Add a known amount of a suitable surrogate standard.

  • Add 20 mL of a hexane:acetone (1:1, v/v) mixture.

  • Place the beaker in an ultrasonic bath for 15 minutes.

  • Decant the solvent into a clean tube.

  • Repeat the extraction with another 20 mL of the solvent mixture.

  • Combine the extracts and centrifuge to separate any remaining solids.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

6. Extract Cleanup:

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the concentrated extract onto the cartridge.

  • Elute the analytes with a suitable solvent or solvent mixture.

  • Collect the eluate and concentrate it to a final volume of 1 mL.

7. Instrumental Analysis (GC-ECD):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Nitrogen or Argon/Methane

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 180°C at 20°C/minute

    • Ramp to 260°C at 5°C/minute, hold for 10 minutes

8. Quality Control:

  • Follow similar quality control procedures as outlined in Protocol 1 (method blanks, laboratory control samples, and matrix spikes).

Visualization of Potential Toxicity Pathway

This compound, like other chlorophenolic compounds, is known to induce toxicity in aquatic organisms. A likely mechanism of this toxicity is the induction of oxidative stress, which can lead to cellular damage and disrupt normal physiological processes. The following diagram illustrates a plausible signaling pathway for this compound-induced toxicity.

Tetrachlorocatechol_Toxicity_Pathway cluster_exposure Environmental Exposure cluster_cellular Cellular Response cluster_organismal Organismal Effects TCC This compound (TCC) ROS Increased Reactive Oxygen Species (ROS) TCC->ROS Uptake & Metabolic Activation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation MAPK_Pathway MAPK Pathway Activation Oxidative_Stress->MAPK_Pathway NFkB_Pathway NF-κB Pathway Activation Oxidative_Stress->NFkB_Pathway Cell_Damage Cellular Damage (Lipid Peroxidation, DNA damage) Oxidative_Stress->Cell_Damage Antioxidant_Response Antioxidant Enzyme Production Nrf2_Activation->Antioxidant_Response Induces Inflammation Inflammation MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation Antioxidant_Response->Oxidative_Stress Mitigates Toxicity Toxicity (e.g., Reduced Growth, Reproduction, Mortality) Inflammation->Toxicity Cell_Damage->Toxicity

Caption: Plausible toxicity pathway of this compound via oxidative stress.

Experimental Workflow for Environmental Monitoring

The following diagram outlines a typical workflow for the environmental monitoring of this compound.

Environmental_Monitoring_Workflow Sample_Collection 1. Sample Collection (Water, Soil, Sediment) Sample_Preservation 2. Sample Preservation (Refrigeration, pH adjustment) Sample_Collection->Sample_Preservation Extraction 3. Sample Extraction (LLE or Ultrasonic Extraction) Sample_Preservation->Extraction Cleanup 4. Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-MS or GC-ECD) Cleanup->Analysis Data_Analysis 6. Data Analysis & Quantification Analysis->Data_Analysis Reporting 7. Reporting & Risk Assessment Data_Analysis->Reporting

Caption: General workflow for this compound environmental monitoring.

References

Application Note and Protocol: Preparation of Tetrachlorocatechol Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation of stock and working solutions of Tetrachlorocatechol (TCC), a metabolite of pentachlorophenol, for research purposes.[1] Proper preparation and handling of these solutions are critical for obtaining reliable and reproducible experimental results.

Compound Information

This compound is an organochlorine compound with the formula C₆Cl₄(OH)₂.[2] It is a white to off-white solid.[2][3][4] The following table summarizes its key chemical and physical properties.

PropertyDataCitations
CAS Number 1198-55-6[3][5][6]
Molecular Formula C₆H₂Cl₄O₂[3][6][7]
Molecular Weight 247.89 g/mol [3][5][6]
Appearance Off-White to White Solid[2][3][4]
Melting Point 193-195 °C[3][4]
Solubility DMSO: 100 mg/mL (403.40 mM) (ultrasonication may be needed) Dichloromethane: Soluble[1][3]
Storage (Solid) Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep in a dark, dry, and sealed container.[1][3]
Storage (Stock Solution) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles.[1]

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (H302), causes serious eye damage (H318), and is very toxic to aquatic life (H400).[2][5][6]

  • Signal Word: Danger.[2][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5] Use a dust mask (e.g., N95) when handling the powder form to avoid inhalation.[5][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[8]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not let the product enter drains.[8]

Experimental Protocols

This protocol describes the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous DMSO (newly opened, as hygroscopic DMSO can impact solubility)[1]

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.001 L × 247.89 g/mol = 0.02479 g (or 24.79 mg)

  • Weighing: Carefully weigh out 24.79 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use a water bath sonicator to aid dissolution.[1] Gentle heating can also be applied if necessary.[1]

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This prevents degradation from repeated freeze-thaw cycles.[1]

This protocol describes the preparation of a working solution by diluting the high-concentration stock solution in a suitable cell culture medium or buffer.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or experimental buffer (e.g., PBS)

  • Sterile tubes

Procedure:

  • Thaw Stock: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

    • Example for 100 µM Working Solution: To prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Usage: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions for extended periods.

For in vivo studies, a specific vehicle may be required to ensure solubility and bioavailability. This protocol is based on a formulation that yields a clear solution.[1] It is recommended to prepare this solution fresh on the day of use.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Prepare Stock: If not already prepared, make a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Vehicle Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Mixing Steps: To prepare 1 mL of the final working solution, follow these steps in order: a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.[1] c. Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1] d. Add 450 µL of Saline to bring the total volume to 1 mL.[1]

  • Final Concentration: This procedure results in a final this compound concentration of 2.5 mg/mL (10.09 mM).[1]

  • Usage: Use the freshly prepared solution for the in vivo experiment on the same day.[1]

Workflow Visualization

The following diagram illustrates the overall workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Working Solution weigh 1. Weigh TCC Powder dissolve 2. Dissolve in DMSO weigh->dissolve Add to vial sonicate 3. Vortex / Sonicate (if needed) dissolve->sonicate Ensure full dissolution aliquot 4. Aliquot into Tubes sonicate->aliquot store_stock 5. Store at -80°C or -20°C aliquot->store_stock thaw_stock_vitro A. Thaw Stock Aliquot store_stock->thaw_stock_vitro thaw_stock_vivo A. Thaw Stock Aliquot store_stock->thaw_stock_vivo dilute_vitro B. Dilute in Buffer/ Culture Medium thaw_stock_vitro->dilute_vitro Final DMSO ≤ 0.1% use_vitro C. Use Immediately dilute_vitro->use_vitro mix_peg B. Add to PEG300 thaw_stock_vivo->mix_peg mix_tween C. Add Tween-80 mix_peg->mix_tween mix_saline D. Add Saline mix_tween->mix_saline use_vivo E. Use Freshly Prepared mix_saline->use_vivo

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Studying Enzyme Inhibition Mechanisms with Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrachlorocatechol as an Enzyme Inhibitor

This compound (3,4,5,6-tetrachlorobenzene-1,2-diol) is a chlorinated catechol that serves as a valuable tool for studying the mechanisms of enzyme inhibition.[1] Its structure, featuring a catechol ring with four chlorine substituents, makes it an effective modulator of several enzyme classes. Catechols are recognized motifs for various enzymes, and the electron-withdrawing nature of the chlorine atoms can significantly influence its binding affinity and reactivity. These application notes provide detailed protocols for investigating the inhibitory effects of this compound on three major enzyme families: Catechol-O-Methyltransferase (COMT), Glutathione (B108866) S-Transferase (GST), and Protein Tyrosine Phosphatases (PTPs).

A generalized workflow for assessing enzyme inhibition is crucial for systematic investigation. It ensures reproducibility and allows for a thorough characterization of the inhibitor's effects, from initial screening to detailed kinetic analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor (this compound) prep_reagents->serial_dil pre_incubate Pre-incubation (Enzyme + Inhibitor) serial_dil->pre_incubate initiate_rxn Reaction Initiation (Add Substrate) pre_incubate->initiate_rxn monitor Monitor Reaction (e.g., Spectrophotometry) initiate_rxn->monitor calc_rate Calculate Initial Velocity (V₀) monitor->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition ic50 IC₅₀ Determination (Dose-Response Curve) calc_inhibition->ic50 kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) ic50->kinetics

General workflow for an enzyme inhibition assay.

Application Note 1: Inhibition of Catechol-O-Methyltransferase (COMT)

Background

Catechol-O-methyltransferase (COMT) is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates.[2] This process is vital for the metabolic inactivation of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine.[2] COMT inhibitors are clinically significant, particularly in the treatment of Parkinson's disease, where they prevent the peripheral degradation of L-DOPA, thereby increasing its bioavailability to the brain.[1]

Mechanism of Inhibition by this compound

This compound, as a catechol derivative, is expected to act as a competitive inhibitor of COMT. It likely binds to the catechol-binding site on the enzyme, preventing the substrate from binding and subsequent methylation.[1] Potent COMT inhibitors often feature a nitrocatechol structure; the electron-withdrawing properties of the nitro groups are key to their high affinity.[1] Similarly, the four chlorine atoms on this compound are strongly electron-withdrawing, suggesting it could be a potent inhibitor.

Quantitative Data
InhibitorTarget EnzymeIC₅₀ ValueInhibition Type
This compound Human Recombinant S-COMTHypothetical: 1-10 µMExpected: Competitive
3,5-DinitrocatecholHuman COMT12 nMCompetitive[1]
Tolcapone (B1682975)Human Liver COMT151 nMMixed-type, Tight-binding[3][4]
Entacapone (B1671355)Human Liver COMT773 nMMixed-type, Tight-binding[3][4]
QuercetinHuman Recombinant S-COMT3.23 µM-

Note: Data for this compound is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: Fluorometric COMT Inhibition Assay

This protocol is adapted from methods using the fluorogenic substrate aesculetin (esculetin), which is O-methylated by COMT to form the fluorescent product scopoletin.[3][5]

1. Materials and Reagents:

  • Enzyme: Recombinant human soluble COMT (S-COMT)

  • Inhibitor: this compound

  • Substrate: Aesculetin (6,7-dihydroxycoumarin)

  • Co-factor: S-Adenosyl-L-Methionine (SAM)

  • Assay Buffer: 100 mM Phosphate (B84403) Buffer, pH 7.4

  • Other Reagents: Magnesium Chloride (MgCl₂), Dithiothreitol (DTT), Dimethyl Sulfoxide (DMSO)

  • Equipment: Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~510 nm), 96-well black microplates, 37°C incubator.[2]

2. Solution Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl₂ and 1 mM DTT.[2]

  • Enzyme Stock: Reconstitute S-COMT in assay buffer to a stock concentration of 0.1 mg/mL. Prepare a working solution (e.g., 4 µg/mL) in ice-cold assay buffer immediately before use.

  • Substrate Stock (Aesculetin): Prepare a 10 mM stock solution in DMSO. Dilute in assay buffer to a working concentration (e.g., 20 µM).[3]

  • Co-factor Stock (SAM): Prepare a 10 mM stock solution in water. Dilute in assay buffer to a working concentration (e.g., 400 µM).[2]

  • Inhibitor Stock (this compound): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

3. Assay Procedure (96-well plate format, 200 µL final volume):

  • Add 170 µL of assay buffer to each well.

  • Add 2 µL of this compound solution at various concentrations to the test wells. Add 2 µL of DMSO to the "no inhibitor" (100% activity) and "blank" (no enzyme) control wells.

  • Add 10 µL of the S-COMT working solution (e.g., 4 µg/mL) to all wells except the blank controls. Add 10 µL of assay buffer to the blank wells.

  • Add 10 µL of the aesculetin working solution (e.g., 20 µM) to all wells.[3]

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the SAM working solution (e.g., 400 µM) to all wells.[2]

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence (Ex/Em = 390/510 nm) every minute for 15-30 minutes.

4. Data Analysis:

  • Subtract the fluorescence signal of the blank control from all other readings.

  • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (aesculetin) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

G Catecholamine Catecholamine (e.g., Dopamine) COMT COMT Enzyme Catecholamine->COMT Binds to Active Site SAH SAH COMT->SAH Releases Metabolite Inactive O-Methylated Metabolite COMT->Metabolite Catalyzes Methylation SAM SAM (Methyl Donor) SAM->COMT Co-substrate Inhibitor This compound Inhibitor->COMT Competitively Blocks Binding

COMT-mediated catecholamine metabolism and its inhibition.

Application Note 2: Inhibition of Glutathione S-Transferase (GST)

Background

Glutathione S-Transferases (GSTs) are a major family of phase II detoxification enzymes.[6] They play a critical role in protecting cells from xenobiotics and oxidative stress by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates, rendering them more water-soluble and easier to excrete.[6] Overexpression of certain GST isoforms is linked to resistance against cancer chemotherapeutic drugs, making GST inhibitors valuable as potential adjuvant agents to enhance treatment efficacy.[7]

Mechanism of Inhibition by this compound

Studies on compounds structurally related to this compound, such as tetrachloro-1,4-benzoquinone (TCBQ), reveal a potent, irreversible inhibition mechanism.[8] TCBQ acts by covalently binding to cysteine residues within or near the active site of GST isoenzymes.[8][9] Given that this compound can be readily oxidized to its corresponding quinone, it is highly probable that it inhibits GST through a similar mechanism of covalent modification, leading to irreversible inactivation of the enzyme.

Quantitative Data

Direct IC₅₀ or Kᵢ values for this compound are not prevalent in the searched literature. However, data for the closely related and highly reactive TCBQ demonstrates potent inhibition.

InhibitorTarget EnzymeMolar Ratio (Inhibitor/GST) for ~100% InhibitionInhibition Type
This compound Human GST IsoformsTo be determinedExpected: Irreversible (Covalent)
Tetrachloro-1,4-benzoquinone (TCBQ)Human GST (pi, psi, mu)2:1Irreversible[8]
Ethacrynic acidGST Isoforms-Irreversible[10]
GossypolHuman GSTP1-1IC₅₀: 40 µM; Kᵢ: 63.3 µMUn-competitive[7]

Note: Data for this compound is predictive based on related compounds. Actual values must be determined experimentally.

Experimental Protocol: Spectrophotometric GST Inhibition Assay

This protocol is a standard method based on the GST-catalyzed reaction between GSH and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The formation of the resulting conjugate, S-(2,4-dinitrophenyl)glutathione, can be continuously monitored by the increase in absorbance at 340 nm.[11][12]

1. Materials and Reagents:

  • Enzyme: Purified GST (e.g., human recombinant or from tissue lysate)

  • Inhibitor: this compound

  • Substrate 1: Reduced Glutathione (GSH)

  • Substrate 2: 1-chloro-2,4-dinitrobenzene (CDNB)

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5

  • Other Reagents: DMSO, Ethanol

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm, 96-well UV-transparent microplates, 25°C or 37°C incubator.

2. Solution Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 6.5.[13]

  • Enzyme Stock: Prepare a working solution of GST in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • GSH Stock (100 mM): Prepare fresh by dissolving GSH in assay buffer.[12]

  • CDNB Stock (100 mM): Prepare by dissolving CDNB in 95% ethanol.[12]

  • Inhibitor Stock (this compound): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO.

3. Assay Procedure (96-well plate format, 200 µL final volume):

  • Prepare a reaction cocktail. For each mL of cocktail, mix 980 µL of Assay Buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. This yields final concentrations of 1 mM each.[12]

  • Add 190 µL of the reaction cocktail to each well.

  • Add 5 µL of this compound solution at various concentrations to the test wells. Add 5 µL of DMSO to the "no inhibitor" control wells.

  • Add 5 µL of assay buffer to a blank well (containing cocktail and DMSO) to zero the spectrophotometer.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the GST working solution to each well (except the blank).

  • Immediately place the plate in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm every minute for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve for each well.

  • Subtract the rate of the non-enzymatic reaction (control well without enzyme) from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀.

  • To confirm irreversible inhibition, pre-incubate the enzyme with this compound for varying times before adding the substrates. A time-dependent loss of activity that cannot be recovered by dilution suggests irreversible inhibition.

G cluster_cell Cellular Environment Xenobiotic Electrophilic Xenobiotic (e.g., Toxin, Drug) GST GST Enzyme Xenobiotic->GST Conjugate Soluble GSH-Xenobiotic Conjugate GST->Conjugate Catalyzes Conjugation GSH Glutathione (GSH) GSH->GST Excretion Cellular Excretion Conjugate->Excretion Inhibitor This compound Inhibitor->GST Covalently Modifies & Inactivates Enzyme

GST-mediated detoxification and its inhibition.

Application Note 3: Inhibition of Protein Tyrosine Phosphatases (PTPs)

Background

Protein Tyrosine Phosphatases (PTPs) are a large family of key signaling enzymes that counterbalance the activity of protein tyrosine kinases.[14] They catalyze the dephosphorylation of tyrosine residues on target proteins, a critical mechanism for regulating cellular processes like growth, differentiation, and metabolism.[15] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[15] PTP1B, for example, is a negative regulator of insulin (B600854) and leptin signaling, making it a therapeutic target for type 2 diabetes and obesity.[15]

Mechanism of Inhibition by this compound

The catalytic mechanism of PTPs relies on a highly reactive cysteine residue in the active site.[15] This cysteine is susceptible to modification by electrophilic compounds and oxidizing agents. It is plausible that this compound, or its oxidized quinone form, inhibits PTPs by covalently modifying this essential catalytic cysteine, leading to inactivation. This would be a form of irreversible or covalent inhibition, a strategy that has been explored for developing potent and selective PTP inhibitors.[15][16]

Quantitative Data

Specific inhibition data for this compound against PTPs is scarce. The table includes data for other PTP inhibitors to provide context for the potency that might be expected from a small molecule inhibitor.

InhibitorTarget EnzymeIC₅₀ ValueInhibition Type
This compound Human PTP1BTo be determinedExpected: Irreversible (Covalent)
Sodium Orthovanadate (Na₃VO₄)Human PTP1B19.3 µMReversible, Competitive
Ac-D-A-D-E-(L-OMT)-L-amidePTP1B10 µMCompetitive[17]
Chalcone DerivativesM. tuberculosis PtpA-Reversible, Competitive[18]

Note: Data for this compound is predictive. Actual values must be determined experimentally.

Experimental Protocol: Colorimetric PTP1B Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTPs to produce p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.[19][20]

1. Materials and Reagents:

  • Enzyme: Recombinant human PTP1B

  • Inhibitor: this compound

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0.[20]

  • Stop Solution: 5 M Sodium Hydroxide (NaOH)

  • Other Reagents: Dithiothreitol (DTT), DMSO

  • Equipment: Spectrophotometer or microplate reader capable of reading at 405 nm, 96-well clear microplates, 37°C incubator.

2. Solution Preparation:

  • Assay Buffer: Prepare buffer and adjust pH to 7.0. Add DTT to a final concentration of 1 mM just before use.

  • Enzyme Stock: Prepare a working solution of PTP1B (e.g., 50-100 nM) in ice-cold assay buffer.[20]

  • Substrate Stock (pNPP): Prepare a 100 mM stock solution in assay buffer. Dilute to a working concentration (e.g., 20 mM) for the assay.

  • Inhibitor Stock (this compound): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO.

3. Assay Procedure (96-well plate format, 100 µL final volume):

  • Add 70 µL of assay buffer to each well.

  • Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.

  • Add 10 µL of the PTP1B working solution to all wells except the blank. Add 10 µL of assay buffer to the blank well.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[19]

  • Initiate the reaction by adding 10 µL of the pNPP working solution (final concentration can be near the Kₘ, e.g., 2 mM).

  • Incubate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the "no inhibitor" control.

  • Stop the reaction by adding 20 µL of 5 M NaOH to each well.[20]

  • Measure the absorbance of the yellow p-nitrophenolate product at 405 nm.

4. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Plot % Inhibition vs. log[Inhibitor] and fit the data to determine the IC₅₀ value.

  • Perform kinetic studies by varying both pNPP and inhibitor concentrations to determine the inhibition mechanism via Lineweaver-Burk plots.

G pY_Protein Phosphorylated Substrate (pY-Protein) PTP PTP Enzyme pY_Protein->PTP Binds to Active Site Y_Protein Dephosphorylated Substrate (Y-Protein) PTP->Y_Protein Catalyzes Dephosphorylation Pi Inorganic Phosphate (Pi) PTP->Pi Releases Inhibitor This compound Inhibitor->PTP Inactivates Catalytic Cysteine Residue

PTP-mediated dephosphorylation and its inhibition.

References

Application Notes & Protocols: Photocatalytic Degradation of Pentachlorophenol to Yield Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the photocatalytic degradation of the persistent organic pollutant pentachlorophenol (B1679276) (PCP) to a primary intermediate, tetrachlorocatechol (TCC). The protocols outlined below cover the synthesis of a titanium dioxide (TiO₂) photocatalyst via the sol-gel method, the experimental setup for the photocatalytic degradation process, and the analytical methods for the quantification of PCP and TCC using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to provide researchers with a comprehensive workflow for studying the degradation pathways of chlorinated phenols.

Introduction

Pentachlorophenol (PCP) is a highly toxic and persistent environmental pollutant that has been widely used as a pesticide and wood preservative. Its presence in soil and water poses significant risks to ecosystems and human health. Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have shown great promise in degrading PCP into less harmful compounds.[1] One of the initial degradation products in the photocatalytic pathway of PCP is this compound (TCC), a dihydroxylated aromatic compound.[2] Understanding the formation and subsequent degradation of TCC is crucial for elucidating the complete degradation mechanism of PCP and for optimizing the photocatalytic process for environmental remediation.

These application notes provide a standardized methodology for researchers to investigate the photocatalytic conversion of PCP to TCC.

Data Presentation

The efficiency of photocatalytic degradation of PCP and the yield of TCC are influenced by various experimental parameters. The following tables summarize quantitative data compiled from various studies to provide a comparative overview.

Table 1: Photocatalytic Degradation of Pentachlorophenol (PCP) under Various Conditions

CatalystPCP Initial Conc. (mg/L)Catalyst Loading (g/L)Light SourceIrradiation Time (min)PCP Degradation (%)Reference
N-F-TiO₂200.5Solar Simulator240>99
Bi₁₂SiO₂₀2.00.25Xenon Lamp12099.1[3]
TiO₂ (sol-gel)30Not SpecifiedUV LampNot SpecifiedNot Specified[1]
Cr-doped TiO₂27.32.0UV Irradiation9066.51[4]
Commercial TiO₂ (P25)10Not Specified100W UV Lamp12092[(20)]

Table 2: Kinetic Data for the Photocatalytic Degradation of Pentachlorophenol (PCP)

CatalystPCP Initial Conc. (mg/L)Rate Constant (k)Kinetic ModelReference
Bi₁₂SiO₂₀2.0Not SpecifiedPseudo-first-order[3]
TiO₂ (sol-gel)30Varies with calcination temp.First-order[1]
Cr-doped TiO₂27.30.0122 min⁻¹Pseudo-first-order[4]
Commercial TiO₂ (P25)10Not SpecifiedPseudo-first-order[(20)]

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Photocatalyst via Sol-Gel Method

This protocol describes a common sol-gel method for the synthesis of TiO₂ nanoparticles.[4]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Isopropanol (B130326)

  • Deionized water

  • Glacial acetic acid

  • Beakers

  • Magnetic stirrer

  • Dropping funnel

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare solution A by mixing 2.6 mL of isopropanol with 8.44 g of tetrabutyl titanate.[5]

  • Prepare solution B by mixing 5.0 mL of isopropanol, 2.8 mL of deionized water, and 5.6 mL of glacial acetic acid.[5]

  • Add solution B dropwise to solution A under vigorous stirring. A sol will form.

  • Continue stirring for 1-2 hours to ensure homogeneity.

  • Age the sol at room temperature until a gel is formed (typically 24-48 hours).

  • Dry the gel in an oven at 80-100 °C for 12-24 hours to remove solvents.

  • Grind the dried gel into a fine powder using a mortar and pestle.

  • Calcination: Place the powder in a muffle furnace and calcine at 450-550 °C for 2-6 hours to obtain the crystalline TiO₂ photocatalyst.[5] The anatase phase, which is generally more photoactive, is typically formed at these temperatures.[1][6]

Protocol 2: Photocatalytic Degradation of Pentachlorophenol

This protocol outlines the procedure for the photocatalytic degradation of PCP in an aqueous solution.

Materials:

  • Synthesized TiO₂ photocatalyst

  • Pentachlorophenol (PCP)

  • Deionized water

  • Photoreactor (e.g., quartz vessel, annular reactor)

  • UV lamp (e.g., mercury lamp, xenon lamp) or solar simulator

  • Magnetic stirrer or aeration system

  • pH meter

  • Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of PCP Stock Solution: Prepare a stock solution of PCP (e.g., 100 mg/L) in deionized water. The initial pH of the solution should be recorded and can be adjusted if required for specific experimental aims.

  • Catalyst Suspension: In the photoreactor, suspend the desired amount of TiO₂ photocatalyst (e.g., 0.5 g/L) in a specific volume of deionized water.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to allow for the adsorption-desorption equilibrium of PCP on the catalyst surface to be reached.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Ensure the reactor is continuously stirred or aerated to maintain a uniform suspension of the catalyst.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 1-2 mL) of the suspension.

  • Sample Preparation for Analysis: Immediately filter the withdrawn samples through a 0.45 µm filter to remove the TiO₂ particles. The filtrate is then ready for analysis by HPLC or GC-MS.

Protocol 3: Analytical Quantification of PCP and TCC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size)[7]

Mobile Phase:

  • An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v) with a phosphoric acid buffer is suitable for the separation of chlorinated phenols.[7]

Procedure:

  • Inject a known volume (e.g., 20 µL) of the filtered sample into the HPLC system.

  • Set the UV detector to a wavelength where both PCP and TCC have significant absorbance (e.g., 220 nm or 254 nm).

  • Identify and quantify the peaks corresponding to PCP and TCC by comparing their retention times and peak areas with those of known standards.

For enhanced sensitivity and confirmation of identity, GC-MS is recommended. Derivatization is often required for the analysis of phenolic compounds by GC.

Instrumentation:

  • GC-MS system with an electron impact (EI) ionization source and a quadrupole mass spectrometer.

  • A capillary column suitable for semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[8]

Derivatization (Acetylation):

  • To the filtered sample, add a derivatization reagent such as acetic anhydride (B1165640) in the presence of a base like potassium carbonate.[4][9]

  • Heat the mixture (e.g., at 60 °C for 15 minutes) to facilitate the reaction.[4]

  • Extract the acetylated derivatives into a suitable organic solvent (e.g., hexane).

GC-MS Conditions:

  • Injector Temperature: 250 °C (splitless mode)[8]

  • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 150 °C at 20 °C/min, then ramp to 300 °C at 30 °C/min and hold for 5 min.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[8]

  • MS Conditions: Operate in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for acetylated PCP and TCC.

Mandatory Visualization

experimental_workflow cluster_catalyst Catalyst Synthesis cluster_degradation Photocatalytic Degradation cluster_analysis Analysis s1 Sol-Gel Preparation (TTIP, Isopropanol, H₂O, Acetic Acid) s2 Aging and Gelation s1->s2 s3 Drying s2->s3 s4 Calcination (450-550°C) s3->s4 d2 Add TiO₂ Catalyst s4->d2 d1 Prepare PCP Solution d1->d2 d3 Stir in Dark (Adsorption) d2->d3 d4 UV/Vis Irradiation d3->d4 d5 Collect Samples at Intervals d4->d5 a1 Filter Samples d5->a1 a2 HPLC-UV Analysis a1->a2 a3 Derivatization (Optional) a1->a3 a4 GC-MS Analysis a3->a4

Caption: Experimental workflow for the photocatalytic degradation of PCP.

reaction_pathway PCP Pentachlorophenol (PCP) TCC This compound (TCC) PCP->TCC •OH, O₂⁻• attack Intermediates Other Chlorinated Intermediates PCP->Intermediates •OH attack Mineralization CO₂ + H₂O + Cl⁻ TCC->Mineralization Further Oxidation Intermediates->Mineralization Further Oxidation

Caption: Simplified reaction pathway of PCP photocatalytic degradation.

References

Application Notes and Protocols for Tetrachlorocatechol Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, cleanup, and derivatization of tetrachlorocatechol from soil and water samples prior to gas chromatography-mass spectrometry (GC-MS) analysis. The methodologies are based on established environmental analytical procedures for chlorinated phenols.

Data Presentation

Disclaimer: Specific quantitative performance data for this compound is limited in publicly available literature. The following tables summarize typical performance data for closely related chlorinated phenols (e.g., tetrachlorophenols, pentachlorophenol) and should be considered as representative estimates. Method validation with this compound standards is essential to determine the actual performance characteristics in your laboratory.

Table 1: Typical Method Performance for this compound Analysis in Water

ParameterSolid Phase Extraction (SPE) - AcetylationLiquid-Liquid Extraction (LLE) - Silylation
Analyte This compound (as acetate (B1210297) derivative)This compound (as TMS derivative)
Typical Recovery 80 - 110%75 - 105%
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.02 - 0.2 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.06 - 0.6 µg/L
Relative Standard Deviation (RSD) < 15%< 20%

Table 2: Typical Method Performance for this compound Analysis in Soil

ParameterSoxhlet Extraction - AcetylationUltrasonic Extraction - Silylation
Analyte This compound (as acetate derivative)This compound (as TMS derivative)
Typical Recovery 70 - 120%[1]65 - 115%
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.2 - 2.0 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kg0.6 - 6.0 µg/kg
Relative Standard Deviation (RSD) < 20%[1]< 25%

Experimental Workflows

Soil_Sample_Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_derivatization Derivatization cluster_analysis Analysis Soil_Sample Soil Sample (10g) Soxhlet Soxhlet Extraction (Hexane:Acetone, 16h) Soil_Sample->Soxhlet Ultrasonic Ultrasonic Extraction (Methanol, 30 min) Soil_Sample->Ultrasonic Concentration Concentrate Extract (Rotary Evaporator) Soxhlet->Concentration Ultrasonic->Concentration Florisil Florisil Column Cleanup Concentration->Florisil Acetylation Acetylation (Acetic Anhydride) Florisil->Acetylation Silylation Silylation (BSTFA + 1% TMCS) Florisil->Silylation GCMS GC-MS Analysis Acetylation->GCMS Silylation->GCMS

Soil Sample Preparation Workflow

Water_Sample_Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Elution cluster_concentration Concentration cluster_derivatization Derivatization cluster_analysis Analysis Water_Sample Water Sample (1L) (Acidified to pH < 2) SPE Solid Phase Extraction (C18 Cartridge) Water_Sample->SPE LLE Liquid-Liquid Extraction (Dichloromethane) Water_Sample->LLE Elution Elute with Acetone:Hexane (B92381) SPE->Elution Drying Dry Extract (Sodium Sulfate) LLE->Drying Concentration Concentrate Extract (Nitrogen Evaporation) Elution->Concentration Drying->Concentration Acetylation Acetylation (Acetic Anhydride) Concentration->Acetylation Silylation Silylation (BSTFA + 1% TMCS) Concentration->Silylation GCMS GC-MS Analysis Acetylation->GCMS Silylation->GCMS

Water Sample Preparation Workflow

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by Soxhlet Extraction and Acetylation

This protocol is suitable for achieving low detection limits and high recovery of this compound from soil and sediment samples.

1. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.

  • Homogenize the sieved sample thoroughly.

  • Accurately weigh approximately 10 g of the homogenized soil into a pre-cleaned extraction thimble.

  • Add an appropriate surrogate standard to the sample.

  • Place the thimble in a Soxhlet extractor.

  • Extract the sample with 200 mL of a 1:1 (v/v) hexane:acetone mixture for 16-24 hours.[2]

2. Extract Cleanup and Concentration

  • After extraction, allow the extract to cool to room temperature.

  • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator with the water bath at 35-40°C.

  • For further cleanup, pass the concentrated extract through a Florisil solid-phase extraction (SPE) cartridge.

  • Elute the cartridge with a suitable solvent mixture, such as hexane:acetone.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Derivatization (Acetylation)

  • To the 1 mL concentrated extract, add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of reagent water and vortex for 1 minute.

  • Add 1 mL of hexane and vortex for 2 minutes to extract the acetylated derivative.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

4. GC-MS Analysis

  • Inject 1-2 µL of the derivatized extract into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the this compound acetate derivative from other matrix components.

  • Monitor for the characteristic ions of the this compound acetate derivative in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and Silylation

This protocol is a rapid and efficient method for the extraction and analysis of this compound from water samples, with reduced solvent consumption compared to LLE.

1. Sample Preparation

  • Collect a 1-liter water sample in a clean amber glass bottle.

  • If residual chlorine is suspected, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

  • Acidify the sample to a pH < 2 with concentrated sulfuric or hydrochloric acid.[3]

  • Add an appropriate surrogate standard to the sample.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of methanol (B129727) followed by 10 mL of reagent water (pH < 2) through the cartridge. Do not allow the cartridge to go dry.[3]

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering polar compounds.

  • Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes.

3. Elution and Concentration

  • Elute the retained this compound from the cartridge with 10 mL of a 1:1 (v/v) acetone:hexane mixture.[3]

  • Collect the eluate in a concentration tube.

  • Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

4. Derivatization (Silylation)

  • To the 0.5 mL concentrated extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][4]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

  • Inject 1-2 µL of the derivatized extract into the GC-MS system.

  • Use a suitable capillary column and temperature program for the analysis of the silylated this compound derivative.

  • Monitor for the characteristic ions of the this compound-TMS derivative in SIM mode.

These protocols provide a robust framework for the analysis of this compound in environmental matrices. It is imperative that all analytical procedures are conducted in a clean laboratory environment to avoid contamination, and that appropriate quality control measures, including the analysis of method blanks, matrix spikes, and laboratory control samples, are implemented to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Quantification of Tetrachlorocatechol in Industrial Effluents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of tetrachlorocatechol in industrial effluents. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and include comprehensive procedures for sample preparation, analysis, and quality control.

Introduction

This compound is a chlorinated phenolic compound that can be found in the industrial effluents of various manufacturing processes, including pulp and paper bleaching, pesticide production, and wood preservation. Due to its potential toxicity and persistence in the environment, regulatory bodies worldwide have set stringent limits on its discharge. Accurate and reliable quantification of this compound in complex matrices like industrial wastewater is therefore crucial for environmental monitoring and compliance.

This document outlines two primary analytical approaches for the determination of this compound: a GC-MS method following derivatization and an HPLC method with UV or MS detection. Both methods are widely accepted and provide the sensitivity and selectivity required for trace-level analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, matrix composition, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterTypical ValueNotes
Limit of Detection (LOD)0.01 - 0.5 µg/LDependent on sample pre-concentration volume and instrument sensitivity.[1][2][3]
Limit of Quantification (LOQ)0.05 - 1.5 µg/LTypically 3-5 times the LOD.[4][5]
Linearity (R²)> 0.99Over a concentration range of 0.1 - 20 µg/L.[1]
Recovery70 - 120%Varies with the complexity of the effluent matrix and the efficiency of the extraction and derivatization steps.[1][2]
Precision (RSD)< 15%Relative Standard Deviation for replicate measurements.[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterTypical ValueNotes
Limit of Detection (LOD)0.1 - 1 µg/LCan be improved with larger injection volumes or more sensitive detectors (e.g., MS/MS).[6][7]
Limit of Quantification (LOQ)0.3 - 3 µg/LGenerally higher than GC-MS without extensive pre-concentration.[7]
Linearity (R²)> 0.995Typically over a concentration range of 0.5 - 50 µg/L.[8]
Recovery80 - 110%Solid-phase extraction is a common and effective sample preparation technique.[8][9]
Precision (RSD)< 10%Good reproducibility is achievable with modern HPLC systems.[7]

Experimental Protocols

Sample Collection, Preservation, and Handling

Proper sample collection and preservation are critical to ensure the integrity of the analytical results.

  • Collection: Collect grab samples in amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent photodegradation and analyte adsorption.

  • Preservation: Immediately after collection, adjust the pH of the sample to < 2 with sulfuric acid (H₂SO₄). This inhibits microbial degradation of the phenolic compounds.

  • Storage: Store the samples refrigerated at 4°C and analyze within 14 days of collection.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Industrial Effluent Sample pH_Adjust pH Adjustment (if necessary) Sample->pH_Adjust Extraction Extraction (SPE or LLE) pH_Adjust->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization GC-MS Path Analysis_HPLC HPLC Analysis Concentration->Analysis_HPLC Analysis_GCMS GC-MS Analysis Derivatization->Analysis_GCMS Data_Processing Data Acquisition & Quantification Analysis_HPLC->Data_Processing Analysis_GCMS->Data_Processing Report Final Report Data_Processing->Report

Figure 1. General experimental workflow for the analysis of this compound.

Protocol 1: Quantification by GC-MS

This method involves the extraction, derivatization, and subsequent analysis of this compound by Gas Chromatography-Mass Spectrometry. Derivatization is necessary to increase the volatility of the polar catechol functional groups.

  • This compound analytical standard

  • Internal standard (e.g., 2,4,6-tribromophenol)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane (B109758) (DCM), Hexane, Acetone (all pesticide residue grade or higher)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Reagent water (HPLC grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of reagent water (pH 2) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100-500 mL of the acidified industrial effluent sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained analytes with 5-10 mL of dichloromethane into a collection vial.

  • Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • To the 1 mL concentrated extract, add a known amount of internal standard.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

    • Inlet: Splitless mode, 250°C

    • Oven Program: Initial temperature 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • This compound-TMS derivative: m/z 392 (quantification ion), 377, 285 (qualifier ions)

      • Internal Standard (e.g., 2,4,6-tribromophenol-TMS): m/z 402 (quantification ion), 387 (qualifier ion)

  • Method Blank: Analyze a reagent water blank with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample and a duplicate spiked sample to assess matrix effects and method precision. Recoveries should be within 70-130%.

  • Calibration: Prepare a multi-point calibration curve (5-7 levels) using derivatized standards. The correlation coefficient (R²) should be ≥ 0.995.

Protocol 2: Quantification by HPLC-UV/MS

This method is suitable for the direct analysis of this compound without derivatization. It is generally faster but may be less sensitive than the GC-MS method unless coupled with a mass spectrometer.

  • This compound analytical standard

  • Internal standard (e.g., 4-bromophenol)

  • Mobile phase solvents: Acetonitrile (ACN) and water (HPLC grade), Formic acid or Acetic acid.

  • Sample preparation reagents as described in Protocol 1 (Section 3.1).

Follow the Solid-Phase Extraction (SPE) procedure as described in Section 3.2. After elution and concentration, the extract is ready for HPLC analysis. The solvent should be exchanged to be compatible with the mobile phase if necessary.

  • High-Performance Liquid Chromatograph:

    • Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Detector:

    • UV-Vis Detector: Wavelength set at 290 nm.

    • Mass Spectrometer (Optional, for higher sensitivity and selectivity):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Ions to Monitor (SIM): m/z 247 [M-H]⁻

  • Method Blank: Analyze a reagent water blank with each batch.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze spiked samples to determine recovery and precision.

  • Calibration: Prepare a multi-point calibration curve in a solvent that mimics the final sample extract composition.

Logical Relationships in Analytical Method Selection

Method Selection Logic cluster_requirements Analytical Requirements cluster_methods Analytical Methods Requirement Required Detection Limit GCMS GC-MS with Derivatization Requirement->GCMS Very Low (<0.1 µg/L) HPLCUV HPLC-UV Requirement->HPLCUV Moderate (>1 µg/L) HPLCMS HPLC-MS/MS Requirement->HPLCMS Low (<1 µg/L) SampleMatrix Sample Matrix Complexity SampleMatrix->GCMS High (many interferences) SampleMatrix->HPLCUV Low to Moderate SampleMatrix->HPLCMS High (good selectivity) Throughput Desired Sample Throughput Throughput->GCMS Lower (derivatization step) Throughput->HPLCUV High (no derivatization) Throughput->HPLCMS High

Figure 2. Decision logic for selecting an appropriate analytical method.

Potential Interferences and Mitigation

Industrial effluents are complex matrices that can contain numerous compounds that may interfere with the analysis of this compound.

  • Matrix Effects in GC-MS: Non-volatile components in the extract can contaminate the GC inlet and column, leading to poor peak shape and reduced sensitivity. Regular inlet liner changes and column maintenance are essential. The use of an internal standard helps to correct for variations in instrument response.

  • Matrix Effects in HPLC: Co-eluting compounds can cause ion suppression or enhancement in LC-MS analysis. Optimizing the chromatographic separation and using an isotopically labeled internal standard (if available) can mitigate these effects. For HPLC-UV, interferences are primarily from compounds that absorb at the same wavelength. A thorough sample cleanup is crucial.

  • Mitigation Strategies:

    • Enhanced Cleanup: Additional cleanup steps, such as gel permeation chromatography (GPC) or the use of different SPE sorbents, may be necessary for highly contaminated samples.

    • Method of Standard Additions: For particularly complex matrices where matrix effects cannot be easily overcome, the method of standard additions can provide more accurate quantification.

By following these detailed protocols and considering the potential challenges, researchers and scientists can achieve reliable and accurate quantification of this compound in industrial effluents, ensuring environmental protection and regulatory compliance.

References

Application Notes and Protocols for Assessing Tetrachlorocatechol Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetrachlorocatechol (TCC) is a chlorinated catechol, notably a metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP).[1][2] Assessing the genotoxicity of such compounds is critical for understanding their potential to cause DNA damage, which can lead to mutations and carcinogenesis.[3] These application notes provide detailed protocols for cell culture-based assays to evaluate the genotoxic potential of TCC, focusing on the Comet Assay for DNA strand breaks, the Micronucleus Assay for chromosomal damage, and methods for detecting DNA adducts. The primary mechanism of TCC-induced genotoxicity involves the generation of reactive oxygen species (ROS) and the formation of reactive quinone metabolites that can directly interact with DNA.[4][5]

Mechanism of this compound Genotoxicity

This compound's genotoxicity is primarily driven by two interconnected pathways: oxidative stress and the formation of DNA adducts. Upon entering the cell, TCC can be oxidized to form tetrachlorosemiquinone and subsequently tetrachloro-1,2-benzoquinone.[2] This metabolic activation is central to its DNA-damaging effects.

  • Oxidative Stress: The semiquinone radical can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.[2][5] These highly reactive molecules can attack DNA bases and the sugar-phosphate backbone, leading to oxidative DNA lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and DNA strand breaks.[4]

  • DNA Adduct Formation: The electrophilic tetrachloro-1,2-benzoquinone metabolite can covalently bind to nucleophilic sites on DNA bases, forming bulky DNA adducts.[2][6] These adducts can distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not repaired.

These pathways culminate in various forms of genetic damage, including single and double-strand DNA breaks, chromosomal aberrations, and point mutations, underscoring the compound's carcinogenic potential.[3][6]

G cluster_0 Cellular Environment cluster_1 Genotoxic Mechanisms cluster_2 Cellular Outcomes TCC This compound (TCC) Oxidation Metabolic Activation (Oxidation) TCC->Oxidation Semiquinone Tetrachlorosemiquinone Oxidation->Semiquinone Quinone Tetrachloro-1,2-benzoquinone Semiquinone->Quinone Redox Redox Cycling Semiquinone->Redox Adducts Covalent Binding to DNA Quinone->Adducts ROS Reactive Oxygen Species (ROS) Redox->ROS OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG, Strand Breaks) ROS->OxidativeDamage Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) OxidativeDamage->Genotoxicity DNAAdducts DNA Adducts Adducts->DNAAdducts DNAAdducts->Genotoxicity

Caption: Proposed signaling pathway for this compound (TCC) induced genotoxicity.

Experimental Protocols

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[7][8]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving DNA "nucleoids." During electrophoresis under alkaline conditions, fragmented DNA migrates away from the nucleoid, forming a "comet" shape. The intensity and length of the comet tail relative to the head correlate with the level of DNA damage.[9][10]

G start Seed Cells & Allow Attachment treat Treat Cells with TCC (and Controls) start->treat harvest Harvest & Prepare Single-Cell Suspension treat->harvest embed Embed Cells in Low Melting Point Agarose harvest->embed lyse Lyse Cells in Alkaline Lysis Buffer embed->lyse unwind DNA Unwinding in Alkaline Buffer lyse->unwind electro Alkaline Electrophoresis (25V, ~20-30 min) unwind->electro neutralize Neutralize & Stain with DNA Dye (e.g., SYBR Green) electro->neutralize visualize Visualize & Score Comets (Fluorescence Microscopy) neutralize->visualize end Data Analysis (% Tail DNA, Tail Moment) visualize->end

Caption: Experimental workflow for the Alkaline Comet Assay.

Detailed Protocol:

  • Materials:

    • Cell line (e.g., HepG2, A549, or other relevant line)

    • This compound (TCC) stock solution in a suitable solvent (e.g., DMSO)

    • Normal and Low Melting Point (LMP) Agarose

    • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[9]

    • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[9]

    • Neutralization Buffer (0.4 M Tris, pH 7.5)

    • DNA staining solution (e.g., SYBR® Green I)

    • Microscope slides (pre-coated with normal melting point agarose)

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density (e.g., 2 x 10^5 cells/well in a 6-well plate) and allow them to attach overnight.[7]

    • Prepare fresh dilutions of TCC in serum-free media from the stock solution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

    • Aspirate the old media and treat cells with TCC dilutions for a defined period (e.g., 2-4 hours).

  • Assay Procedure:

    • Harvest cells via trypsinization, neutralize, and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold PBS to a concentration of ~1 x 10^5 cells/mL.[10]

    • Mix ~25 µL of the cell suspension with ~75 µL of molten LMP agarose (at 37°C) and pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify at 4°C.

    • Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[9]

    • Place slides in an electrophoresis tank filled with cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow DNA unwinding.[9]

    • Perform electrophoresis at ~25 V (~1 V/cm) for 20-30 minutes at 4°C.[9]

    • Carefully remove slides, wash gently with Neutralization Buffer, and stain with a DNA-intercalating dye.[10]

  • Data Analysis:

    • Visualize slides using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected cells per sample.

    • Use specialized software to quantify the extent of DNA damage by measuring parameters like % DNA in the tail, tail length, and Olive tail moment.

In Vitro Micronucleus Assay

The micronucleus assay is a robust method for assessing both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[11][12]

Principle: Micronuclei (MNi) are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells after chemical exposure indicates genotoxic activity.[12][13] The use of Cytochalasin B is essential to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[11]

G start Seed Cells & Allow Attachment treat Treat Cells with TCC (and Controls) start->treat cyto Add Cytochalasin B to Block Cytokinesis treat->cyto incubate Incubate for One Cell Cycle Duration cyto->incubate harvest Harvest Cells incubate->harvest hypo Hypotonic Treatment & Fixation harvest->hypo slide Drop Cell Suspension onto Microscope Slides hypo->slide stain Stain with DNA Dye (e.g., Giemsa, DAPI) slide->stain visualize Score Micronuclei in Binucleated Cells stain->visualize end Calculate MN Frequency & Assess Cytotoxicity (CBPI) visualize->end

Caption: Experimental workflow for the in vitro Micronucleus Assay.

Detailed Protocol:

  • Materials:

    • Proliferating cell line (e.g., L5178Y, TK6, CHO)

    • This compound (TCC)

    • Cytochalasin B

    • Hypotonic solution (e.g., 0.075 M KCl)

    • Fixative (e.g., Methanol:Acetic Acid, 3:1)

    • DNA stain (e.g., Giemsa, Acridine Orange, or DAPI)

  • Cell Culture and Treatment:

    • Seed cells and allow them to grow for 24 hours.

    • Treat cells with a range of TCC concentrations (plus vehicle and positive controls) for a short duration (e.g., 3-6 hours).

    • Wash off the compound and add fresh media containing Cytochalasin B. The final concentration must be optimized for the cell line to effectively block cytokinesis.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Assay Procedure:

    • Harvest the cells by trypsinization.

    • Gently resuspend cells in a hypotonic solution and incubate to swell the cytoplasm.

    • Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.

    • Drop the fixed cell suspension onto clean, humid microscope slides and allow them to air dry.

    • Stain the slides with a suitable DNA stain.

  • Data Analysis:

    • Under a microscope, score the number of micronuclei in at least 1000-2000 binucleated cells per concentration.[11]

    • Calculate the frequency of micronucleated cells.

    • Assess cytotoxicity by calculating the Cytochalasin B Proliferation Index (CBPI) from at least 500 cells.[11]

DNA Adduct Analysis

Detecting the formation of covalent DNA adducts provides direct evidence of a chemical's interaction with the genetic material.

Principle: Following exposure to TCC, its reactive quinone metabolite may bind to DNA. This can be detected using highly sensitive techniques like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can identify and quantify specific adducts.[2][6]

High-Level Protocol (LC-MS/MS):

  • Exposure and DNA Isolation: Treat cells (e.g., human hepatoma HepG2 cells) with TCC for a relevant time period (e.g., 24 hours). Isolate genomic DNA using a high-purity DNA extraction kit.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Detection: Analyze the eluent by tandem mass spectrometry (MS/MS). Monitor for the specific mass transition corresponding to the expected TCC-DNA adduct (e.g., a TCC-deoxyguanosine adduct).

  • Quantification: Quantify the adduct levels by comparing the signal to that of a synthesized standard. Results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleotides.[6]

Data Presentation

Quantitative data from genotoxicity assays should be summarized in tables to facilitate dose-response analysis and comparison between treatments.

Table 1: Representative Data from Alkaline Comet Assay

TCC Conc. (µM) Treatment Time (hr) No. of Cells Scored Mean % DNA in Tail (± SD) Mean Olive Tail Moment (± SD)
0 (Vehicle) 4 100 4.5 ± 1.2 1.8 ± 0.5
10 4 100 12.8 ± 3.1* 6.2 ± 1.9*
25 4 100 25.6 ± 4.5** 15.7 ± 3.8**
50 4 100 48.2 ± 6.3*** 29.4 ± 5.1***
Positive Control (H₂O₂) 4 100 55.1 ± 5.9*** 33.8 ± 4.7***

*Data are hypothetical but representative. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Representative Data from In Vitro Micronucleus Assay

TCC Conc. (µM) No. of Binucleated Cells Scored No. of Micronucleated Cells MN Frequency (%) Cytokinesis-Block Proliferation Index (CBPI)
0 (Vehicle) 2000 28 1.4 1.85
10 2000 52 2.6* 1.78
25 2000 98 4.9** 1.62
50 2000 164 8.2*** 1.35
Positive Control 2000 210 10.5*** 1.21

*Data are hypothetical but representative. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrachlorocatechol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrachlorocatechol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most frequently cited starting materials for the synthesis of this compound are pentachlorophenol (B1679276) (PCP) and catechol. Other potential precursors include hexachlorobenzene (B1673134) and tetrachloro-o-benzoquinone.

Q2: What are the main challenges in the synthesis of this compound?

A2: Key challenges include controlling the reaction to achieve high selectivity for the desired product, minimizing the formation of side products, and dealing with the potential for over-chlorination or ring cleavage, especially in the direct chlorination of catechol. The purity of the starting materials, particularly pentachlorophenol which can contain various chlorinated byproducts, is also a critical factor.[1][2][3][4]

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling while impurities remain in the solvent. It is important to select a solvent in which this compound has limited solubility at lower temperatures to maximize recovery.

Troubleshooting Guide

Low yields in organic synthesis can often be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Starting Material or Reagents: The aromatic ring of the substrate may be too deactivated for the reaction to proceed under the chosen conditions. The catalyst or reagents may be impure or degraded.- Confirm the identity and purity of your starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). - For electrophilic aromatic substitution, ensure your substrate is sufficiently activated. If using a deactivated substrate, consider using more forcing reaction conditions (higher temperature, stronger catalyst). - Ensure your catalyst is active and used in the correct concentration.
Ineffective Electrophile Generation: The electrophile may not be forming efficiently, which is often dependent on the catalyst's activity.- Verify the purity and dryness of the Lewis acid catalyst if one is used. - Consider using a different catalyst or optimizing the catalyst loading.
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be ideal for the specific transformation.- Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum conversion. - The choice of solvent can significantly impact reaction rates and selectivity. Experiment with different solvents of varying polarity.
Formation of Multiple Products (Low Selectivity) Side Reactions: Undesired side reactions, such as polysubstitution, rearrangement of the electrophile, or degradation of the starting material or product, can consume reactants and lower the yield of the desired product.- In direct chlorination of catechol, over-chlorination and ring-opening are significant side reactions.[5] Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. - When starting from pentachlorophenol, byproducts from its own synthesis (e.g., other polychlorinated phenols, dioxins) can be present and may interfere with the reaction or co-purify with the product.[1][2][3][4] Ensure the purity of the starting PCP.
Incorrect Reaction Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts.- Carefully control the stoichiometry of the reactants, especially the chlorinating agent in direct chlorination reactions.
Product Loss During Workup and Purification Incomplete Extraction: The product may not be fully extracted from the reaction mixture into the organic phase during workup.- Ensure the pH of the aqueous layer is adjusted to ensure the product is in its neutral form for efficient extraction into an organic solvent. - Perform multiple extractions with a suitable solvent.
Suboptimal Recrystallization: The choice of solvent or the cooling rate during recrystallization can lead to poor recovery of the product.- Screen for an appropriate recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[6][7] - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[8]

Experimental Protocols

Method 1: Hydrolysis of Pentachlorophenol (Conceptual)

This method involves the nucleophilic substitution of a chlorine atom on the pentachlorophenol ring with a hydroxyl group.

Reaction Principle: C₆Cl₅OH + OH⁻ → C₆H₂Cl₄O₂ + Cl⁻

General Procedure:

  • In a suitable reaction vessel, dissolve pentachlorophenol in a high-boiling point solvent that is miscible with aqueous solutions, such as a higher alcohol or a glycol ether.

  • Add a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The stoichiometry should be carefully controlled to favor monosubstitution.

  • Heat the reaction mixture to a high temperature (e.g., >150 °C) and maintain it for several hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and carefully neutralize it with an acid.

  • Extract the this compound into a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization.

Method 2: Direct Chlorination of Catechol (Conceptual)

This method involves the electrophilic aromatic substitution of catechol with a chlorinating agent. This reaction is challenging due to the high reactivity of the catechol ring, which can lead to over-chlorination and oxidation.

Reaction Principle: C₆H₄(OH)₂ + 4 Cl₂ → C₆H₂Cl₄O₂ + 4 HCl

General Procedure:

  • Dissolve catechol in a suitable inert solvent, such as a halogenated hydrocarbon.

  • Cool the solution in an ice bath to control the reaction temperature.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, while vigorously stirring. The stoichiometry must be carefully controlled. The use of a catalyst, such as a Lewis acid, might be necessary but could also increase the rate of side reactions.

  • Monitor the reaction closely by TLC or GC.

  • Once the desired product is formed, quench the reaction by adding a suitable reagent to consume any excess chlorinating agent.

  • Wash the reaction mixture with water and a mild base to remove acidic byproducts.

  • Dry the organic layer and remove the solvent.

  • Purify the crude product by recrystallization.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway from Pentachlorophenol

Synthesis_Pathway PCP Pentachlorophenol Intermediate Reaction Intermediate PCP->Intermediate Base, Heat TCC This compound Intermediate->TCC Workup & Purification Troubleshooting_Logic Start Low Yield Observed Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Byproducts Analyze for Side Products (TLC, GC-MS) Start->Analyze_Byproducts Check_Workup Review Workup & Purification Procedure Start->Check_Workup Solution_Reagents Use Purified Reagents Check_Reagents->Solution_Reagents Solution_Conditions Systematically Vary Conditions Check_Conditions->Solution_Conditions Solution_Byproducts Adjust Stoichiometry or Conditions to Minimize Side Reactions Analyze_Byproducts->Solution_Byproducts Solution_Workup Optimize Extraction & Recrystallization Check_Workup->Solution_Workup

References

troubleshooting common issues in Tetrachlorocatechol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of tetrachlorocatechol. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of this compound?

A typical starting point for the analysis of this compound involves a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, acidified with formic or phosphoric acid to a pH of around 2.5-3.5.[1][2] This low pH is crucial for ensuring sharp, symmetrical peaks by keeping the catechol hydroxyl groups in their protonated state.[3][4][5]

A common starting gradient might be 40-60% acetonitrile in water, with a flow rate of 1 mL/min and UV detection at approximately 290 nm, where chlorinated catechols exhibit strong absorbance.

Q2: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a common issue in the analysis of phenolic compounds like this compound and is often caused by secondary interactions with the stationary phase.[6]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to tailing.[6]

    • Solution: Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or phosphoric acid.[3][4][5] This suppresses the ionization of both the this compound and the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[7]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am observing poor resolution between this compound and other components in my sample. What steps can I take to improve it?

Poor resolution can be addressed by optimizing several chromatographic parameters.[9]

  • Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.

  • Optimize Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the selectivity for ionizable compounds.[3][4][5] Experiment with slight pH adjustments within the 2.5-4.0 range to see if it improves resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.[9]

  • Increase Column Temperature: A moderate increase in column temperature (e.g., to 30-40 °C) can improve efficiency and peak shape, which may lead to better resolution. However, be mindful of the thermal stability of your analyte.[9]

Q4: My HPLC baseline is noisy and drifting. What are the common causes and solutions?

Baseline instability can obscure small peaks and affect accurate integration.[10]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.

      • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[10][11]

    • Poorly Mixed Mobile Phase: If you are mixing solvents online, ensure the mixer is functioning correctly.

      • Solution: Premix your mobile phase manually to rule out mixing issues.[10]

    • Contaminated Solvents: Impurities in your solvents or additives can contribute to baseline noise and drift.

      • Solution: Use high-purity, HPLC-grade solvents and reagents.[12]

  • System Leaks: A leak in the system, even a small one, can cause pressure fluctuations and a noisy baseline.

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.[11][13]

  • Detector Issues: A dirty flow cell or a failing lamp can be a source of noise.

    • Solution: Flush the flow cell with a strong, appropriate solvent. If the problem persists, the lamp may need to be replaced.[10]

  • Temperature Fluctuations: Poor temperature control of the column and mobile phase can cause baseline drift.[10]

    • Solution: Use a column oven to maintain a stable temperature.

Q5: I am seeing carryover from a previous injection in my blank runs. How can I eliminate it?

Carryover can be a significant issue when analyzing samples with a wide range of concentrations.

  • Injector Contamination: The injector needle and valve can be sources of carryover.

    • Solution: Optimize your needle wash protocol. Use a strong solvent in your wash solution that effectively solubilizes this compound. Multiple wash cycles may be necessary.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, appearing as ghost peaks or carryover.

    • Solution: Implement a column flushing step with a strong solvent at the end of each run or analytical sequence to remove any strongly retained components.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Step Action Expected Outcome Possible Cause if Unresolved
1 Verify Mobile Phase pH Ensure the mobile phase pH is between 2.5 and 3.5.Incorrect pH is a primary cause of tailing for phenolic compounds.
2 Reduce Sample Concentration Inject a 10-fold dilution of your sample.If peak shape improves, the original sample was overloading the column.
3 Check Sample Solvent Ensure the sample is dissolved in the mobile phase or a weaker solvent.A strong sample solvent can cause peak distortion.[8]
4 Inspect Column Health Flush the column with a strong solvent (e.g., 100% acetonitrile).An old or contaminated column may have active sites causing tailing.
5 Use a Different Column Try a new column of the same type or one with a different stationary phase chemistry.The original column may be irreversibly damaged.
Guide 2: Improving Poor Resolution

This guide outlines steps to enhance the separation of this compound from interfering peaks.

Step Parameter to Adjust Recommended Change Rationale
1 Mobile Phase Strength Decrease the percentage of organic solvent by 5-10%.Increases retention and may improve separation of early eluting peaks.
2 Mobile Phase pH Adjust the pH by ±0.2 units within the 2.5-4.0 range.Can alter the selectivity between ionizable compounds.[3][4][5]
3 Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Increases the number of theoretical plates, leading to better efficiency.[9]
4 Column Temperature Increase the column temperature in 5 °C increments (e.g., to 35 °C).Can improve peak efficiency and alter selectivity.[9]
5 Organic Modifier Switch from acetonitrile to methanol, or vice versa.Different solvents offer different selectivities.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis at 290 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase (40% Acetonitrile / 60% Water with 0.1% Formic Acid).

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Retention Time and Peak Asymmetry

The following table illustrates the impact of mobile phase pH on the chromatographic behavior of this compound. Data is representative and may vary based on the specific column and system used.

Mobile Phase pH Retention Time (min) Peak Asymmetry (As)
2.5 8.21.1
3.5 7.81.3
4.5 7.11.8
5.5 6.52.5

Asymmetry calculated at 10% peak height.

Mandatory Visualization

Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing, Fronting, Broadening) start->peak_shape Yes resolution Poor Resolution? start->resolution No check_ph Check Mobile Phase pH (Should be 2.5-3.5) peak_shape->check_ph Yes baseline Baseline Issues? (Noise, Drift) resolution->baseline No adjust_mp_strength Adjust Mobile Phase Strength resolution->adjust_mp_strength Yes carryover Carryover / Ghost Peaks? baseline->carryover No degas_mp Degas Mobile Phase baseline->degas_mp Yes optimize_wash Optimize Injector Wash carryover->optimize_wash Yes reduce_conc Reduce Sample Concentration check_ph->reduce_conc pH is OK end Problem Resolved check_ph->end Resolved check_solvent Check Sample Solvent reduce_conc->check_solvent Still Tailing reduce_conc->end Resolved column_health Check Column Health check_solvent->column_health Still Tailing check_solvent->end Resolved column_health->end Resolved adjust_flow_rate Adjust Flow Rate / Temperature adjust_mp_strength->adjust_flow_rate No Improvement adjust_mp_strength->end Resolved change_organic Change Organic Modifier adjust_flow_rate->change_organic No Improvement adjust_flow_rate->end Resolved change_organic->end Resolved check_leaks Check for System Leaks degas_mp->check_leaks No Improvement degas_mp->end Resolved clean_detector Clean Detector Flow Cell check_leaks->clean_detector No Improvement check_leaks->end Resolved clean_detector->end Resolved add_flush Add Column Flush Step optimize_wash->add_flush No Improvement optimize_wash->end Resolved add_flush->end Resolved

Caption: Troubleshooting workflow for common HPLC issues.

References

how to ensure the stability of Tetrachlorocatechol solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of tetrachlorocatechol solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental success.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound solutions.

Question/Issue Answer/Troubleshooting Steps
My this compound solution has changed color (e.g., turned yellow/brown). Is it still usable? A color change often indicates degradation, likely due to oxidation or photodegradation. It is recommended to prepare a fresh solution. To prevent this, store solutions protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
I observe precipitation in my this compound stock solution after thawing. What should I do? Precipitation can occur if the solvent is not optimal or if the concentration exceeds its solubility at a lower temperature. Gentle warming and sonication can help redissolve the compound. If precipitation persists, consider preparing a fresh, more dilute stock solution or using a different solvent system. For in vivo experiments, it is always recommended to prepare the working solution freshly on the same day.[1]
What are the primary factors that can cause degradation of my this compound solution? The main factors affecting stability are temperature, light exposure, pH, and the presence of oxidizing agents.[2] Higher temperatures accelerate degradation, while exposure to UV and visible light can cause photodegradation.[2] Solutions at neutral to alkaline pH may be more susceptible to degradation than those under acidic conditions.
How can I minimize the degradation of my this compound solutions during storage? For optimal stability, store stock solutions at low temperatures, such as -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil. For aqueous solutions, using a buffer to maintain an acidic pH may enhance stability.
Which solvents are recommended for preparing this compound solutions? Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[1] For experimental use, further dilutions can be made in aqueous buffers or other solvent systems like a mixture of DMSO, PEG300, Tween-80, and saline.[1] When using DMSO, be aware that it is hygroscopic, and water content can potentially affect long-term stability for some compounds.[1]
How frequently should I prepare fresh working solutions? It is best practice to prepare fresh working solutions daily from a stable stock solution to ensure the accuracy and reproducibility of your experimental results.[1]
What are the potential degradation products of this compound? One known degradation product from the oxidation of this compound is chloranilic acid. Other potential degradation products can arise from further oxidation, dechlorination, or polymerization reactions, especially under harsh conditions like high pH, strong light exposure, or the presence of strong oxidizing agents.

Quantitative Stability Data

The following table provides illustrative data on the stability of a 1 mg/mL this compound solution in a DMSO/PBS (pH 7.4) co-solvent system under various storage conditions. This data is intended as a guideline; actual stability will depend on the specific experimental conditions.

Storage ConditionTime Point% this compound Remaining (Illustrative)Appearance
-80°C (Protected from Light) 1 Month99.5%Colorless
3 Months99.2%Colorless
6 Months98.8%Colorless
-20°C (Protected from Light) 1 Week99.8%Colorless
1 Month97.5%Faint Yellow
3 Months92.1%Yellow
4°C (Protected from Light) 24 Hours98.2%Colorless
1 Week91.0%Yellow
1 Month75.6%Brownish-Yellow
Room Temperature (Light Exposure) 8 Hours90.3%Faint Yellow
24 Hours78.5%Yellow
1 Week45.2%Dark Brown
Room Temperature (Protected from Light) 24 Hours95.8%Faint Yellow
1 Week85.1%Yellow-Brown

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study of this compound Solutions

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound (e.g., 100 µg/mL) from the stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • For hydrolytic degradation, mix the working solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral) in separate vials.

    • For oxidative degradation, mix the working solution with 3% H₂O₂.

    • For thermal degradation, place a vial of the working solution in an incubator set to a high temperature (e.g., 60°C).

    • For photostability, place a vial of the working solution in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside the test sample.

  • Incubation:

    • Incubate the hydrolytic, oxidative, and thermal samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at each time point.

    • Expose the photostability sample to a controlled light source for a specified duration.

  • Sample Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Identify and quantify the major degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution dilute Dilute to Working Concentration prep->dilute acid Acid Hydrolysis (e.g., 0.1M HCl) dilute->acid base Base Hydrolysis (e.g., 0.1M NaOH) dilute->base oxidation Oxidation (e.g., 3% H2O2) dilute->oxidation thermal Thermal Stress (e.g., 60°C) dilute->thermal photo Photostability (UV/Vis Light) dilute->photo sampling Sample at Time Points (0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products hplc->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway TCC This compound Oxidation Oxidation (e.g., H2O2, light) TCC->Oxidation Chloranil Chloranilic Acid Oxidation->Chloranil Other Other Degradation Products Oxidation->Other

Caption: Potential oxidative degradation pathway of this compound.

References

minimizing loss of Tetrachlorocatechol during sample extraction and cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of Tetrachlorocatechol (TCC) during sample extraction and cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound (TCC)?

A1: The primary challenges in TCC quantification stem from its chemical properties. As a chlorinated catechol, TCC is susceptible to degradation and loss during sample preparation. Key factors that can lead to poor recovery and inaccurate results include pH instability, oxidation, and adsorption to sample containers and instrument components. Careful optimization of extraction and cleanup protocols is crucial to mitigate these effects.

Q2: At what pH is TCC most stable during extraction?

A2: Acidic conditions are generally recommended for the extraction of phenolic compounds like TCC.[1] Acidifying the sample to a pH below the pKa of the analyte ensures that it is in its neutral, less water-soluble form, which improves partitioning into organic solvents during liquid-liquid extraction (LLE) or retention on reversed-phase solid-phase extraction (SPE) sorbents. For catechols, maintaining a pH of around 3-4 is often optimal for stability.[2]

Q3: What are the recommended storage conditions for samples containing TCC?

A3: To minimize degradation, samples should be stored in amber glass containers to protect from light, and refrigerated at 4°C. For longer-term storage, freezing at -20°C is advisable. It is also good practice to minimize headspace in the storage container to reduce oxidation. Extracts should be analyzed as soon as possible.

Q4: My TCC peak is tailing during GC-MS analysis. What could be the cause?

A4: Peak tailing for active compounds like TCC is often due to interactions with active sites in the GC system. Common causes include a contaminated or non-inert inlet liner, contamination at the head of the analytical column, or issues with the column itself. Troubleshooting steps include replacing the inlet liner, trimming the first few centimeters of the column, and ensuring a high-quality, inert column is being used.

Q5: Is derivatization necessary for TCC analysis by GC-MS?

A5: While not always mandatory, derivatization of phenolic compounds like TCC is highly recommended for GC-MS analysis.[3] Silylation, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), can improve peak shape, increase thermal stability, and enhance sensitivity by creating a more volatile and less polar derivative.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and cleanup of TCC.

Low Recovery of TCC
Potential Cause Troubleshooting Steps
Suboptimal pH during Extraction Ensure the sample pH is acidic (ideally pH 3-4) before extraction to maintain TCC in its neutral form, enhancing its affinity for organic solvents or SPE sorbents.[1][2]
Inappropriate Extraction Solvent (LLE) Select a solvent that efficiently extracts TCC. A solvent with some polarity, such as dichloromethane (B109758) or a mixture including a more polar solvent, may be more effective than highly nonpolar solvents. Perform a solvent selection study if possible.[6]
Inefficient Elution from SPE Cartridge The elution solvent may not be strong enough to desorb TCC from the sorbent. Try a more polar solvent or a mixture of solvents. For reversed-phase SPE, methanol (B129727) or acetonitrile (B52724) are common elution solvents. Ensure the elution volume is sufficient.
Degradation of TCC Minimize sample handling time and exposure to light and high temperatures.[2][7] Use of an antioxidant, such as ascorbic acid, in the sample may help prevent oxidative degradation. Analyze samples and extracts promptly.
Adsorption to Glassware/Plasticware Silanize glassware to reduce active sites where TCC can adsorb. Use high-quality polypropylene (B1209903) tubes where appropriate, although testing for analyte adsorption is recommended.
Incomplete Derivatization (if applicable) Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal.[4] The presence of water can interfere with silylation reactions, so ensure the extract is dry.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent pH Adjustment Use a calibrated pH meter and ensure thorough mixing after adding acid to the sample.
Inconsistent Extraction Procedure For LLE, ensure consistent shaking times and vigor. For SPE, maintain a consistent flow rate during sample loading and elution. Automation can help improve consistency.
Matrix Effects The sample matrix can interfere with the extraction and detection of TCC. Perform a matrix effect study by comparing the response of TCC in a clean solvent to its response in a sample matrix extract. If significant matrix effects are observed, a more rigorous cleanup step or the use of a matrix-matched calibration curve may be necessary.
Instrumental Variability Check for leaks in the GC-MS system. Ensure the injection volume is consistent. Run a system suitability test before each batch of samples to confirm instrument performance.

Quantitative Data Summary

The following tables summarize expected recovery rates for TCC and related compounds under different extraction conditions. Note: Direct quantitative data for TCC is limited in the literature. The data presented here is a combination of data for TCC and closely related chlorophenols to provide general guidance.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Chlorinated Phenols

Solvent pH Analyte Average Recovery (%)
Dichloromethane2Pentachlorophenol85-95
Dichloromethane7Pentachlorophenol60-75
Ethyl Acetate22,4,6-Trichlorophenol90-100
Ethyl Acetate72,4,6-Trichlorophenol70-85
Hexane:Acetone (1:1)2Tetrachlorophenols80-95

Data extrapolated from general principles for phenol (B47542) extraction.[6]

Table 2: Solid-Phase Extraction (SPE) Recovery of Chlorinated Phenols

Sorbent Elution Solvent pH Analyte Average Recovery (%)
C18Methanol2Pentachlorophenol80-95
C18Acetonitrile2Pentachlorophenol85-100
Polystyrene-divinylbenzene (PS-DVB)Dichloromethane2Tetrachlorophenols90-105
Polystyrene-divinylbenzene (PS-DVB)Ethyl Acetate2Tetrachlorophenols85-100

Data extrapolated from studies on various chlorophenols.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of TCC from Water Samples
  • Sample Preparation:

    • Collect a 1 L water sample in an amber glass bottle.

    • If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter.

    • Acidify the sample to pH 3-4 with concentrated sulfuric or hydrochloric acid.

  • Extraction:

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Analysis:

    • If derivatization is required, proceed with the appropriate protocol.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of TCC from Water Samples
  • Sample Preparation:

    • Prepare the water sample as described in Protocol 1 (acidification to pH 3-4).

  • SPE Cartridge Conditioning:

    • Use a C18 or PS-DVB SPE cartridge (e.g., 500 mg).

    • Rinse the cartridge with 5 mL of methanol followed by 5 mL of reagent water at the extraction pH. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any interfering substances.

    • Dry the cartridge by drawing a vacuum for 10-20 minutes.

  • Elution:

    • Elute the TCC from the cartridge with 5-10 mL of methanol or acetonitrile into a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Proceed with derivatization (if necessary) and GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Acidify Acidify to pH 3-4 Sample->Acidify LLE Extract with Dichloromethane (3x) Acidify->LLE Path 1 Condition Condition SPE Cartridge Acidify->Condition Path 2 Separate Separate Layers LLE->Separate Dry Dry with Na2SO4 Separate->Dry Concentrate_LLE Concentrate Dry->Concentrate_LLE Derivatize Derivatize (Optional) Concentrate_LLE->Derivatize Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Concentrate_SPE Concentrate Elute->Concentrate_SPE Concentrate_SPE->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Experimental workflows for TCC extraction and analysis.

troubleshooting_low_recovery Start Low TCC Recovery Check_pH Is sample pH acidic (3-4)? Start->Check_pH Check_Solvent Is LLE solvent appropriate? Check_pH->Check_Solvent Yes Action_AdjustpH Adjust sample pH Check_pH->Action_AdjustpH No Check_Elution Is SPE elution solvent strong enough? Check_Solvent->Check_Elution Yes Action_ChangeSolvent Test alternative solvents (e.g., ethyl acetate) Check_Solvent->Action_ChangeSolvent No Check_Degradation Potential for degradation? Check_Elution->Check_Degradation Yes Action_ChangeElution Use a more polar eluent or increase volume Check_Elution->Action_ChangeElution No End Consult further resources Check_Degradation->End No Action_MinimizeDegradation Minimize handling time, protect from light, use antioxidant Check_Degradation->Action_MinimizeDegradation Yes

References

Technical Support Center: Optimizing Photodegradation of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the photodegradation of tetrachlorocatechol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the photodegradation of this compound?

A1: The photodegradation of this compound, a persistent organic pollutant, is typically achieved through advanced oxidation processes (AOPs). This involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex structure of this compound into simpler, less toxic compounds, and ideally, complete mineralization to CO₂, H₂O, and HCl.

Q2: What are the key parameters that influence the efficiency of this compound photodegradation?

A2: The efficiency of the photodegradation process is highly dependent on several experimental parameters. The most critical factors to optimize include:

  • pH of the solution: This affects the surface charge of the photocatalyst and the ionization state of the this compound.

  • Photocatalyst concentration: An optimal catalyst loading is crucial to maximize the generation of ROS while avoiding light scattering and catalyst agglomeration.

  • Initial concentration of this compound: Higher concentrations can saturate the catalyst surface, reducing the degradation rate.

  • Light intensity and wavelength: The light source must provide sufficient energy to activate the photocatalyst.

  • Presence of oxidizing agents: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by providing an additional source of hydroxyl radicals.

  • Dissolved oxygen: Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs on the catalyst surface, which is crucial for ROS formation.

Q3: What are the expected degradation products of this compound?

A3: The complete mineralization of this compound yields carbon dioxide, water, and hydrochloric acid. However, the degradation process proceeds through several intermediate products. While specific data for this compound is limited, based on studies of similar chlorinated phenols, potential intermediates may include other chlorinated catechols, hydroquinones, benzoquinones, and eventually short-chain carboxylic acids like oxalic and formic acid before complete mineralization. Identifying these intermediates is crucial for understanding the degradation pathway and ensuring the complete detoxification of the solution.

Q4: What analytical methods are suitable for monitoring this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying the disappearance of the parent compound, this compound. For the identification and quantification of degradation intermediates, which are often present at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Troubleshooting Guides

Issue 1: Low degradation efficiency of this compound.

Possible Cause Troubleshooting Steps
Suboptimal pH The pH of the solution significantly impacts the surface charge of the photocatalyst and the substrate. For TiO₂, the point of zero charge (pzc) is around pH 6.5. Experiment with a range of pH values (e.g., 3, 5, 7, 9, 11) to find the optimum for your specific experimental setup. Acidic conditions are often favorable for the degradation of chlorophenols.
Incorrect Catalyst Concentration Too low a concentration results in insufficient active sites for the reaction. Too high a concentration can lead to turbidity, which scatters the UV light and reduces its penetration into the solution. Start with a concentration around 0.5 g/L and test a range (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 g/L) to find the optimal loading.
Insufficient Light Intensity Ensure your light source is emitting at the correct wavelength to activate your photocatalyst (e.g., < 387 nm for anatase TiO₂) and that the intensity is adequate. Check the manufacturer's specifications for your lamp and consider replacing it if it has been used extensively.
Catalyst Deactivation The catalyst surface can become fouled by intermediate products, hindering its activity. Try washing the catalyst with a suitable solvent or a mild acid/base solution and then rinsing with deionized water before reusing it.
Low Dissolved Oxygen Ensure the solution is well-aerated before and during the experiment. Bubbling air or oxygen through the solution can significantly improve degradation rates.

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Steps
Inhomogeneous Catalyst Suspension Ensure the catalyst is uniformly suspended in the solution. Use a magnetic stirrer or an ultrasonic bath before and during the experiment to prevent the catalyst from settling.
Fluctuations in Experimental Conditions Maintain consistent parameters such as temperature, stirring rate, and the distance of the light source from the reactor in all experiments.
Degradation of Stock Solutions Prepare fresh stock solutions of this compound regularly and store them in the dark to prevent photodegradation before the experiment.
Analytical Errors Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision. Ensure proper sample preparation, including filtration to remove catalyst particles before injection.

Issue 3: Difficulty in identifying degradation intermediates.

Possible Cause Troubleshooting Steps
Low Concentration of Intermediates Intermediates may be transient and present at very low concentrations. Use a more sensitive analytical technique like LC-MS/MS. You can also try taking samples at earlier time points in the reaction when the concentration of intermediates might be higher.
Matrix Effects in Analysis The sample matrix can interfere with the detection of intermediates. Use solid-phase extraction (SPE) to clean up and concentrate your samples before analysis.
Co-elution of Compounds Optimize your HPLC method (e.g., mobile phase gradient, column type) to achieve better separation of the parent compound and its byproducts.

Quantitative Data for Optimization

Note: The following data is based on studies of similar chlorinated phenols and catechols and should be used as a starting point for optimizing the photodegradation of this compound.

Table 1: Optimal Catalyst Concentration for Photodegradation of Chlorinated Phenols

CompoundCatalystOptimal Concentration (g/L)
4-ChlorophenolTiO₂0.4
2,4,6-TrichlorophenolNano-TiO₂0.25
CatecholZnO0.24

Table 2: Effect of pH on the Photodegradation of Chlorinated Phenols

CompoundCatalystOptimal pH
4-ChlorophenolUV/H₂O₂/NiO10
CatecholZnO3
2,4,6-TrichlorophenolCo-beads9

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

  • Preparation of Catalyst Suspension:

    • Weigh the desired amount of photocatalyst (e.g., TiO₂ P25) and add it to a known volume of deionized water to create a stock suspension.

    • Sonicate the suspension for 15 minutes to ensure homogeneity.

  • Reaction Setup:

    • In a quartz photoreactor, add the appropriate volume of the catalyst stock suspension to achieve the desired final concentration (e.g., 0.5 g/L).

    • Add the required volume of a this compound stock solution to reach the target initial concentration (e.g., 10 mg/L).

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

    • Place the reactor in a light-proof chamber equipped with a UV lamp and a magnetic stirrer.

  • Photodegradation Experiment:

    • Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.

    • Take an initial sample (t=0) just before turning on the light.

    • Turn on the UV lamp to initiate the photodegradation reaction.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately after collection, filter each aliquot through a 0.22 µm syringe filter to remove the catalyst particles.

    • Analyze the filtrate using HPLC-UV to determine the concentration of this compound.

    • For identification of intermediates, analyze the samples using LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Prepare Catalyst Suspension setup Setup Photoreactor: - Add Catalyst - Add this compound - Adjust pH prep_catalyst->setup prep_tcc Prepare this compound Stock Solution prep_tcc->setup dark Dark Adsorption (30 min) setup->dark illuminate UV Illumination dark->illuminate sampling Withdraw Samples at Intervals illuminate->sampling filtration Filter Samples (0.22 µm) sampling->filtration analysis Analyze via HPLC-UV / LC-MS/MS filtration->analysis

Caption: Experimental workflow for the photodegradation of this compound.

Degradation_Pathway TCC This compound Intermediates Chlorinated Intermediates (e.g., Dichlorocatechol, Chlorohydroquinone) TCC->Intermediates + •OH Carboxylic_Acids Short-chain Carboxylic Acids (e.g., Oxalic Acid, Formic Acid) Intermediates->Carboxylic_Acids + •OH Mineralization Mineralization Products (CO2, H2O, HCl) Carboxylic_Acids->Mineralization + •OH

Caption: Plausible photodegradation pathway for this compound.

Technical Support Center: Enhancing Microbial Degradation of Tetrachlorocatechol in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the microbial degradation of Tetrachlorocatechol in bioreactors.

Troubleshooting Guides

This section addresses common issues encountered during bioreactor operation for this compound degradation.

Problem: Low or No Degradation of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inadequate Microbial Consortium Ensure the presence of microorganisms with the appropriate metabolic pathways for this compound degradation. Consider bioaugmentation with specialized strains known to degrade chlorinated aromatic compounds.
Substrate Toxicity High concentrations of this compound can be inhibitory to microbial activity.[1] Start with a lower concentration and gradually increase it as the microbial community acclimates. For sequencing batch reactors (SBRs), increasing the hydraulic retention time (HRT) can mitigate toxicity effects.[2]
Nutrient Limitation Microorganisms require essential nutrients (e.g., nitrogen, phosphorus) for growth and metabolism.[3] Ensure the growth medium is supplemented with an adequate carbon-to-nitrogen-to-phosphorus (C:N:P) ratio.
Sub-optimal Environmental Conditions Verify and optimize key environmental parameters such as pH, temperature, and dissolved oxygen (for aerobic processes).[3] Many microbial degradation processes have a narrow optimal pH range.[3]
Mass Transfer Limitations In packed-bed bioreactors, poor mass and oxygen transfer can limit degradation rates.[4] Ensure adequate mixing and aeration to facilitate contact between the microorganisms, substrate, and oxygen.
Presence of Inhibitory Co-contaminants Other compounds in the wastewater may inhibit the degradation of this compound. For example, excessive propionic acid has been shown to inhibit the degradation of 2,4,6-trichlorophenol (B30397).[5] Analyze the influent for potential inhibitors and consider pre-treatment steps if necessary.
Problem: Accumulation of Toxic Intermediates

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Degradation Pathway The microbial consortium may lack the necessary enzymes to degrade certain metabolic intermediates. Analyze for the accumulation of intermediates like chloromuconates or maleylacetates. Consider introducing microbial strains that can further metabolize these compounds.
Enzyme Inhibition High concentrations of the parent compound or intermediates can inhibit key enzymes in the degradation pathway. Reduce the influent concentration or increase the hydraulic retention time to allow for complete degradation.
Unfavorable Redox Conditions The redox potential in the bioreactor may not be suitable for the complete degradation pathway. For anaerobic processes, ensure strictly anaerobic conditions are maintained. For aerobic processes, ensure sufficient dissolved oxygen is present for oxygenase-catalyzed reactions.
Problem: Poor Biomass Growth or Health

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Toxicity As mentioned, this compound and its intermediates can be toxic. A gradual acclimation process is crucial.[2]
Nutrient Imbalance An incorrect C:N:P ratio can lead to poor biomass growth. Analyze the nutrient composition of the medium and adjust as needed.
Washout In continuous flow reactors, a high flow rate can lead to the washout of the microbial biomass. Adjust the hydraulic retention time to allow for sufficient microbial growth.
pH Shock Sudden changes in pH can be detrimental to the microbial community. Monitor and control the pH of the bioreactor.

Frequently Asked Questions (FAQs)

1. What are the key microbial pathways for this compound degradation?

This compound degradation can proceed through both aerobic and anaerobic pathways.

  • Aerobic Degradation: This typically involves the ortho- or meta-cleavage of the aromatic ring. Key enzymes include chlorocatechol 1,2-dioxygenase and chlorocatechol 2,3-dioxygenase. The pathway often proceeds through intermediates such as chloromuconate and maleylacetate.

  • Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a critical first step, where chlorine atoms are sequentially removed from the aromatic ring, making it less toxic and more amenable to further degradation.[6]

2. Which microorganisms are known to degrade this compound and other chlorophenols?

Several bacterial genera have been identified with the ability to degrade chlorophenols, including:

  • Pseudomonas

  • Rhodococcus

  • Burkholderia

  • Sphingomonas

  • Herbaspirillum

  • Aeromonas

  • Chryseobacterium

A mixed microbial consortium is often more effective than a single species due to the synergistic degradation of the parent compound and its intermediates.[1][7]

3. How can I enhance the rate of this compound degradation in my bioreactor?

Several strategies can be employed:

  • Bioaugmentation: Introducing specific, highly efficient degrading microorganisms to the existing biomass.

  • Biostimulation: Adding nutrients or electron acceptors (like oxygen for aerobic processes) to stimulate the activity of the indigenous microbial population.

  • Co-metabolism: Providing a primary substrate (e.g., glucose, acetate) that can support microbial growth and induce the production of enzymes required for this compound degradation.

  • Optimize Bioreactor Design and Operation: Choosing the right type of bioreactor (e.g., SBR, packed-bed, membrane bioreactor) and optimizing operational parameters like HRT and organic loading rate are crucial.[4][8]

4. What is the importance of microbial acclimation?

Acclimation is the process of gradually adapting a microbial community to a toxic compound like this compound.[9] This process allows for the selection and enrichment of microorganisms capable of tolerating and degrading the compound. A proper acclimation period, which can take several weeks to months, is essential for achieving high degradation efficiencies and preventing reactor failure due to toxicity.[2]

5. What are the typical operational parameters for a bioreactor degrading chlorophenols?

Optimal parameters vary depending on the specific microbial consortium and bioreactor type. However, some general ranges from the literature include:

  • pH: 6.5 - 8.0

  • Temperature: 20 - 35°C

  • Dissolved Oxygen (aerobic): > 2 mg/L

  • Hydraulic Retention Time (HRT): Can range from hours to days. For example, one study on chlorophenol degradation in a packed-bed bioreactor found optimal removal at an HRT of 8.7 hours.[4] Another study on 2,4,6-trichlorophenol in an SBR determined an optimal HRT of 6 hours.[2]

Data Presentation

Table 1: Kinetic Parameters for Monochlorophenol Biodegradation

The following data, based on the Andrew's substrate inhibition model, illustrates the kinetic parameters for the biodegradation of different monochlorophenols by a mixed microbial consortium.[1][10]

Parameter 2-Chlorophenol 3-Chlorophenol 4-Chlorophenol
Maximum Removal Rate (Rm) (mg L-1 h-1) 2.780.911.82
Saturation Constant (Ks) (mg L-1) 10.525.618.2
Inhibition Constant (Ksi) (mg L-1) 150.580.2120.8
Table 2: Effect of Hydraulic Retention Time (HRT) and Pollutant Loading Rate (PLR) on Chlorophenol Removal

This table summarizes the performance of two packed-bed bioreactors (RA at 14°C and RB at 23°C) for the degradation of a mixture of chlorophenols.[4]

Parameter Bioreactor RA (14°C) Bioreactor RB (23°C)
Optimal HRT for >99% removal 8.7 h8.7 h
PLR at optimal HRT 11 mg L-1 h-111 mg L-1 h-1
Highest Removal Rate 48.3 mg L-1 h-160.6 mg L-1 h-1
HRT at Highest Removal Rate 1.86 h1.86 h
PLR at Highest Removal Rate 81 mg L-1 h-181 mg L-1 h-1

Experimental Protocols

Protocol for Microbial Acclimation to this compound
  • Source of Inoculum: Obtain activated sludge from a municipal or industrial wastewater treatment plant.

  • Initial Culture: In a shake flask or a small-scale bioreactor, culture the activated sludge in a mineral salt medium supplemented with a readily biodegradable carbon source (e.g., glucose or acetate) to establish a healthy biomass.

  • Gradual Introduction of this compound:

    • Start by adding a low, non-inhibitory concentration of this compound (e.g., 1-5 mg/L) to the culture medium.

    • Monitor the degradation of this compound and the health of the biomass (e.g., by measuring total suspended solids).

    • Once the initial concentration is consistently degraded, incrementally increase the concentration of this compound. The acclimation period for similar compounds like 2,4,6-trichlorophenol can be around one month.[2]

  • Enrichment: Continue this stepwise increase in concentration until the microbial consortium can efficiently degrade the target concentration of this compound.

Protocol for Quantification of this compound using GC-MS

This is a general protocol; specific parameters may need to be optimized for your instrument and sample matrix.

  • Sample Preparation (Liquid Samples):

    • Acidify the aqueous sample to a pH < 2 with a suitable acid (e.g., sulfuric acid).

    • Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane (B109758) or hexane. Repeat the extraction three times for complete recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

  • Derivatization (Optional but often recommended for phenolic compounds):

    • Derivatize the extracted sample with a suitable agent (e.g., acetic anhydride (B1165640) or a silylating agent like BSTFA) to improve volatility and chromatographic performance.[11]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

      • Injector: Splitless injection at a temperature of ~250°C.

      • Oven Program: A temperature gradient program is typically used, for example: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: ~230°C.

      • Quadrupole Temperature: ~150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for initial identification.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • Use an internal standard to correct for variations in sample preparation and injection volume.

Visualizations

Aerobic_Degradation_Pathway This compound This compound Dioxygenase Dioxygenase This compound->Dioxygenase Ring Cleavage Intermediates Chlorinated Muconic Acids Dioxygenase->Intermediates Maleylacetate Substituted Maleylacetates Intermediates->Maleylacetate Isomerization TCA_Cycle TCA Cycle Maleylacetate->TCA_Cycle Reduction & Dehalogenation

Caption: Aerobic degradation pathway of this compound.

Experimental_Workflow_Troubleshooting Start Low/No Degradation Check_Biomass Check Biomass Activity & Concentration Start->Check_Biomass Check_Conditions Check pH, Temp, DO Start->Check_Conditions Check_Toxicity Assess Substrate Toxicity Start->Check_Toxicity Check_Nutrients Analyze Nutrient Levels Start->Check_Nutrients Bioaugment Bioaugment with specialized strains Check_Biomass->Bioaugment Low Activity Optimize_Conditions Adjust pH, Temp, Aeration Check_Conditions->Optimize_Conditions Sub-optimal Acclimate_or_Dilute Gradual Acclimation / Reduce Influent Conc. Check_Toxicity->Acclimate_or_Dilute Inhibition Detected Add_Nutrients Supplement with N and P Check_Nutrients->Add_Nutrients Deficient

Caption: Troubleshooting workflow for low degradation rates.

References

Validation & Comparative

Tetrachlorocatechol versus tetrachlorohydroquinone comparative toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Toxicological Profiles of Tetrachlorocatechol and Tetrachlorohydroquinone (B164984) for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of the toxicity of this compound (TCC) and tetrachlorohydroquinone (TCHQ), two prominent metabolites of the widespread environmental pollutant pentachlorophenol (B1679276) (PCP).[1][2] Understanding the distinct toxicological profiles of these isomers is crucial for assessing environmental risk and for professionals in drug development and toxicology.

Comparative Toxicity Overview

Both TCC and TCHQ are recognized for their toxic effects, but they exhibit significant differences in their potency and mechanisms of action. Studies in mice have shown that, when administered intraperitoneally, TCHQ is approximately six times more toxic than TCC and twice as toxic as their parent compound, PCP.[3] TCHQ has been identified as a primary contributor to the genotoxicity of PCP, largely through mechanisms involving oxidative stress.[4] In contrast, TCC has been noted for inducing more severe damage to DNA bases compared to other related chlorophenols.[5]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for TCC and TCHQ from various experimental models.

MetricSpecies/SystemRoute of AdministrationThis compound (TCC)Tetrachlorohydroquinone (TCHQ)Reference(s)
LD50 MouseOral318 mg/kg25 mg/kg, 368 mg/kg[3][6][7][8]
LD50 MouseIntraperitoneal161 mg/kg25 mg/kg[3][7][8]
LD50 RatOralNot Available3820 mg/kg[6]
LC50 (96h) Common Carp (Cyprinus carpio)Aquatic Exposure2.43 mg/LNot Available[9]
IC50 Human Hepatoma (HepG2) CellsIn vitroNot Available129.40 µM[10]
EC50 Rainbow Trout Liver (RTL-W1) CellsIn vitroNot Available1.55 µM[11][12]

Mechanisms of Toxicity and Associated Signaling Pathways

The toxicity of TCC and TCHQ is driven by their ability to induce cellular damage through distinct biochemical pathways.

Tetrachlorohydroquinone (TCHQ): The primary mechanism of TCHQ toxicity is the induction of severe oxidative stress.[4] TCHQ is known to increase the production of reactive oxygen species (ROS), leading to a cascade of damaging cellular events.[4][11] This includes the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[11] In splenocytes, high doses of TCHQ trigger massive and sudden ROS production, which results in prolonged activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This sustained ERK activation inhibits apoptosis and ultimately leads to necrotic cell death.[4] The genotoxicity of TCHQ is not solely due to ROS like hydroxyl radicals but is more likely caused by the formation of a stable tetrachlorosemiquinone (TCSQ) radical during its autoxidation, which can directly damage DNA and form adducts.[10][13]

TCHQ-Induced Necrotic Cell Death Pathway TCHQ Tetrachlorohydroquinone (TCHQ) ROS Massive ROS Production TCHQ->ROS Mito Loss of Mitochondrial Membrane Potential ROS->Mito ERK Prolonged p-ERK Activation ROS->ERK triggers Necrosis Necrotic Cell Death Mito->Necrosis Apoptosis Inhibition of Apoptosis ERK->Apoptosis leads to Apoptosis->Necrosis promotes

TCHQ-induced necrotic cell death pathway.[4][11]

This compound (TCC): The mechanism of TCC toxicity is less characterized than that of TCHQ but is also linked to genotoxicity. Studies have shown that chlorocatechols, particularly TCC, can induce more severe damage to DNA bases than other related compounds.[5] In a synergistic toxicity study with sodium azide (B81097) in E. coli, the damage caused by the TCC/NaN3 combination was associated with the accumulation of components in the bacterial cell membrane, leading to its dysfunction.[1] This differs from the site-specific damage observed with TCHQ under similar conditions.[1] The parent compound, catechol, is known to induce significant DNA damage, which is enhanced in the presence of NADH and copper ions, through a redox cycle that generates ROS.[14][15] This suggests that TCC may also participate in redox cycling to exert its toxic effects.

Comparative Genotoxicity Mechanisms cluster_TCHQ Tetrachlorohydroquinone (TCHQ) cluster_TCC This compound (TCC) TCHQ TCHQ Exposure Autoxidation Autoxidation TCHQ->Autoxidation ROS_TCHQ ROS Generation Autoxidation->ROS_TCHQ TCSQ Tetrachlorosemiquinone (TCSQ) Radical Autoxidation->TCSQ Damage_TCHQ Oxidative DNA Damage (e.g., 8-Oxo-dG) ROS_TCHQ->Damage_TCHQ Adducts DNA Adduct Formation TCSQ->Adducts Genotoxicity_TCHQ Genotoxicity Damage_TCHQ->Genotoxicity_TCHQ Adducts->Genotoxicity_TCHQ TCC TCC Exposure Redox Redox Cycling (potential mechanism) TCC->Redox Membrane Membrane Accumulation (in bacteria, with NaN3) TCC->Membrane BaseDamage Severe DNA Base Damage Redox->BaseDamage Genotoxicity_TCC Genotoxicity & Cytotoxicity BaseDamage->Genotoxicity_TCC Membrane->Genotoxicity_TCC

Comparison of TCHQ and TCC genotoxicity pathways.[1][5][13][16]

Experimental Protocols

The data presented in this guide are derived from established toxicological assays. Below are outlines of key methodologies used to assess the toxicity of TCC and TCHQ.

Acute Oral and Intraperitoneal Toxicity in Mice (LD50 Determination)

This protocol is used to determine the median lethal dose (LD50), the dose required to kill half the members of a tested population.

  • Test Animals: Male and female mice.[3]

  • Substance Preparation: The test compounds (TCC or TCHQ) are dissolved or suspended in a suitable vehicle, such as corn oil.[3]

  • Administration:

    • Oral (p.o.): A single dose is administered to the mice via gavage.[3]

    • Intraperitoneal (i.p.): A single dose is injected into the peritoneal cavity of the mice.[3]

  • Dosage: A range of doses is administered to different groups of animals to establish a dose-response relationship.

  • Observation: Animals are observed for a set period (e.g., 7 days) for signs of toxicity and mortality.[3]

  • Data Analysis: The LD50 value and its confidence limits are calculated from the mortality data using statistical methods like the Litchfield and Wilcoxon method.[3]

Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[5]

  • Cell Culture and Treatment: A suitable cell line (e.g., human fibroblasts or A549 lung cells) is cultured and then exposed to various concentrations of the test compound (TCC or TCHQ) for a defined period.[13][16]

  • Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer. An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[13]

Comet Assay Experimental Workflow start Start: Cell Culture treatment 1. Treatment with TCC or TCHQ start->treatment embedding 2. Embed Cells in Agarose on Slide treatment->embedding lysis 3. Cell Lysis (Detergent + High Salt) embedding->lysis electrophoresis 4. Alkaline Electrophoresis lysis->electrophoresis staining 5. DNA Staining with Fluorescent Dye electrophoresis->staining microscopy 6. Fluorescence Microscopy staining->microscopy analysis 7. Quantify DNA Damage (Comet Tail Moment) microscopy->analysis end End: Genotoxicity Result analysis->end

Generalized workflow for the Comet Assay.[5][13]

Conclusion

While both this compound and tetrachlorohydroquinone are toxic metabolites of pentachlorophenol, the available data indicate that TCHQ is the more potent and acutely toxic of the two, particularly when administered systemically. Its toxicity is strongly linked to the generation of ROS and semiquinone radicals, leading to significant oxidative stress, DNA damage, and necrotic cell death. TCC also demonstrates significant genotoxicity, appearing to cause more direct damage to DNA bases. The choice of experimental model and endpoint is critical, as the observed toxicity and underlying mechanisms can vary. Researchers should consider these distinct profiles when designing studies, assessing environmental health risks, and developing potential therapeutic interventions.

References

A Comparative Guide to the Analytical Techniques for Tetrachlorocatechol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocatechol, a significant metabolite of the widely used pesticide pentachlorophenol (B1679276), is a compound of considerable environmental and toxicological interest.[1][2] Its detection and quantification in various matrices are crucial for environmental monitoring, toxicological studies, and drug development processes. This guide provides a comprehensive comparison of the primary analytical techniques employed for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Capillary Electrophoresis (CE), and Electrochemical Methods.

Executive Summary of Analytical Techniques

The choice of an analytical technique for this compound analysis is dictated by factors such as the sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key characteristics of each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Capillary Electrophoresis (CE)Electrochemical Methods
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by mass-based detection.Separation based on charge-to-size ratio in an electric field.Measurement of the current response from the oxidation or reduction of this compound.
Derivatization Generally required to increase volatility.Not typically required.Not required.Not required.
Sample Throughput Moderate; sample preparation can be time-consuming.High, especially with online SPE.High; rapid analysis times.Very high; suitable for rapid screening.
Sensitivity High (ng/L to µg/L levels).[3]Very high (sub-ng/L to µg/L levels).Moderate to high, can be enhanced with preconcentration.High (nM to µM levels).[4][5]
Selectivity High, especially with tandem MS (MS/MS).High, especially with tandem MS (MS/MS).High, based on electrophoretic mobility.Moderate to high, dependent on electrode modification.
Common Matrices Water, soil, sediment, biological tissues.[6][7][8]Water, urine, sediment, biological tissues.[9][10][11]Water, biological fluids.[12][13]Aqueous samples.[5][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound. Due to the polar nature of the hydroxyl groups, derivatization is a common prerequisite to enhance volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS Analysis of this compound in Water

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1 L water sample, add a surrogate standard and adjust the pH to <2 with sulfuric acid.

  • Extract the sample three times with 60 mL of methylene (B1212753) chloride in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator.

2. Derivatization: Acetylation

  • To the concentrated extract, add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

  • Heat the mixture at 60°C for 15 minutes.

  • After cooling, add 1 mL of a 10% sodium bicarbonate solution and vortex.

  • Extract the acetylated derivative with 1 mL of hexane.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm.

  • Inlet: Split/splitless injector at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C (hold for 1 min), ramp to 200°C at 30°C/min, then to 320°C at 10°C/min (hold for 2 min).[15]

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Quantitative Performance Data (for Chlorophenols)
ParameterValueReference
Limit of Detection (LOD) < 0.001 µg/L[3]
**Linearity (R²) **> 0.995[15]
Recovery 75-125% (Note: Catechols may have lower recovery)[3]
Relative Standard Deviation (RSD) < 10%[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers a powerful alternative to GC-MS, with the primary advantage of analyzing polar compounds like this compound without the need for derivatization. Coupling with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Online Solid-Phase Extraction (SPE) can be integrated for automated sample cleanup and preconcentration, significantly increasing sample throughput.[7]

Experimental Protocol: HPLC-MS/MS Analysis of this compound in Urine

1. Sample Preparation: Enzymatic Hydrolysis and SPE

  • To 1 mL of urine, add a β-glucuronidase/sulfatase solution and an internal standard.

  • Incubate the mixture overnight at 37°C to deconjugate metabolites.

  • Acidify the sample with formic acid.

  • Perform Solid-Phase Extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with 10% methanol (B129727) and elute the analytes with methanol.[9]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-MS/MS Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Kinetex C18, 2.1 × 100 mm, 2.6 µm.

  • Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[16]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Performance Data (for Environmental Phenols)
ParameterValueReference
Limit of Detection (LOD) < 1 ng/mL[9]
**Linearity (R²) **> 0.99[16]
Recovery (SPE) 70-101%[9]
Inter-day Precision (RSD) < 15%[16]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that requires minimal sample volume and solvent consumption.[17] It separates ions based on their electrophoretic mobility in an electric field. For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Experimental Protocol: CE Analysis of Chlorophenols in Water

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Preconcentrate the water sample using a C18 SPE cartridge.

  • Elute the chlorophenols with a small volume of methanol.

2. CE Instrumental Parameters

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm effective length).

  • Background Electrolyte (BGE): Borate buffer (e.g., 20 mM, pH 9.2).

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector at a wavelength of approximately 210 nm.

Quantitative Performance Data (for Chlorophenols)
ParameterValue
Limit of Detection (LOD) 0.1 - 1 µg/mL (can be lowered with preconcentration)
**Linearity (R²) **> 0.99
Migration Time RSD < 2%

Electrochemical Methods

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of phenolic compounds. These methods are based on the direct oxidation of the catechol moiety on the surface of a modified electrode.

Experimental Protocol: Voltammetric Determination of Catechols

1. Electrode Preparation

  • A glassy carbon electrode (GCE) is typically used as the base electrode.

  • The electrode surface is modified with nanomaterials (e.g., graphene oxide, metal nanoparticles) or polymers to enhance sensitivity and selectivity.[11][17]

2. Electrochemical Measurement

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are commonly used for their high sensitivity.

  • Electrolyte: A phosphate (B84403) buffer solution (PBS) at a specific pH is used as the supporting electrolyte.

  • Procedure: The modified electrode is immersed in the sample solution, and the potential is scanned. The peak current is proportional to the concentration of this compound.

Quantitative Performance Data (for Catechol)
ParameterValueReference
Limit of Detection (LOD) 8 nM - 9.39 µM[5][18]
Linearity Range 0.03 to 138 µM[18]
Sensitivity 0.537 µA⋅µM⁻¹⋅cm⁻²[18]
Response Time < 5 seconds[19]

Visualizing the Analytical Workflow and Metabolic Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and the metabolic context of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental or Biological Sample Extraction Extraction (LLE, SPE) Sample->Extraction Cleanup Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) GCMS GC-MS Derivatization->GCMS Cleanup->Derivatization optional HPLCMS HPLC-MS Cleanup->HPLCMS CE Capillary Electrophoresis Cleanup->CE Electrochemical Electrochemical Methods Cleanup->Electrochemical Data_Acquisition Data Acquisition GCMS->Data_Acquisition HPLCMS->Data_Acquisition CE->Data_Acquisition Electrochemical->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the determination of this compound.

Metabolic_Pathway PCP Pentachlorophenol (PCP) TCHQ Tetrachlorohydroquinone PCP->TCHQ Metabolic Reduction TCC This compound PCP->TCC Direct Metabolism TCHQ->TCC Isomerization Metabolites Further Metabolites (e.g., Trichlorobenzenediol) TCC->Metabolites Dechlorination Excretion Conjugation and Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of pentachlorophenol to this compound.[1]

Conclusion

The analysis of this compound can be effectively achieved using a variety of advanced analytical techniques. GC-MS, a traditional and reliable method, typically requires a derivatization step. HPLC-MS/MS has emerged as a preferred method due to its high sensitivity and the ability to analyze the compound in its native form, with the added benefit of high-throughput automation through online SPE. Capillary electrophoresis offers a high-resolution separation with low sample and solvent consumption, making it a "green" analytical alternative. Electrochemical methods provide a rapid and cost-effective screening tool, particularly for aqueous samples. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including matrix complexity, desired sensitivity, and available resources.

References

Validating Tetrachlorocatechol as a Biomarker for Pentachlorophenol Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetrachlorocatechol (TCC) as a biomarker for pentachlorophenol (B1679276) (PCP) exposure against alternative biomarkers. It includes a detailed analysis of their performance, supported by experimental data and protocols, to assist researchers in selecting the most appropriate biomarker for their studies.

Introduction to PCP Exposure and the Need for Reliable Biomarkers

Pentachlorophenol (PCP) is a persistent environmental pollutant and a probable human carcinogen, historically used as a pesticide and wood preservative. Although its use is now restricted, human exposure continues to be a public health concern due to its persistence in the environment. Accurate assessment of PCP exposure is crucial for understanding its toxicokinetics, health effects, and for regulatory purposes. This requires sensitive and specific biomarkers that can reliably indicate exposure levels.

Biomarkers of exposure can be the parent compound itself or its metabolites. While PCP can be measured in urine and blood, its metabolites may offer advantages in terms of indicating recent exposure and providing insights into the metabolic activation of the parent compound. This guide focuses on validating this compound (TCC), a major metabolite of PCP, as a biomarker of exposure and compares its utility with parent PCP and another key metabolite, tetrachlorohydroquinone (B164984) (TCHQ).

Comparison of PCP Exposure Biomarkers

The selection of an appropriate biomarker for PCP exposure depends on several factors, including the window of detection, sensitivity, specificity, and the analytical methods available. This section compares the key characteristics of urinary parent PCP, tetrachlorohydroquinone (TCHQ), and this compound (TCC).

BiomarkerMatrixTypical Detection WindowAdvantagesDisadvantages
Pentachlorophenol (PCP) Urine, Blood, Adipose TissueDays to weeks[1]Well-established biomarker, reflects cumulative exposure. Can be detected in various matrices.Longer half-life may not reflect recent acute exposures accurately.
Tetrachlorohydroquinone (TCHQ) UrineHours to days[2]A major metabolite, indicating metabolic activation of PCP.Can be formed from other environmental contaminants.
This compound (TCC) UrineHours to daysA significant metabolite of PCP.[3][4]Less commonly measured than PCP and TCHQ, requiring more specialized analytical methods.

Quantitative Performance of PCP Biomarkers

The table below summarizes the analytical performance data for the detection of PCP and its metabolites in urine, compiled from various studies. These values can vary depending on the specific analytical method and instrumentation used.

BiomarkerAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Pentachlorophenol (PCP)GC-MS0.05 - 0.5 ng/mL0.2 - 1.0 ng/mL[5]
Pentachlorophenol (PCP)UPLC-MS/MS≤ 0.1 ng/mLNot Reported[6]
Tetrachlorophenols (TCPs)GC-MS0.5 ppbNot Reported
Various Environmental PhenolsUPLC-MS/MS≤ 0.1 ng/mL for 101 analytesNot Reported[6]

Note: Direct comparative studies quantifying the sensitivity and specificity of TCC versus PCP and TCHQ are limited in the reviewed literature. The provided data is based on general phenol (B47542) and PCP analytical methods.

Experimental Protocols

Accurate quantification of PCP and its metabolites is essential for biomarker validation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: Analysis of this compound in Urine by GC-MS

This protocol is a generalized procedure based on common methods for analyzing phenolic compounds in urine.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total TCC (free and conjugated), urine samples (1-2 mL) are subjected to enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates. This is typically achieved by incubating the sample with β-glucuronidase/arylsulfatase at 37°C for several hours.

  • Acidification: The hydrolyzed sample is acidified to a pH of approximately 5-6 to protonate the phenolic compounds.

  • Extraction: The acidified sample is extracted with an organic solvent such as a hexane/diethyl ether mixture. This can be performed using liquid-liquid extraction or solid-phase extraction (SPE) for cleaner extracts.

  • Derivatization: To improve the volatility and chromatographic properties of TCC for GC-MS analysis, a derivatization step is necessary. This is commonly done by reacting the extract with a derivatizing agent such as acetic anhydride (B1165640) to form the acetate (B1210297) ester or with a silylating agent like BSTFA to form the trimethylsilyl (B98337) ether.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): A capillary column suitable for separating phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used. The oven temperature is programmed to achieve optimal separation of the target analytes.

  • Mass Spectrometer (MS): The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Specific ions for the derivatized TCC are monitored for quantification and confirmation.

  • Quantification: Quantification is typically performed using an internal standard method, where a known amount of a labeled analog of the analyte (e.g., ¹³C-labeled TCC) is added to the sample before extraction.

Visualizations

PCP Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of pentachlorophenol, leading to the formation of this compound and other key metabolites.

PCP_Metabolism PCP Pentachlorophenol (PCP) TCP Tetrachlorophenols (TCPs) PCP->TCP Reductive Dechlorination TCHQ Tetrachlorohydroquinone (TCHQ) PCP->TCHQ Oxidative Dechlorination TCC This compound (TCC) PCP->TCC Hydroxylation Conjugates Glucuronide and Sulfate Conjugates PCP->Conjugates TCP->Conjugates TCHQ->Conjugates TCC->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic conversion of Pentachlorophenol (PCP).

Biomarker Validation Workflow

This diagram outlines the logical steps involved in validating a biomarker for chemical exposure.

Biomarker_Validation cluster_preclinical Preclinical/Analytical Validation cluster_clinical Clinical Validation cluster_application Application A Identify Potential Biomarker (e.g., this compound) B Develop & Validate Analytical Method A->B C Assess Dose-Response Relationship in Animal Models B->C D Measure Biomarker in Exposed & Non-Exposed Populations C->D E Evaluate Sensitivity, Specificity, & Predictive Value D->E F Assess Temporal Relationship (Exposure vs. Biomarker Levels) D->F G Establish Reference Ranges E->G F->G H Use in Exposure Assessment & Epidemiological Studies G->H

Caption: Workflow for validating an exposure biomarker.

Conclusion

This compound is a significant metabolite of PCP, making it a promising biomarker for assessing recent exposure. While parent PCP remains a valuable indicator of cumulative exposure, TCC, along with TCHQ, can provide a more dynamic picture of recent intake and metabolic activation.

Further research is warranted to directly compare the performance characteristics of TCC with PCP and TCHQ in human populations with varying levels of PCP exposure. The development and standardization of a robust and sensitive analytical method specifically for TCC in urine are crucial for its widespread adoption as a reliable biomarker. This guide provides a foundational framework for researchers to build upon in their efforts to refine and validate the use of this compound in assessing human exposure to pentachlorophenol.

References

Comparative Toxicity of Tetrachlorocatechol and Other Chlorophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative toxicity of chemical compounds is paramount for safety assessment and the development of effective, non-toxic therapeutic agents. This guide provides a comprehensive comparison of the toxicity of tetrachlorocatechol and other chlorophenol derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved in their toxic mechanisms.

Chlorophenols, a class of aromatic organic compounds, are widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals.[1] Their prevalence in the environment and potential for adverse health effects, including carcinogenicity and mutagenicity, have made them a subject of extensive toxicological research.[2][3] Among these, this compound, a metabolite of the highly toxic pentachlorophenol (B1679276) (PCP), has demonstrated significant toxicity.[4] This guide aims to provide a clear and objective comparison of the toxicological profiles of this compound and its related chlorophenol derivatives.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity data (LD50) and in vitro cytotoxicity data (EC50) for this compound and a range of other chlorophenol derivatives. It is important to note that direct comparisons of LD50 values should be made with caution due to variations in experimental conditions, such as the animal species and the vehicle used for administration.

Table 1: Acute Oral LD50 Values for Various Chlorophenol Derivatives in Rodents

CompoundSpeciesSexVehicleOral LD50 (mg/kg)Reference
This compound---Data not available-
Pentachlorophenol (PCP)Rat--27 - 211[3]
MouseMale-177[1]
MouseFemale-117[1]
2,3,4,5-TetrachlorophenolMouseMale40% Ethanol572[5]
MouseFemale40% Ethanol400[5]
2,3,4,6-TetrachlorophenolMouseMale40% Ethanol163[5]
MouseFemale40% Ethanol131[5]
2,3,5,6-TetrachlorophenolMouseMale40% Ethanol89[5]
MouseFemale40% Ethanol109[5]
2,4,5-Trichlorophenol (TCP)RatMaleCorn oil2960[5]
2,4,6-Trichlorophenol (B30397) (TCP)Rat--Data not available-
2,3-Dichlorophenol (DCP)MouseMaleCorn oil2585[5][6]
MouseFemaleCorn oil2376[5]
2,4-Dichlorophenol (B122985) (DCP)RatMale-47[7]
MouseMaleCorn oil1276[5]
MouseFemaleCorn oil1352[5]
2,5-Dichlorophenol (DCP)Rat--580[4]
MouseMaleCorn oil1600[2][5]
MouseFemaleCorn oil946[2][5]
2,6-Dichlorophenol (DCP)MouseMale-2198[8]
3,4-Dichlorophenol (DCP)MouseMaleCorn oil1685[2][5]
MouseFemaleCorn oil2046[2][5]
3,5-Dichlorophenol (DCP)MouseMaleCorn oil2643[1][5]
MouseFemaleCorn oil2389[1][5]
2-Chlorophenol (CP)Rat-Olive oil670[5]
MouseMalediH2O347[5]
MouseFemalediH2O345[5]
3-Chlorophenol (CP)---Data not available-
4-Chlorophenol (CP)Rat-Olive oil670[5]
MouseMaleCorn oil1373[5]
MouseFemaleCorn oil1422[5]
CatecholGuinea pig--210[9]

Table 2: In Vitro Cytotoxicity (EC50) of Chlorophenol Derivatives in L929 Fibroblast Cells

Compound24h EC50 (mmol/L)48h EC50 (mmol/L)Reference
4-Chlorophenol (CP)2.181.18[10]
2,4-Dichlorophenol (DCP)0.830.13[10]
2,3,4-Trichlorophenol (TCP)0.460.08[10]
Pentachlorophenol (PCP)0.110.06[10]

Mechanisms of Toxicity: Key Signaling Pathways

The toxicity of this compound and other chlorophenol derivatives is mediated through several interconnected signaling pathways, primarily involving oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.

Oxidative Stress and the Nrf2 Signaling Pathway

Chlorophenols are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells.[11][12] This can cause damage to lipids, proteins, and DNA.[13] The cell possesses a protective mechanism against oxidative stress, orchestrated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stressors like chlorophenols, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1).[14][15][16] The metabolite of pentachlorophenol, tetrachlorobenzoquinone, has been shown to activate Nrf2 signaling through the rapid nuclear export and ubiquitination of Bach1, a negative regulator of ARE, and via the JNK-p62 signaling pathway.[14]

Oxidative_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chlorophenols Chlorophenols (e.g., this compound) ROS Reactive Oxygen Species (ROS) Chlorophenols->ROS Induces JNK_p62 JNK-p62 Signaling Chlorophenols->JNK_p62 Activates Bach1 Bach1 Chlorophenols->Bach1 Induces Nuclear Export & Ubiquitination Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to JNK_p62->Nrf2 Activates Bach1_n Bach1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Bach1_n->ARE Represses (Inhibited by TCBQ)

Figure 1. Oxidative Stress Response to Chlorophenols.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Exposure to chlorophenols such as 2,4,6-trichlorophenol and 2,4-dichlorophenol can disrupt protein folding and processing in the endoplasmic reticulum, leading to ER stress.[12][17] This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis. Key players in this pathway include the upregulation of BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein), phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), and splicing of Xbp1 mRNA.[12][17]

ER_Stress_Pathway Chlorophenols Chlorophenols (e.g., 2,4,6-TCP, 2,4-DCP) ER Endoplasmic Reticulum (ER) Chlorophenols->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates BiP_CHOP ↑ BiP, CHOP UPR->BiP_CHOP eIF2a p-eIF2α UPR->eIF2a Xbp1 spliced Xbp1 UPR->Xbp1 Apoptosis Apoptosis BiP_CHOP->Apoptosis eIF2a->Apoptosis Xbp1->Apoptosis Mitochondrial_Apoptosis_Pathway Chlorophenols Chlorophenols (e.g., this compound) ROS_ER_Stress Oxidative & ER Stress Chlorophenols->ROS_ER_Stress Bax Bax (Pro-apoptotic) ROS_ER_Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) ROS_ER_Stress->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c_release Cytochrome c Release Mitochondrion->Cytochrome_c_release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Aerobic and Anaerobic Degradation of Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocatechol (TCC), a persistent and toxic environmental pollutant, is a significant concern due to its widespread presence originating from the degradation of pesticides and industrial chemicals. Understanding the microbial degradation of TCC under different environmental conditions is crucial for developing effective bioremediation strategies. This guide provides a detailed comparative analysis of the aerobic and anaerobic degradation of this compound, supported by experimental data and detailed protocols.

Quantitative Data Comparison

While direct comparative studies on the degradation rates of this compound under both aerobic and anaerobic conditions are limited, the available data for related chlorinated phenolic compounds consistently indicate that aerobic degradation is a significantly faster process. Anaerobic degradation, primarily through reductive dechlorination, is a slower but crucial process, especially in anoxic environments.

ParameterAerobic DegradationAnaerobic DegradationReference
Primary Mechanism Dioxygenase-mediated ring cleavageReductive dechlorination[1],[2]
Key Enzyme Type Chlorocatechol 1,2-dioxygenaseReductive dehalogenase[1],[3]
Initial Intermediate 2,3,4,5-Tetrachloro-cis,cis-muconic acid3,4,6-Trichlorocatechol[1],[2]
Typical Half-life Days to weeks (estimated for similar compounds)Weeks to months (estimated for similar compounds)[4],[5]
Oxygen Requirement ObligatoryInhibitory[6]
Common Bacterial Genera Pseudomonas, Sphingomonas, RhodococcusDehalococcoides, Desulfitobacterium, various consortia[1],[7],[2]
End Products Carbon dioxide, water, chloride ionsMethane (B114726), carbon dioxide, water, chloride ions (complete mineralization)[8],[9]

Degradation Pathways

The microbial degradation of this compound follows distinct pathways under aerobic and anaerobic conditions, involving different enzymatic systems and leading to different initial breakdown products.

Aerobic Degradation Pathway

Under aerobic conditions, the primary mechanism for the breakdown of this compound is the enzymatic cleavage of the aromatic ring. This process is initiated by dioxygenase enzymes, which incorporate molecular oxygen into the catechol ring, making it susceptible to cleavage.

A key enzyme in this pathway is chlorocatechol 1,2-dioxygenase , which has been shown to act on this compound[1]. This enzyme catalyzes the intradiol cleavage of the this compound ring between the two hydroxyl groups. This cleavage results in the formation of 2,3,4,5-tetrachloro-cis,cis-muconic acid [1]. This intermediate is then further metabolized through a series of enzymatic reactions, including cycloisomerization, hydrolysis, and reductive dehalogenation, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide, water, and chloride ions[8].

Aerobic_Degradation_of_this compound TCC This compound TCMA 2,3,4,5-Tetrachloro- cis,cis-muconic acid TCC->TCMA Chlorocatechol 1,2-dioxygenase (O2) Intermediates Further Intermediates TCMA->Intermediates Cycloisomerase, Hydrolase, etc. TCA TCA Cycle Intermediates->TCA EndProducts CO2 + H2O + Cl- TCA->EndProducts

Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway

In the absence of oxygen, the degradation of this compound proceeds through a fundamentally different mechanism known as reductive dechlorination . In this process, chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This is a respiratory process for some anaerobic bacteria, where they use chlorinated compounds as terminal electron acceptors[3].

The initial step in the anaerobic degradation of this compound is the reductive dechlorination to form 3,4,6-trichlorocatechol [2]. This reaction is catalyzed by reductive dehalogenase enzymes. The resulting trichlorocatechol can then undergo further reductive dechlorination steps, eventually leading to catechol, which can be mineralized to methane and carbon dioxide under methanogenic conditions[9]. The complete mineralization of this compound under anaerobic conditions often requires the synergistic action of a microbial consortium.

Anaerobic_Degradation_of_this compound TCC This compound TriCC 3,4,6-Trichlorocatechol TCC->TriCC Reductive Dehalogenase (+2H) DiCC Dichlorocatechols TriCC->DiCC Reductive Dehalogenase (+2H) MonoCC Monochlorocatechols DiCC->MonoCC Reductive Dehalogenase (+2H) Catechol Catechol MonoCC->Catechol Reductive Dehalogenase (+2H) EndProducts CH4 + CO2 + H2O + Cl- Catechol->EndProducts Anaerobic Mineralization Experimental_Workflow cluster_setup Experimental Setup cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions cluster_analysis Analysis Inoculum 1. Inoculum Preparation (Soil/Sediment Slurry) Media 2. Media Preparation (Mineral Salts Medium) Inoculum->Media Spiking 3. Spiking (Add this compound) Media->Spiking Aerobic_Flasks Baffled Flasks (Continuous Shaking) Spiking->Aerobic_Flasks Anaerobic_Bottles Serum Bottles (N2/CO2 Headspace) Spiking->Anaerobic_Bottles Incubation 4. Incubation Sampling 5. Periodic Sampling Incubation->Sampling Aerobic_Flasks->Incubation Anaerobic_Bottles->Incubation Extraction 6. Sample Preparation (SPE) Sampling->Extraction HPLC 7. HPLC Analysis (Quantification of TCC) Extraction->HPLC GCMS 8. GC-MS Analysis (Identification of Intermediates) Extraction->GCMS

References

Inter-Laboratory Comparison for the Analysis of Tetrachlorocatechol: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the analysis of Tetrachlorocatechol (TCC), a significant environmental contaminant and a metabolite of the wood preservative pentachlorophenol (B1679276) (PCP). The data and protocols presented are synthesized from established proficiency testing programs for halogenated organic compounds to offer a benchmark for analytical laboratories. This document is intended for researchers, scientists, and drug development professionals to assess and compare analytical methodologies for TCC.

Quantitative Data Summary

The performance of participating laboratories in a hypothetical inter-laboratory study for the analysis of TCC in a standard aqueous solution is summarized below. The data reflect typical outcomes in terms of accuracy and precision.

Table 1: Summary of Laboratory Performance for this compound Analysis

Laboratory IDReported Concentration (µg/L)Assigned Value (µg/L)Z-ScorePerformance
Lab-0123.825.0-0.96Satisfactory
Lab-0226.125.00.88Satisfactory
Lab-0322.525.0-2.00Questionable
Lab-0428.225.02.56Unsatisfactory (Outlier)
Lab-0524.525.0-0.40Satisfactory
Lab-0625.325.00.24Satisfactory
Lab-0723.925.0-0.88Satisfactory
Lab-0825.825.00.64Satisfactory

Note: Z-scores are calculated based on the assigned value and the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.[1][2]

Table 2: Precision and Recovery Data for TCC Analysis

Analytical MethodMean Recovery (%)Relative Standard Deviation (RSD, %)
GC-MS (Method A)98.54.2
LC-MS/MS (Method B)101.23.5
HPLC-UV (Method C)95.37.8

Experimental Protocols

Detailed methodologies for the key analytical procedures used in the inter-laboratory comparison are provided below.

1. Sample Preparation (Aqueous Matrix)

  • Objective: To prepare a standardized aqueous sample of this compound for distribution to participating laboratories.

  • Procedure:

    • A stock solution of this compound (≥95.0% purity) is prepared in methanol.[3]

    • The stock solution is gravimetrically diluted with deionized water to achieve a final target concentration of 25.0 µg/L.

    • The final solution is homogenized and dispensed into amber glass vials to prevent photodegradation.

2. Analytical Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the concentration of this compound in the provided samples using GC-MS.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC/MS).[4][5][6]

  • Extraction:

    • 5 mL of the aqueous sample is acidified to a pH <2 with a suitable acid.

    • The sample is extracted with 2 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 2,4,6-tribromophenol).

    • The mixture is vortexed for 2 minutes and then centrifuged to separate the organic and aqueous layers.[1]

  • Derivatization: The extracted TCC is derivatized to a more volatile form, for example, by acetylation with acetic anhydride.

  • Analysis: The derivatized extract is injected into the GC-MS for separation and quantification.

3. Analytical Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To provide a highly sensitive and selective quantification of TCC.

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Procedure:

    • The aqueous sample is directly injected or subjected to solid-phase extraction (SPE) for pre-concentration.

    • Isotope dilution is often employed by adding a labeled internal standard (e.g., ¹³C₆-Tetrachlorocatechol) to the sample prior to extraction.[7]

    • Separation is achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

    • Detection is performed using multiple reaction monitoring (MRM) for high selectivity.

Workflow and Data Evaluation

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the logic for evaluating laboratory performance.

G cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_eval Data Evaluation A Prepare TCC Stock Solution B Spike Deionized Water A->B C Homogenize and Dispense B->C D Distribute to Participating Labs C->D E Receive and Store Samples D->E F Perform Sample Extraction E->F G Analyze by Chosen Method (GC-MS, LC-MS/MS, etc.) F->G H Report Results G->H I Collect Results from All Labs H->I J Calculate Assigned Value I->J K Calculate Z-Scores J->K L Generate Performance Report K->L

Caption: Experimental workflow for the TCC inter-laboratory comparison.

G start Calculate Z-Score z_abs Is |Z| <= 2? start->z_abs satisfactory Performance is Satisfactory z_abs->satisfactory Yes z_abs_2_3 Is 2 < |Z| < 3? z_abs->z_abs_2_3 No questionable Performance is Questionable z_abs_2_3->questionable Yes unsatisfactory Performance is Unsatisfactory z_abs_2_3->unsatisfactory No (|Z| >= 3)

Caption: Logic for laboratory performance evaluation based on Z-scores.

References

Evaluating Tetrachlorocatechol as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocatechol, a chlorinated organochlorine compound with the formula C₆Cl₄(OH)₂, serves as a valuable precursor in the synthesis of specialized chemical reagents and as an intermediate in the formation of certain polychlorinated dibenzo-p-dioxins. This guide provides an objective comparison of its performance against alternative synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most efficacious pathway for their target molecules.

Data Presentation: Performance Comparison

The efficacy of a synthetic precursor is best evaluated through quantitative metrics such as reaction yield, purity, and the conditions required for the transformation. Below, we compare the use of this compound in the synthesis of the chiral resolving agent TRISPHAT and as a precursor for polychlorinated dibenzo-p-dioxins against alternative methodologies.

Table 1: Synthesis of Chiral Phosphate Anions

Target MoleculePrecursorReagentsSolventYieldReference
TRISPHAT Anion This compound PCl₅, Tri-n-butylamineToluene (B28343), CH₂Cl₂High (multigram scale)--INVALID-LINK--
Analogous Chiral PhosphonatesSubstituted AldehydesDiethyl phosphite, Chiral CatalystEther69-98%--INVALID-LINK--
Analogous Chiral PhosphonatesImidoyl chlorideDiethylphosphite, Palladium catalyst, CsOAcNot specifiedGood yield, single diastereoisomer--INVALID-LINK--

Table 2: Synthesis of Polychlorinated Dibenzo-p-dioxins (PCDDs)

Target Molecule ClassPrecursor(s)MethodConditionsYieldReference
Substituted Dibenzo-p-dioxinsCatechol and substituted 1,2-dichlorobenzeneMetallic potassium couplingHexamethylphosphoramide (HMPA), 110 °C71-87%[An improved synthesis of substituted dibenzo[1][2]dioxines](--INVALID-LINK--)
Symmetrical BiarylsAryl HalidesUllmann Condensation Copper catalyst, High temperature (~200 °C)Generally low--INVALID-LINK--
Octachlorodibenzo-p-dioxin (OCDD)Pentachlorophenol Heating with initiator (e.g., chlorine)HeatNot specified[Octachlorodibenzo-P-dioxin
PCDDs and PCDFsChlorophenolsPyrolysis>340 °C, in the presence of oxygenVaries with conditions--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are for the synthesis of TRISPHAT using this compound and a general procedure for the Ullmann condensation, a common alternative for forming aryl-aryl bonds found in dioxin structures.

Protocol 1: Large-Scale Synthesis of Racemic TRISPHAT Anion

This protocol is adapted from the work of Favarger et al. (2004).

Materials:

  • This compound (C₆H₂Cl₄O₂)

  • Phosphorus pentachloride (PCl₅)

  • Tri-n-butylamine (N(C₄H₉)₃)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of this compound (3.0 equivalents) in toluene is prepared under an inert atmosphere.

  • Phosphorus pentachloride (1.0 equivalent) is added portion-wise to the this compound solution. The mixture is stirred and heated to reflux. The evolution of HCl gas will be observed.

  • After the reaction is complete (monitored by the cessation of HCl evolution or by an appropriate analytical method), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude acidic form of TRISPHAT.

  • The crude product is dissolved in dichloromethane.

  • Tri-n-butylamine (1.0 equivalent) is added to the solution, leading to the formation of the tri-n-butylammonium salt of the TRISPHAT anion.

  • The organic phase is washed with 1 M HCl and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the racemic TRISPHAT salt.

Protocol 2: General Procedure for Ullmann Condensation for Diaryl Ether Synthesis

This is a general procedure for the copper-catalyzed synthesis of diaryl ethers, a key structural motif in dibenzo-p-dioxins.

Materials:

  • Aryl halide (e.g., a chlorophenol)

  • Phenol

  • Copper catalyst (e.g., copper powder, CuI)

  • Base (e.g., potassium carbonate, KOH)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF))

Procedure:

  • The aryl halide, phenol, copper catalyst, and base are combined in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • The high-boiling polar solvent is added, and the mixture is heated to a high temperature (often exceeding 200 °C).

  • The reaction is monitored for completion using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent and filtered to remove the copper catalyst and inorganic salts.

  • The filtrate is washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Synthesis_of_TRISPHAT TCC This compound Intermediate Acidic TRISPHAT Intermediate TCC->Intermediate + PCl₅ - HCl PCl5 PCl₅ TRISPHAT TRISPHAT Anion Salt Intermediate->TRISPHAT + Tri-n-butylamine TBA Tri-n-butylamine

Caption: Synthesis of TRISPHAT from this compound.

Pentachlorophenol_Degradation PCP Pentachlorophenol (PCP) TCHQ Tetrachlorohydroquinone (TCHQ) PCP->TCHQ PCP-4-monooxygenase (PcpB) TCC This compound (TCC) TCHQ->TCC Metabolism RingCleavage Ring Cleavage Products TCHQ->RingCleavage TCHQ Reductive Dehalogenase (PcpC)

Caption: Biodegradation Pathway of Pentachlorophenol.[1][3][4]

Dioxin_Synthesis_Comparison cluster_0 From this compound cluster_1 Alternative: Ullmann Condensation TCC This compound PCDD1 Polychlorinated Dibenzo-p-dioxins TCC->PCDD1 Self-condensation or reaction with other chlorinated precursors ArylHalide Aryl Halide PCDD2 Polychlorinated Dibenzo-p-dioxins ArylHalide->PCDD2 + Phenol (Cu catalyst) Phenol Phenol

Caption: Comparative Logic for Dioxin Synthesis.

References

A Comparative Guide to the Genotoxicity of Tetrachlorocatechol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of tetrachlorocatechol (TeCC) and its key isomers, tetrachlorohydroquinone (B164984) (TCHQ) and tetrachloroguaiacol (B36938) (TeCG). These compounds are significant environmental contaminants, often arising from the degradation of pesticides like pentachlorophenol (B1679276) (PCP) and from industrial processes such as paper bleaching. Understanding their relative genotoxic potential is crucial for assessing their risk to human health. This document synthesizes available experimental data, outlines common testing methodologies, and explores the mechanistic pathways underlying their toxicity.

Genotoxicity Comparison: A Qualitative Overview

Direct quantitative comparisons of the genotoxicity of TeCC, TCHQ, and TeCG from a single study are limited in the available literature. However, a qualitative and indirect comparison can be constructed from multiple sources. The data suggests a hierarchy of genotoxic potential among these isomers, with this compound exhibiting significant DNA-damaging capabilities.

Table 1: Summary of Genotoxicity for this compound and Its Isomers

CompoundChemical StructureGenotoxicity MetricResult / ObservationRemarks
This compound (TeCC) 3,4,5,6-Tetrachlorobenzene-1,2-diolDNA Base DamageInduces more severe damage to DNA bases compared to chlorophenols and chloroguaiacols.[1]Toxicity of chlorinated catechols generally increases with the degree of chlorination.[2] Acts as an uncoupler of oxidative phosphorylation.[2]
Tetrachlorohydroquinone (TCHQ) 2,3,5,6-Tetrachlorobenzene-1,4-diolDNA Strand BreaksCauses single-strand breaks in DNA and binds covalently to DNA.[3]A major metabolite of pentachlorophenol (PCP), considered more toxic and genotoxic than the parent compound.[3] Its genotoxicity is likely mediated by the tetrachlorosemiquinone (TCSQ) radical and the generation of reactive oxygen species (ROS).
Tetrachloroguaiacol (TeCG) 3,4,5,6-Tetrachloro-2-methoxyphenolGeneral ToxicityExhibits strong toxicity, comparable to that of pentachlorophenol (PCP).[1]A major chlorinated phenol (B47542) produced during the chlorine bleaching of wood pulp.[1] Its toxicity is partly attributed to the inhibition of organic anion transport, which can lead to the accumulation of other xenobiotics.[1]

Mechanistic Insights: The Role of Oxidative Stress

The primary mechanism underlying the genotoxicity of catechols and their chlorinated derivatives involves the generation of reactive oxygen species (ROS), which leads to oxidative DNA damage. These compounds can undergo autoxidation, a process often catalyzed by the presence of metal ions like copper (Cu²⁺), to produce semiquinone radicals and superoxide (B77818) radicals. The superoxide can then be converted to hydrogen peroxide (H₂O₂), which, through Fenton-type reactions with metal ions, generates highly reactive hydroxyl radicals (•OH). These radicals can attack DNA bases and the sugar-phosphate backbone, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and DNA strand breaks.[4]

G cluster_pathway General Pathway of Catechol-Induced Oxidative DNA Damage A This compound (or Isomer) B Autoxidation (+ Metal Ions, e.g., Cu²⁺) A->B C Semiquinone Radical + Superoxide Radical (O₂⁻) B->C D Hydrogen Peroxide (H₂O₂) C->D via SOD E Hydroxyl Radical (•OH) (Fenton Reaction) D->E F Oxidative DNA Damage E->F G DNA Strand Breaks 8-oxodG Formation F->G

Caption: Mechanism of catechol-induced oxidative DNA damage.

Experimental Protocols

The genotoxicity of chemical compounds is typically assessed using a battery of standardized tests. The Comet assay and the in vitro Micronucleus test are two of the most common and reliable methods cited in genotoxicity studies.

Alkaline Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[5] The principle is based on the migration of fragmented DNA out of the cell nucleus in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Key Steps:

  • Cell Preparation & Treatment: A single-cell suspension is prepared from the test system (e.g., cultured human fibroblasts, rodent liver cells) and treated with various concentrations of the test compound (e.g., this compound) for a defined period.

  • Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis: Slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA as "nucleoids."

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid (the "head") towards the anode, forming the "tail."

  • Neutralization and Staining: Slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage, typically by measuring parameters like "% Tail DNA" (the percentage of total DNA fluorescence in the tail).[5]

G A Cell Treatment with Test Compound B Embed Cells in Agarose on Slide A->B C Cell Lysis (High Salt + Detergent) B->C D Alkaline Unwinding (pH > 13) C->D E Electrophoresis D->E F Neutralization & Fluorescent Staining E->F G Microscopy & Image Analysis F->G H Quantify % Tail DNA G->H

Caption: Standard workflow for the alkaline Comet assay.

In Vitro Mammalian Cell Micronucleus Test

The micronucleus test is used to detect compounds that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates genotoxic activity.

Key Steps:

  • Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured and exposed to at least three concentrations of the test substance.[6] The experiment is typically performed with and without an external metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.[6]

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture. It inhibits cytokinesis (the division of the cytoplasm), resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of cells that have divided once after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 cells per concentration are analyzed under a microscope. The number of cells containing one or more micronuclei is counted.

  • Data Analysis: The frequency of micronucleated cells is calculated and compared to negative (solvent) and positive controls. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[6]

Conclusion

Based on the available toxicological data, this compound (TeCC) and its isomer tetrachlorohydroquinone (TCHQ) are potent genotoxins. Qualitative evidence suggests that TeCC may induce more severe DNA base damage than other related chlorinated compounds.[1] TCHQ is a well-documented DNA-damaging agent that acts via the formation of semiquinone radicals and oxidative stress.[3] Tetrachloroguaiacol (TeCG) is also highly toxic, though its specific genotoxic profile is less characterized than its isomers.[1] The primary mechanism for all three is likely rooted in their ability to generate reactive oxygen species, leading to oxidative DNA damage. Due to the lack of direct comparative quantitative studies, further research using standardized assays like the Comet and micronucleus tests across all three isomers under identical conditions is warranted to establish a definitive ranking of their genotoxic potency.

References

Tetrachlorocatechol and Other Quinones as Urease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the urease inhibitory potential of various quinones, with a special focus on tetrachlorinated derivatives. Due to the limited availability of direct experimental data on the urease inhibitory activity of tetrachlorocatechol, this guide utilizes data from its closely related oxidized forms, tetrachloro-o-benzoquinone (TCoBQ) and tetrachloro-p-benzoquinone (TCpBQ), as well as other relevant quinone and catechol derivatives. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Executive Summary

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and contributes to agricultural nitrogen loss. The inhibition of urease is a key therapeutic and agrochemical target. Quinones and their derivatives have emerged as a significant class of urease inhibitors. This guide demonstrates that tetrachlorinated benzoquinones are highly potent inhibitors of urease, exhibiting significantly lower inhibition constants compared to other quinones and the standard inhibitor, thiourea. The primary mechanism of inhibition involves the covalent modification of a critical cysteine residue within the mobile flap of the enzyme's active site, leading to irreversible inactivation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibition of urease by various quinones and related compounds. It is important to note the absence of specific IC50 or Ki values for this compound in the reviewed literature. Therefore, data for tetrachloro-o-benzoquinone and tetrachloro-p-benzoquinone are presented as the closest structural and functional analogs.

CompoundUrease SourceInhibition ParameterValueReference
Tetrachloro-p-benzoquinone (TCpBQ) Jack BeanKi0.45 nM
Tetrachloro-o-benzoquinone (TCoBQ) Jack BeanKi2.4 nM
1,4-BenzoquinoneJack BeanIC50~5.5 mM[1]
2,5-Dimethyl-1,4-benzoquinoneJack BeanIC50~50.0 mM[1]
1,4-NaphthoquinoneJack Bean-Weaker than 1,4-BQ[2]
CatecholJack Bean-Irreversible Inactivator[3][4]
Pyrocatechol (B87986)Jack Bean-Irreversible Inactivator[3]
Thiourea (Standard Inhibitor)Jack BeanIC5021.0 ± 0.1 µM[5]
Hydroxyurea (Standard Inhibitor)Jack BeanIC50100.0 ± 2.5 µM[5]

Ki represents the overall inhibition constant for a two-step, slow-binding inhibition mechanism.

Mechanism of Urease Inhibition by Quinones and Catechols

Quinones and catechols primarily inhibit urease through the irreversible covalent modification of a conserved cysteine residue located in the mobile "flap" that gates access to the dinuclear nickel active site.[6]

The proposed mechanism for catechol-mediated inhibition involves a complex, radical-based autocatalytic multistep process.[4] This process is initiated by the oxidation of the catechol to a semiquinone radical and subsequently to a highly reactive quinone. This quinone then acts as a Michael acceptor, undergoing a nucleophilic attack by the thiol group of the cysteine residue (e.g., Cys319 in H. pylori urease or Cys592 in Jack bean urease). This covalent modification locks the mobile flap in a closed conformation, thereby blocking the substrate (urea) from accessing the active site and rendering the enzyme inactive.[6][7] Halogenation, as seen in this compound and its benzoquinone counterparts, is known to enhance the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack and thus a more potent inhibitor.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Urease Solution - Urea Solution - Test Compounds - Buffers Mixing Mix Urease, Urea, and Test Compound in 96-well plate Reagents->Mixing Incubation1 Incubate at 30°C for 15 min Mixing->Incubation1 AddReagents Add Phenol and Alkali Reagents Incubation1->AddReagents Incubation2 Incubate at RT for 10 min AddReagents->Incubation2 MeasureAbs Measure Absorbance at 630 nm Incubation2->MeasureAbs CalcInhibition Calculate % Inhibition MeasureAbs->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

References

Synergistic Toxicity of Tetrachlorocatechol with Sodium Azide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic toxicity observed between tetrachlorocatechol (TCC), a metabolite of the widespread environmental contaminant pentachlorophenol (B1679276) (PCP), and sodium azide (B81097) (NaN₃), a common industrial chemical and environmental pollutant. The combination of these two compounds has been shown to exhibit a pronounced synergistic cytotoxic effect, particularly on microorganisms such as Escherichia coli. This guide will delve into the quantitative data from key studies, detail the experimental protocols used to assess this synergy, and visualize the proposed mechanisms of action.

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic cytotoxic effect of TCC and NaN₃ has been demonstrated to be significantly greater than the toxic effects of each compound individually. The following table summarizes illustrative data based on findings from studies on E. coli, highlighting the dramatic increase in bacterial killing when the two contaminants are combined.

Disclaimer: The following data is illustrative and representative of the expected results based on published abstracts. The full quantitative dataset was not accessible for a complete comparative analysis.

Treatment ConditionConcentration (TCC)Concentration (NaN₃)Bacterial Survival (%)Log Reduction in Viable CellsSynergism Coefficient
Control (no treatment)0 mM0 mM100%0N/A
This compound (TCC) alone>1 mM0 mM~90%< 1N/A
Sodium Azide (NaN₃) aloneup to 10 mMup to 10 mM~100%0N/A
TCC and NaN₃ Combination 0.1 mM 0.2 mM < 0.0001% > 6 ≥ 96
TCC and Tetrachlorohydroquinone (TCHQ) Combination0.5 mM (TCHQ)1 mMSignificant decrease--

Key Findings from the Data:

  • This compound and sodium azide alone show minimal to no cytotoxicity at the concentrations where their combination is highly toxic.

  • The combination of TCC and NaN₃ leads to a drastic reduction in bacterial viability, with a greater than 6-log decrease in cell numbers.[1]

  • A synergism coefficient of 96 or greater has been calculated, indicating a strong synergistic interaction.[1]

  • The synergistic effect is observed at relatively low concentrations of both compounds when combined.

Proposed Signaling Pathway for Synergistic Toxicity

The enhanced toxicity of the TCC and NaN₃ mixture is not a result of the final reaction products but is attributed to the formation of highly reactive intermediate species. The proposed mechanism involves the oxidation of TCC, which is significantly accelerated in the presence of NaN₃. This leads to the generation of free radicals that are detrimental to the bacterial cells.

Synergistic_Toxicity_Pathway TCC This compound (TCC) Oxidation Increased Oxidation (520-fold) TCC->Oxidation NaN3 Sodium Azide (NaN₃) NaN3->Oxidation Semiquinone o-Tetrachlorosemiquinine Radical Oxidation->Semiquinone NitrogenRadical Nitrogen-Centered Free Radical Oxidation->NitrogenRadical CellDamage Cell Membrane Dysfunction & Cell Death Semiquinone->CellDamage NitrogenRadical->CellDamage

Caption: Proposed pathway of synergistic toxicity.

Experimental Protocols

The following is a detailed methodology for the key experiments used to determine the synergistic cytotoxicity of this compound and sodium azide on Escherichia coli.

Bacterial Culture and Preparation
  • Bacterial Strain: Escherichia coli (e.g., SR-9 strain) is used as the model organism.

  • Culture Medium: Bacteria are grown overnight in a suitable liquid medium (e.g., Luria-Bertani broth).

  • Harvesting and Washing: The overnight culture is centrifuged to pellet the bacterial cells. The supernatant is discarded, and the cell pellet is washed twice with a reaction buffer (e.g., 10 mM HEPES buffer, pH 7.4) to remove any residual medium.

  • Resuspension: The washed bacterial cells are resuspended in the reaction buffer to a final concentration corresponding to a specific optical density (e.g., 4.8 x 10⁶ cells/ml).

Cytotoxicity Assay (Bacterial Survival Assay)
  • Incubation Mixture: The reaction is set up in tubes or microplates containing the reaction buffer, a carbon source (e.g., 0.5% w/v glucose), and MgSO₄ (e.g., 1 mM).

  • Treatment: this compound (TCC) and sodium azide (NaN₃) are added to the incubation mixtures, both individually and in combination, at various concentrations and ratios. A control group with no added contaminants is also included.

  • Incubation: The mixtures are incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with shaking to ensure aeration and cell suspension.

  • Serial Dilution and Plating: After incubation, samples from each treatment group are serially diluted in a sterile saline solution. Aliquots of the appropriate dilutions are plated onto agar (B569324) plates (e.g., Luria-Bertani agar).

  • Colony Counting: The plates are incubated overnight at 37°C, and the number of colony-forming units (CFUs) is counted.

  • Data Analysis: The survival fraction is calculated by comparing the CFU counts from the treated groups to the control group. The synergistic effect is quantified using a synergism coefficient.

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic cytotoxicity of TCC and NaN₃.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Overnight E. coli Culture Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Incubate Incubate with TCC, NaN₃, or Combination Resuspend->Incubate Dilute Serial Dilution Incubate->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU) Plate->Count Analyze Calculate Survival & Synergy Count->Analyze

Caption: Workflow for cytotoxicity assessment.

Conclusion

The combination of this compound and sodium azide demonstrates a powerful synergistic toxicity that is not predicted by the individual toxicities of these compounds. The mechanism appears to involve the generation of highly reactive radical species, leading to significant cell damage and death. This phenomenon highlights the importance of studying the effects of chemical mixtures in environmental toxicology and risk assessment, as single-contaminant studies may underestimate the true environmental impact. For researchers and professionals in drug development, understanding such synergistic interactions is crucial for evaluating the safety and potential off-target effects of new chemical entities, especially those that may be metabolized into reactive intermediates.

References

substrate specificity of chlorocatechol 1,2-dioxygenase for different chlorocatechols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorocatechol 1,2-dioxygenase (CCD) is a critical enzyme in the biodegradation of chlorinated aromatic compounds, which are common environmental pollutants. This guide provides a comparative analysis of the substrate specificity of CCD for various chlorocatechols, supported by experimental data from scientific literature. Understanding the substrate preferences of this enzyme is paramount for applications in bioremediation and biocatalysis.

Performance Comparison of Chlorocatechol 1,2-Dioxygenase with Different Chlorocatechols

The catalytic efficiency of chlorocatechol 1,2-dioxygenase varies significantly with the position and number of chlorine substituents on the catechol ring. The following table summarizes the kinetic parameters of CCD from different microbial sources for a range of chlorocatechol substrates.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)Reference
3-ChlorocatecholSphingomonas sp. Strain BN61000.42---[1]
3-ChlorocatecholRalstonia eutropha NH9 (CbnA)----100[2]
3,4-DichlorocatecholRalstonia eutropha NH9 (CbnA)----4.2[2]
3,5-DichlorocatecholSphingomonas sp. Strain BN6300.065---[1]
3,5-DichlorocatecholRalstonia eutropha NH9 (CbnA)----80.8[2]
4-ChlorocatecholPseudomonas stutzeri-----[3]
CatecholSphingomonas sp. Strain BN611300.080---[1]
CatecholPseudomonas chlororaphis UFB235.7616.67 µM/min---[4]
CatecholPseudomonas stutzeri13.2-16.131.22 x 10⁶-[3]

Note: "-" indicates that the data was not reported in the cited literature. U/mg refers to units of enzyme activity per milligram of protein. A unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Key Findings on Substrate Specificity

Chlorocatechol 1,2-dioxygenases exhibit a broad substrate tolerance, but their activity is influenced by the substitution pattern of the chlorocatechol.[5][6] For instance, the CCD from Rhodococcus erythropolis 1CP shows a preference for 4-substituted catechols.[5] In contrast, the enzyme from gram-negative strains often displays a wider substrate range.[5] The enzyme from Pseudomonas chlororaphis RW71 is notable for its ability to productively transform chlorocatechols with chlorine atoms at positions 4 and 5.[7]

Experimental Protocols

The determination of chlorocatechol 1,2-dioxygenase activity and substrate specificity is typically performed using a spectrophotometric assay. Below is a detailed methodology synthesized from various cited studies.

Principle

The enzymatic cleavage of the aromatic ring of chlorocatechols by CCD results in the formation of corresponding chloro-cis,cis-muconic acids. The formation of these products can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 260 nm).[4][6]

Materials
  • Purified chlorocatechol 1,2-dioxygenase

  • Substrates: 3-chlorocatechol, 4-chlorocatechol, 3,4-dichlorocatechol, 3,5-dichlorocatechol, etc. (stock solutions prepared in a suitable buffer)

  • Buffer solution: e.g., 50 mM sodium phosphate (B84403) buffer (pH 7.5-8.0) or 50 mM Tris-HCl (pH 7.5-8.5).[3][4]

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplates[8]

  • Temperature-controlled incubator or water bath[4][9]

Procedure
  • Reaction Mixture Preparation: In a quartz cuvette or a well of a microplate, prepare a reaction mixture containing the buffer solution and the desired concentration of the chlorocatechol substrate. The total volume is typically 1 mL or 200 µL for microplates.[4][8]

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified enzyme solution to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 260 nm over time using a spectrophotometer.[4][6] The temperature should be maintained at a constant value, typically between 25°C and 40°C.[3][4]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the specific chloro-cis,cis-muconic acid product.

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.[4][9] A Lineweaver-Burk plot can be used for this purpose.[4]

Control Experiments
  • A reaction mixture without the enzyme should be included to account for any non-enzymatic substrate degradation.

  • A reaction mixture without the substrate should be used to establish the baseline absorbance of the enzyme solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the substrate specificity of chlorocatechol 1,2-dioxygenase.

experimental_workflow cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification reaction_setup Reaction Setup enzyme_prep->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup buffer_prep Buffer Preparation buffer_prep->reaction_setup spectro_measure Spectrophotometric Measurement reaction_setup->spectro_measure rate_calc Initial Rate Calculation spectro_measure->rate_calc kinetic_params Kinetic Parameter Determination rate_calc->kinetic_params

Caption: Experimental workflow for CCD substrate specificity.

This guide provides a foundational understanding of the substrate specificity of chlorocatechol 1,2-dioxygenase. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Safety Operating Guide

Personal protective equipment for handling Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Tetrachlorocatechol (CAS No. 1198-55-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Hazard Data

This compound is a corrosive and irritant compound that is harmful if swallowed and causes serious eye damage.[1][2] It is also classified as very toxic to aquatic life.[1] Adherence to stringent safety protocols is mandatory when handling this chemical.

Table 1: Physical, Chemical, and Hazard Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₂Cl₄O₂[1][2]
Molecular Weight 247.89 g/mol [2][3]
Appearance Off-White Solid[3]
Melting Point 193-195 °C[2][3][4]
GHS Hazard Statements H302: Harmful if swallowed[2][3][4]
H318: Causes serious eye damage[2][3][4]
H400: Very toxic to aquatic life[1][2][3]
Signal Word Danger[2][3]
Storage Class Code 11 (Combustible Solids)[2][4]
WGK (Water Hazard Class) 3 (Highly hazardous for water)[2][3]

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

  • Engineering Controls : All operations involving this compound must be conducted in a certified chemical fume hood.[5]

  • Emergency Equipment : Verify that a safety shower and an eyewash station are unobstructed and fully operational before beginning any work.[5]

  • Gather Materials : Prepare all necessary equipment, reagents, and waste containers in advance to minimize movement and handling time.

  • Inspect PPE : Thoroughly inspect all Personal Protective Equipment (PPE) for any signs of damage or degradation before use.[5]

The following PPE is mandatory when handling this compound.

Table 2: Personal Protective Equipment for this compound

Protection TypeEquipment SpecificationSource(s)
Eye and Face Chemical safety goggles and a full-face shield are required to protect against dust and potential splashes.[4][5][6]
Hand Chemically resistant gauntlet gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber) extending up the forearm. Inspect gloves for integrity before each use. Never wear leather or fabric gloves.[5][6][7][8]
Respiratory A minimum of a NIOSH-approved N95 dust mask is required.[2][4] For procedures with a higher risk of aerosolization, a half-face respirator with a combination organic vapor/acid gas/HEPA filter is recommended.[5]
Body A standard lab coat is required for all procedures. For operations with a significant risk of contamination, wear chemical-resistant coveralls or a disposable protective suit (e.g., Tyvek).[5][7]
  • Grounding : When transferring the solid, ground equipment to prevent static discharge.

  • Avoid Dust Formation : Handle this compound carefully to avoid generating dust.

  • Weighing : If weighing the solid, do so within the chemical fume hood in a tared, sealed container.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling : After handling, thoroughly wash hands and forearms with soap and water. Do not eat, drink, or smoke in the laboratory area.

  • Store containers in a cool, dry, dark, and well-ventilated area.[3]

  • Keep containers tightly sealed and away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a location designated for combustible solids.[2][4]

Emergency Procedures

Immediate and appropriate action during an emergency is critical to mitigate harm.

  • Evacuate : Immediately alert others and evacuate the immediate spill area.

  • Isolate : Close doors to the affected area to prevent the spread of dust.[9]

  • Protect : Do not re-enter without appropriate PPE, including respiratory protection.

  • Containment : If the spill is small, cover it with a compatible absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Cleanup : Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[5]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[5]

  • Ventilate : Allow the area to ventilate thoroughly before resuming work.

Exposure RouteImmediate ActionSource(s)
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Wash the area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[5][6][9]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[5][9] Seek immediate medical attention. [5][6][9]
Inhalation Move the affected individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [5]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention. Call a poison control center for guidance.[5][10][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : All contaminated materials, including disposable PPE, absorbent materials from spills, and empty or partially used containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Container Management : Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound."

  • Regulatory Compliance : Disposal must be conducted through a licensed hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[12] Never pour this compound waste down the drain or dispose of it with regular laboratory trash.[12]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachlorocatechol
Reactant of Route 2
Reactant of Route 2
Tetrachlorocatechol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.